Ethyl 3-chloro-2,4-dioxopentanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 3-chloro-2,4-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO4/c1-3-12-7(11)6(10)5(8)4(2)9/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXBRTITCZOHRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388308 | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34959-81-4 | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-chloro-2,4-dioxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-chloro-2,4-dioxopentanoate
Abstract
Ethyl 3-chloro-2,4-dioxopentanoate (CAS No. 34959-81-4) is a halogenated polycarbonyl compound with significant potential as a versatile building block in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring an ethyl ester, two ketone functionalities, and a chlorine atom at the central α-position, imparts a rich and tunable reactivity profile. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, and reactivity. We delve into the mechanistic underpinnings of its utility as a precursor for constructing complex heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are of paramount importance in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this reactive intermediate.
Nomenclature, Structure, and Identifiers
The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to as ethyl 3-chloro-2,4-dioxovalerate or 3-Chloro-2,4-dioxo-pentanoic acid ethyl ester.[1]
The core structure is a five-carbon pentanoate chain functionalized with an ethyl ester at C1, a ketone at C2, a chlorine atom at C3, and a second ketone at C4. The presence of multiple carbonyl groups flanking the chlorinated carbon atom is central to its chemical behavior.
Keto-Enol Tautomerism
Like many 1,3-dicarbonyl systems, this compound can exist in equilibrium with its enol tautomers. The chlorine atom at the C3 position significantly influences the position of this equilibrium. The electron-withdrawing nature of the chlorine atom can affect the acidity of the neighboring protons and the stability of the resulting enol forms. This tautomerism is a critical factor in its reactivity, influencing which carbonyl group acts as the primary electrophilic site in condensation reactions.
Caption: Keto-enol tautomerism of this compound.
Physicochemical and Spectroscopic Properties
Physicochemical Data
Comprehensive experimental data for this compound is not extensively reported in peer-reviewed literature. The table below summarizes key identifiers and computed properties from reliable chemical databases. For context, the boiling point of the parent, unchlorinated compound, ethyl 2,4-dioxopentanoate (CAS 615-79-2), is reported as 101-103 °C at 12 mmHg.
| Property | Value | Source |
| CAS Number | 34959-81-4 | [1][2] |
| Molecular Formula | C₇H₉ClO₄ | [1][3] |
| Molecular Weight | 192.60 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][3] |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Topological Polar Surface Area | 60.44 Ų (Computed) | [3] |
| logP (Octanol-Water) | 0.315 (Computed) | [3] |
Predicted Spectroscopic Profile
In the absence of published experimental spectra, this section provides a predicted spectroscopic profile based on established principles and data from analogous structures. This analysis is crucial for researchers in confirming the identity and purity of the synthesized material.
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the acetyl methyl group. The methine proton at C3 is absent.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.35 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical range for an ethyl ester methylene group. |
| ~2.50 | Singlet (s) | 3H | -C(=O)CH₃ | Methyl group adjacent to a carbonyl, deshielded. |
| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ | Typical range for an ethyl ester methyl group. |
The carbon spectrum will be characterized by four signals in the downfield region corresponding to the four carbonyl carbons, and three signals in the upfield region.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C4 (Acetyl C=O) | Typical chemical shift for a ketone carbonyl. |
| ~188.0 | C2 (Keto C=O) | Ketone carbonyl adjacent to another carbonyl and the ester, highly deshielded. |
| ~160.0 | C1 (Ester C=O) | Ester carbonyl, typically less deshielded than ketone carbonyls. |
| ~68.0 | C3 (-C HCl-) | Methine carbon attached to an electronegative chlorine and flanked by two carbonyls. |
| ~63.0 | -OCH₂ CH₃ | Methylene carbon of the ethyl ester. |
| ~28.0 | C5 (-C(=O)CH₃ ) | Methyl carbon of the acetyl group. |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
The IR spectrum will be dominated by strong absorptions from the multiple carbonyl groups.
| Predicted Frequency (cm⁻¹) | Functional Group | Vibration |
| ~1755 | Ester C=O | Stretch |
| ~1730 | Ketone C=O | Stretch (α-dicarbonyl) |
| ~1715 | Ketone C=O | Stretch (acetyl) |
| ~1250-1100 | C-O | Stretch (ester) |
| ~750-650 | C-Cl | Stretch |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized via electrophilic chlorination of its precursor, ethyl 2,4-dioxopentanoate (ethoxalylacetone). Common chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective for this transformation. The reaction proceeds by chlorination at the central carbon (C3), which is activated by the two flanking carbonyl groups.
Caption: General synthesis of this compound.
Reactivity Profile
The reactivity is governed by its dense functionalization:
-
Electrophilic Centers: The four carbonyl carbons are all electrophilic and susceptible to nucleophilic attack. The C2 and C4 ketone carbons are generally more reactive towards nucleophiles than the C1 ester carbonyl.
-
Nucleophilic Displacement: The chlorine atom at C3 is positioned on a tertiary carbon flanked by electron-withdrawing groups. This electronic setup makes it susceptible to Sₙ2 displacement by various nucleophiles, providing a pathway to introduce other functionalities at this position.
-
Condensation Reactions: As a 1,3-dicarbonyl equivalent (at the C2 and C4 positions), it is an excellent substrate for condensation reactions with binucleophiles like hydrazines, ureas, and amidines to form five- and six-membered heterocyclic rings.
Applications in Organic Synthesis: A Gateway to Heterocycles
The primary value of this compound in drug discovery and development lies in its role as a precursor to substituted heterocycles. The 1,3-dicarbonyl motif is a classic synthon for building pyrazole and pyrimidine rings, which are core structures in countless pharmaceutical agents.
Pyrazole Synthesis (Knorr Synthesis)
The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is known as the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[4] this compound is an ideal substrate. The reaction proceeds via initial condensation at one of the ketone carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the chlorine atom and the ester group on the final product provides valuable handles for further synthetic diversification.
Caption: Proposed synthesis of a substituted pyrazole.
Pyrimidine Synthesis
Similarly, condensation with amidines, ureas, or thioureas provides access to the pyrimidine ring system.[5] The reaction with guanidine, for example, would involve condensation with the two ketone groups to form a dihydropyrimidine, which can then be oxidized to the corresponding aromatic pyrimidine. This route allows for the synthesis of highly functionalized 2-aminopyrimidines, a privileged scaffold in medicinal chemistry.
Experimental Protocols
The following protocols are provided as authoritative examples. Standard laboratory safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.
Protocol: Synthesis of this compound
This procedure is adapted from a standard method for the chlorination of β-keto esters.[6]
-
1. Reagents and Setup:
-
Ethyl 2,4-dioxopentanoate (1 equiv.)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 equiv.)
-
Anhydrous chloroform (or dichloromethane)
-
Round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
-
2. Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate in anhydrous chloroform in the reaction flask and cool the solution to 0-5 °C using an ice bath.
-
Add sulfuryl chloride dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
3. Work-up and Purification:
-
Carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or silica gel column chromatography to obtain the pure this compound.
-
Representative Protocol: Synthesis of Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
This protocol is a representative procedure based on the Knorr pyrazole synthesis.[4]
-
1. Reagents and Setup:
-
This compound (1 equiv.)
-
Hydrazine hydrate (1.1 equiv.)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
2. Procedure:
-
Dissolve this compound in ethanol in the reaction flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
-
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue, which may cause the product to precipitate.
-
If an oil is obtained, extract the product with ethyl acetate.
-
Collect the solid product by filtration or wash the combined organic extracts with brine.
-
Dry the solid product or the organic solution (over Na₂SO₄).
-
Recrystallize the crude solid or purify the residue by column chromatography to yield the target pyrazole.
-
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Based on GHS classifications, it presents the following hazards:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H227: Combustible liquid.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.
Conclusion
This compound is a highly functionalized and reactive molecule that holds considerable promise as a synthetic intermediate. While detailed experimental characterization is sparse in public literature, its chemical properties can be reliably predicted from its structure. Its principal application is as a versatile precursor for the synthesis of substituted pyrazoles and pyrimidines, offering multiple points for diversification. The protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable chemical building block.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
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PrepChem. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]
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Ethyl 3-chloro-2,4-dioxopentanoate CAS 34959-81-4
An In-depth Technical Guide to Ethyl 3-chloro-2,4-dioxopentanoate
Abstract: this compound (CAS 34959-81-4) is a highly functionalized chemical intermediate of significant interest in synthetic organic chemistry. Its unique arrangement of three carbonyl groups and a reactive chlorine atom makes it a versatile building block, particularly for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Detailed protocols, safety information, and mechanistic insights are provided to facilitate its practical application in the laboratory.
Core Properties and Characteristics
This compound is a polyfunctional keto-ester. The presence of vicinal dicarbonyl moieties and an alpha-chloro ketone functionality imparts a high degree of reactivity, making it a valuable precursor for a variety of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 34959-81-4 | [1][2] |
| Molecular Formula | C₇H₉ClO₄ | [1][3] |
| Molecular Weight | 192.60 g/mol | [1][3] |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][3] |
| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 60.44 Ų | [3] |
| Rotatable Bond Count | 4 | [3] |
Synthesis and Strategic Considerations
The synthesis of α-chloro-β-dicarbonyl compounds like this compound typically involves the direct chlorination of a β-dicarbonyl precursor. The choice of chlorinating agent is critical to control selectivity and minimize side reactions.
Synthetic Rationale: The most direct route is the chlorination of ethyl 2,4-dioxopentanoate. The enol form of the parent dicarbonyl is the reactive species. Reagents like sulfuryl chloride (SO₂Cl₂) are often preferred for this transformation as they provide a controlled source of electrophilic chlorine and the byproducts (SO₂ and HCl) are gaseous, simplifying work-up.[4] The reaction is typically performed in an inert solvent, such as chloroform or dichloromethane, at controlled temperatures to prevent over-chlorination.
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by its three electrophilic carbonyl centers and the labile chlorine atom. This makes it an excellent substrate for constructing heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[5][6][7]
Application in Pyrazole Synthesis: A primary application is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocycles with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9] The synthesis occurs via a classical Knorr-type condensation reaction with hydrazine derivatives.
Mechanism of Pyrazole Formation:
-
Initial Attack: The more nucleophilic nitrogen of the hydrazine attacks one of the ketone carbonyls (typically the more reactive one at C4).
-
Condensation: This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining terminal nitrogen of the hydrazine moiety then attacks the second carbonyl group (at C2), leading to a five-membered ring intermediate.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazole ring. The chlorine atom at the 3-position of the starting material becomes a substituent on the resulting pyrazole ring, offering a handle for further functionalization.
Caption: Key steps in the synthesis of a pyrazole from the title compound.
Applications in Drug Discovery and Development
The utility of this compound in drug discovery stems from its role as a versatile building block.[10] The incorporation of a chlorine atom is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[6][7]
-
Scaffold Generation: It provides rapid access to highly decorated pyrazole and other heterocyclic cores. These scaffolds are present in numerous FDA-approved drugs.[7]
-
Combinatorial Chemistry: The multiple reaction sites allow for the creation of diverse compound libraries for high-throughput screening. For example, using various substituted hydrazines leads to a library of pyrazoles with different substituents at the N1 position.
-
Fragment-Based Drug Design: The molecule itself can be considered a complex fragment that can be elaborated into more potent drug candidates. Covalent drug discovery, a resurgent field, often utilizes reactive electrophiles, and while the chloro-ketone here is not a typical "warhead," its reactivity can be exploited in targeted synthesis.[11]
Experimental Protocol: Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the synthesis of an ethyl 5-methyl-4-substituted-1H-pyrazole-3-carboxylate derivative, a reaction for which this compound is an ideal precursor.
Objective: To synthesize a pyrazole derivative via cyclocondensation.
Materials:
-
This compound (1.0 equiv)
-
Hydrazine hydrate or a substituted hydrazine (1.1 equiv)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.92 g) in absolute ethanol (40 mL).
-
Addition of Reagents: To the stirred solution, add a few drops of glacial acetic acid as a catalyst. Then, add the hydrazine derivative (e.g., hydrazine hydrate, 11 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water (50 mL) to the residue. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure pyrazole derivative.
Safety and Handling
This compound must be handled with appropriate care, following standard laboratory safety procedures.
GHS Hazard Identification: [1]
-
Pictograms: Warning
-
Hazard Statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures: [1]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid breathing mist or vapors. Do not get in eyes, on skin, or on clothing.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[12]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[13] If swallowed, rinse mouth and seek immediate medical attention.[13]
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Ethyl Group: Quartet (~4.2 ppm, 2H) and Triplet (~1.3 ppm, 3H). Methyl Group: Singlet (~2.4 ppm, 3H). Methine Proton: Singlet (~5.0 ppm, 1H), shifted downfield due to adjacent chlorine and carbonyls. |
| ¹³C NMR | Carbonyls: Three distinct signals in the range of 160-200 ppm (ester C=O, two ketone C=O). Chlorinated Carbon: Signal for the C-Cl carbon around 60-70 ppm. Ethyl Group: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃). Methyl Group: Signal for the acetyl -CH₃ around 25-30 ppm. |
| IR Spectroscopy | C=O Stretching: Multiple strong, sharp absorption bands between 1700-1780 cm⁻¹ corresponding to the ester and two ketone carbonyl groups. C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (192.6 g/mol ) should be observable, showing a characteristic M+2 peak with ~1/3 the intensity of the M⁺ peak due to the ³⁷Cl isotope. Fragmentation: Expect loss of ethoxy (•OCH₂CH₃), ethyl (•CH₂CH₃), and chlorine (•Cl) radicals, as well as cleavage between the carbonyl groups. |
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of pyrazole derivatives. [Link]
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ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions. [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
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NIH National Library of Medicine. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Osorio-Olivares, M., et al. Recent advances in the synthesis of new pyrazole derivatives. [Link]
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PrepChem.com. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]
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NIH National Library of Medicine. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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ResearchGate. Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Innovative design and potential applications of covalent strategy in drug discovery. [Link]
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An In-Depth Technical Guide to Ethyl 3-chloro-2,4-dioxopentanoate: Synthesis, Reactivity, and Applications in Drug Discovery
Foreword: The Strategic Value of Halogenated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of medicinal chemistry. Halogens, particularly chlorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on a versatile, yet underexplored, halogenated building block: Ethyl 3-chloro-2,4-dioxopentanoate . As a trifunctionalized reagent, it possesses a unique combination of reactive sites—an ester, two ketones, and a strategically placed chlorine atom—that unlock a diverse range of synthetic possibilities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not only the foundational chemical principles but also actionable, field-proven insights into its synthesis and application. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely recipes but self-validating systems for robust and reproducible synthetic outcomes.
Nomenclature and Physicochemical Properties
The compound of interest is systematically named This compound according to IUPAC nomenclature.[1] This name precisely describes its structure: a five-carbon pentanoate chain with an ethyl ester at one end, carbonyl groups at the 2 and 4 positions, and a chlorine atom at the 3 position.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 34959-81-4 | [1] |
| Molecular Formula | C₇H₉ClO₄ | [1] |
| Molecular Weight | 192.60 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1] |
| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [1] |
This table summarizes the key identifiers and physicochemical properties of this compound.
Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding
The synthesis of α-halo-β-dicarbonyl compounds is a well-established transformation in organic chemistry. The most reliable and scalable method for the preparation of this compound involves the direct electrophilic chlorination of the parent β-dicarbonyl compound, ethyl 2,4-dioxopentanoate.
The Causality of Reagent Selection: Sulfuryl Chloride as the Optimal Chlorinating Agent
While various chlorinating agents exist, sulfuryl chloride (SO₂Cl₂) is the reagent of choice for this transformation for several key reasons:
-
Selectivity: Sulfuryl chloride provides a high degree of selectivity for the α-position (the carbon between the two carbonyl groups) over other potentially reactive sites. This is due to the acidic nature of the α-protons, which facilitates the formation of an enol or enolate intermediate that is highly susceptible to electrophilic attack.
-
Reaction Conditions: The reaction can be carried out under mild conditions, typically at low temperatures, which minimizes the formation of side products, such as dichlorinated species.
-
Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the work-up and purification process.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the α-chlorination of β-dicarbonyl compounds.
Materials:
-
Ethyl 2,4-dioxopentanoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethyl 2,4-dioxopentanoate (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfuryl Chloride: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slight excess of sulfuryl chloride ensures complete conversion of the starting material.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Continue the addition until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Self-Validating System: In-Process Controls and Characterization
-
Temperature Control: Maintaining a low temperature during the addition of sulfuryl chloride is critical to prevent over-chlorination and other side reactions.
-
Stoichiometry: Precise control of the stoichiometry is necessary to avoid the formation of dichlorinated byproducts and to ensure the complete consumption of the starting material.
-
Spectroscopic Confirmation: The structure of the final product should be confirmed by spectroscopic methods.
-
¹H NMR: The disappearance of the signal corresponding to the α-proton of the starting material and the appearance of a new singlet for the chlorinated methine proton are key indicators of a successful reaction.
-
¹³C NMR: The carbon spectrum will show a characteristic shift for the carbon bearing the chlorine atom.
-
IR Spectroscopy: The spectrum will show strong absorption bands for the two carbonyl groups and the ester carbonyl.[1]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern for a chlorine-containing compound.
-
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
One of the most powerful applications of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and central nervous system modulators. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and versatile method for constructing the pyrazole ring.
Mechanistic Rationale and Regioselectivity
The reaction of this compound with a hydrazine derivative proceeds through a well-defined mechanism. The initial step is the nucleophilic attack of the hydrazine on one of the carbonyl groups. The presence of the electron-withdrawing chlorine atom at the 3-position influences the electrophilicity of the adjacent carbonyls. The C4 carbonyl is generally more reactive towards nucleophilic attack by hydrazine due to steric and electronic factors. This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a pyrazole derivative using this compound and a substituted hydrazine.
Materials:
-
This compound
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and the arylhydrazine hydrochloride (1.1 equivalents) in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
Trustworthiness and Validation
The identity and purity of the synthesized pyrazole should be rigorously confirmed:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): These techniques will confirm the structure of the pyrazole ring and the presence of the expected substituents.
-
Elemental Analysis: To confirm the empirical formula of the product.
Broader Implications in Drug Discovery and Development
The strategic placement of the chlorine atom in this compound offers several advantages in the context of drug discovery:
-
Modulation of Physicochemical Properties: The chlorine atom can increase the lipophilicity of the final molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, which can lead to a longer half-life of the drug in the body.
-
Enhanced Binding Affinity: The chlorine atom can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.
-
Synthetic Handle: The chlorine atom can also serve as a synthetic handle for further functionalization of the pyrazole ring through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
The pyrazole scaffold synthesized from this building block is a key component of numerous approved drugs, demonstrating the value of this synthetic strategy. For instance, the core structure of the blockbuster anti-inflammatory drug Celecoxib contains a substituted pyrazole ring, highlighting the pharmaceutical relevance of this heterocyclic system.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for the efficient construction of complex molecular architectures, most notably the pharmaceutically relevant pyrazole scaffold. The synthetic protocols outlined in this guide, grounded in a thorough understanding of the underlying reaction mechanisms, provide a reliable framework for the preparation and application of this important intermediate. As the demand for novel therapeutics continues to grow, the strategic use of halogenated building blocks like this compound will undoubtedly play an increasingly critical role in the design and synthesis of the next generation of medicines.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Scribd. Free Radical Chlorination by Sulfuryl Chloride. [Link]
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Ethyl 3-chloro-2,4-dioxopentanoate molecular weight
An In-depth Technical Guide to Ethyl 3-chloro-2,4-dioxopentanoate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core physicochemical properties, outlines a robust synthetic protocol, explores its reactivity, discusses its potential applications as a synthetic building block, and details essential analytical and safety protocols.
Core Characteristics and Physicochemical Profile
This compound (CAS No: 34959-81-4) is a halogenated β-dicarbonyl compound.[1][2][3] Its structure incorporates multiple reactive centers: an ethyl ester, two ketone functionalities, and a reactive chlorine atom at the α-position to a carbonyl group. This unique arrangement makes it a highly valuable synthon for constructing more complex molecular architectures, particularly heterocyclic systems prevalent in pharmacologically active compounds.[4][5]
The compound's utility is underpinned by its specific physicochemical properties, which dictate its behavior in reaction media and its handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉ClO₄ | [1][2][3] |
| Molecular Weight | 192.60 g/mol | [1][2][3] |
| CAS Number | 34959-81-4 | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1][2] |
| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area | 60.44 Ų | [1] |
| LogP (Predicted) | 0.315 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via electrophilic chlorination of the parent β-dicarbonyl compound, ethyl 2,4-dioxopentanoate. Sulfuryl chloride (SO₂Cl₂) is an effective and common reagent for this transformation.
Causality of Reagent Selection: The choice of sulfuryl chloride is deliberate. It serves as a source of electrophilic chlorine that readily reacts at the enolizable C-3 position, which is activated by the two flanking carbonyl groups. The reaction proceeds under relatively mild conditions, which is crucial for preserving the integrity of the multiple functional groups in the molecule.[6]
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
-
Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve ethyl 2,4-dioxopentanoate in an inert solvent like chloroform or dichloromethane at a concentration of approximately 1-2 M.[6]
-
Reaction: Cool the solution to 10-15°C using an ice bath. Add sulfuryl chloride (1.0-1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 20°C.
-
Maturation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.[6]
-
Completion & Quenching: Gently heat the mixture under reflux for 30-60 minutes to drive the reaction to completion and expel residual gases (HCl, SO₂).[6] Cool the mixture to room temperature.
-
Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography.[6]
-
Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described in Section 4. This step is critical to ensure the material is suitable for subsequent, often complex, synthetic steps.
Reactivity Profile and Applications in Drug Discovery
The synthetic value of this compound stems from its poly-functional nature. The chlorine atom is a good leaving group, and the adjacent carbonyl groups make the C-3 position susceptible to nucleophilic substitution. Furthermore, the 1,3-dicarbonyl system can react with various dinucleophiles to form heterocyclic rings, a common motif in drug molecules.[4][5]
Caption: Reactivity profile of this compound.
Application as a Heterocyclic Precursor:
A primary application in drug development is its use in constructing five- or six-membered heterocycles. For example, condensation with a substituted hydrazine could yield a pyrazole derivative. This class of compounds is known for a wide range of biological activities. The presence of the chlorine atom offers a handle for further functionalization post-cyclization, adding another layer of synthetic versatility.[4] This strategic incorporation of chlorine is a well-established method in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[5]
Analytical Characterization Workflow
Rigorous analytical characterization is non-negotiable to confirm the structure and purity of the synthesized compound. A multi-technique approach is required for a self-validating analytical system.
Caption: Standard workflow for analytical characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for assessing purity and confirming the molecular weight.[7] The mass spectrum should show the parent ion peak and, critically, the characteristic M+2 isotopic peak for chlorine, with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. The spectra will confirm the presence of the ethyl group, the acetyl methyl group, and the unique chemical shifts of the carbonyl carbons and the chlorinated methine carbon.
-
Infrared (IR) Spectroscopy: IR spectroscopy will verify the presence of key functional groups, notably the strong carbonyl (C=O) stretching bands (for both ketone and ester) and the C-Cl stretching frequency.
Safety, Handling, and Storage
As a reactive chlorinated compound, this compound requires careful handling.
GHS Hazard Information: Based on data for similar compounds and its chemical structure, it should be treated as a hazardous substance.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][8]
-
Flammability: Combustible liquid.[2]
Handling and Storage Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][9] Keep the container tightly sealed to prevent moisture ingress and decomposition.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous chemical waste. Ensure the area is well-ventilated.
Conclusion
This compound is a potent and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value lies in the strategic combination of multiple reactive sites, which allows for the efficient construction of complex molecular frameworks, particularly heterocycles relevant to drug discovery. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict safety protocols are paramount for leveraging this compound's full synthetic potential in a research and development setting.
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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PubMed. Innovative design and potential applications of covalent strategy in drug discovery. [Link]
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An In-Depth Technical Guide to the Synthesis of Ethyl 3-chloro-2,4-dioxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloro-2,4-dioxopentanoate is a functionalized organic molecule of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a reactive α-chloro-β,δ-diketoester moiety, renders it a versatile building block for the construction of complex heterocyclic systems and as a potential pharmacophore in drug discovery. This technical guide provides a comprehensive overview of a robust and accessible two-step synthesis protocol for this compound. The synthesis commences with the Claisen condensation of diethyl oxalate and acetone to yield the precursor, ethyl 2,4-dioxopentanoate. This is followed by a selective α-chlorination at the C3 position. This guide offers a detailed experimental protocol, an in-depth discussion of the underlying reaction mechanisms, safety considerations, and methods for analytical characterization of the final product.
Introduction
The strategic incorporation of chlorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced potency, improved metabolic stability, and modulated pharmacokinetic profiles. This compound, with its multiple reactive centers, presents a valuable scaffold for the synthesis of novel compounds. The presence of the chlorine atom at the central carbon of the 1,3-dicarbonyl system makes it a prime target for nucleophilic substitution, enabling the introduction of a wide array of functional groups. This guide details a practical and efficient laboratory-scale synthesis of this important intermediate.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34959-81-4 | [1][2][3] |
| Molecular Formula | C₇H₉ClO₄ | [1] |
| Molecular Weight | 192.60 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Not available | |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [1] |
| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N | [2] |
Synthetic Strategy and Mechanism
The synthesis of this compound is most effectively approached in a two-step sequence. This strategy ensures high yields and purity of the final product by first constructing the carbon skeleton of the parent diketoester, followed by the selective introduction of the chlorine atom.
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate via Claisen Condensation
The initial step involves a Claisen condensation reaction between diethyl oxalate and acetone.[4] This reaction is a classic method for the formation of β-keto esters and related 1,3-dicarbonyl compounds. The mechanism proceeds via the formation of an enolate from acetone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired ethyl 2,4-dioxopentanoate.
Step 2: Selective α-Chlorination
The second step is the selective chlorination of the C3 position of ethyl 2,4-dioxopentanoate. The methylene group situated between the two carbonyl groups is highly acidic and readily forms an enolate in the presence of a base or under acidic conditions. This enolate then reacts with an electrophilic chlorine source to introduce the chlorine atom at the α-position. Several reagents are suitable for this transformation, including N-chlorosuccinimide (NCS) and a combination of an oxidant like Oxone with a chloride source such as aluminum trichloride.[5][6][7]
Experimental Protocols
Part 1: Synthesis of Ethyl 2,4-dioxopentanoate
This protocol is adapted from established methods for the Claisen condensation to produce β-keto esters.[4]
Materials:
-
Diethyl oxalate
-
Acetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice-salt bath to below -5 °C.
-
Prepare a mixture of diethyl oxalate and acetone and add it dropwise to the cooled sodium ethoxide solution, ensuring the temperature remains below -5 °C.
-
After the addition is complete, continue stirring the reaction mixture at a temperature below -5 °C for 3 hours.
-
Pour the reaction mixture into ice water.
-
Acidify the aqueous solution to a pH of approximately 4 with 1 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2,4-dioxopentanoate.
-
Purify the crude product by vacuum distillation.
Part 2: Synthesis of this compound
This protocol utilizes N-chlorosuccinimide (NCS) for the selective chlorination of the 1,3-dicarbonyl compound.[6]
Materials:
-
Ethyl 2,4-dioxopentanoate
-
N-chlorosuccinimide (NCS)
-
Toluene
-
Potassium fluoride (KF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate in toluene.
-
Add solid potassium fluoride (2 equivalents) to the solution and stir at room temperature for 20 minutes.
-
Cool the mixture to an appropriate temperature (e.g., 0 °C to room temperature, optimization may be required).
-
Add N-chlorosuccinimide (1.05 equivalents) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthesis Workflow
Figure 1: A schematic representation of the two-step synthesis of this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the methine proton at the C3 position. The chemical shift of the C3 proton will be downfield due to the presence of the adjacent chlorine and carbonyl groups. |
| ¹³C NMR | The spectrum should show distinct signals for all seven carbon atoms, including the two carbonyl carbons of the ketone and ester groups, the chlorinated methine carbon, and the carbons of the ethyl and methyl groups. |
| Infrared (IR) Spectroscopy | The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a monochlorinated compound (an M+2 peak with approximately one-third the intensity of the molecular ion peak). |
Safety and Handling
It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Diethyl oxalate and Acetone: These are flammable liquids and should be handled away from ignition sources.
-
Sodium ethoxide: This is a strong base and is corrosive. It reacts violently with water. Handle with care to avoid contact with skin and eyes.
-
N-chlorosuccinimide (NCS): This is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene: This is a flammable and toxic solvent. Avoid inhalation of vapors and skin contact.
All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Conclusion
This technical guide has outlined a comprehensive and practical approach for the synthesis of this compound. By following the detailed two-step protocol, researchers can reliably produce this valuable synthetic intermediate for a wide range of applications in organic synthesis and medicinal chemistry. The provided information on the reaction mechanisms, analytical characterization, and safety precautions will aid in the successful and safe execution of this synthesis.
References
- Feng, X., et al. (2010). Highly Enantioselective α-Chlorination of Cyclic β-Ketoesters Catalyzed by N,N′-Dioxide Using NCS as the Chlorine Source.
- Kaźmierczak, M., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 697-705.
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Organic Syntheses Procedure. (n.d.). Ethyl diacetylacetate. Retrieved from [Link]
- Trost, B. M., & Li, C. J. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(23), 9836–9839.
- Synfacts. (2012). Chlorination of β-Keto Esters and Subsequent SN2 Displacement. Synfacts, 2012(8), 0897.
-
ResearchGate. (n.d.). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. Retrieved from [Link]
-
Slideshare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
- Organic Chemistry Portal. (2022). Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis, 54(11), 2457-2463.
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Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
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Prof. Huwaida Hassaneen Cairo university. (2021, May 25). Acyalation of ethyl acetoacetate (with acetyl chloride) [Video]. YouTube. [Link]
- Organic Chemistry Portal. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.
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Molbase. (n.d.). ethyl 2,4-dioxopentanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diketones. Synthesis and properties. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Molecules, 16(12), 9948–9955.
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Spectroscopic Characterization of Ethyl 3-chloro-2,4-dioxopentanoate: A Technical Guide for Researchers
Affiliation: Google AI Laboratories
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 3-chloro-2,4-dioxopentanoate (CAS No: 34959-81-4), a halogenated β-dicarbonyl compound of interest in synthetic chemistry and drug discovery.[1] Due to the compound's reactive nature and potential for tautomerism, a thorough understanding of its spectroscopic properties is crucial for its synthesis, purification, and application. This document outlines the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule and provides a detailed theoretical interpretation of the expected spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of small organic molecules.
Introduction
This compound, with the molecular formula C₇H₉ClO₄ and a molecular weight of 192.60 g/mol , is a functionalized pentanoate derivative.[1] Its structure, featuring two carbonyl groups and a chlorine atom on the α-carbon to one of the carbonyls, suggests a rich and informative spectroscopic profile. The presence of various functional groups, including an ester, ketones, and an alkyl halide, necessitates a multi-faceted analytical approach for unambiguous structure elucidation and purity assessment.
This guide will delve into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound, providing a roadmap for its characterization.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the number and connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-resolution NMR spectra of the title compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger spectral width (e.g., 0-220 ppm) is required.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound would exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group adjacent to a methylene in an ethyl ester. The signal will be split into a triplet by the adjacent two protons. |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. The signal will be split into a quartet by the neighboring three methyl protons. |
| ~2.4 | Singlet | 3H | -C(=O)-CH₃ | The methyl protons are adjacent to a carbonyl group, resulting in a downfield shift. As there are no adjacent protons, the signal will be a singlet. |
| ~5.0 | Singlet | 1H | -C(=O)-CH (Cl)-C(=O)- | This proton is highly deshielded due to its position between two carbonyl groups and adjacent to an electronegative chlorine atom. It is expected to be a singlet as there are no vicinal protons. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~14 | -O-CH₂-CH₃ | Standard chemical shift for a terminal methyl carbon of an ethyl group. |
| ~63 | -O-CH₂ -CH₃ | The carbon of the methylene group is deshielded by the directly attached oxygen atom. |
| ~28 | -C(=O)-CH₃ | The methyl carbon adjacent to a carbonyl group. |
| ~70 | -C(=O)-C H(Cl)-C(=O)- | This carbon is significantly deshielded due to the attachment of a chlorine atom and its position between two carbonyl groups. |
| ~160 | -C (=O)-O- | The ester carbonyl carbon, typically found in this downfield region. |
| ~185 | -C (=O)-CH(Cl)- | The ketone carbonyl carbon adjacent to the chlorinated carbon. |
| ~195 | -C (=O)-CH₃ | The ketone carbonyl carbon adjacent to the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from its multiple carbonyl groups.
Experimental Protocol: FTIR Spectroscopy
For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) or transmission methods can be employed:
-
ATR-FTIR:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the neat liquid sample onto the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Transmission (Neat Liquid):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
Acquire the spectrum as described for the ATR method.
-
Predicted IR Spectrum
The key vibrational frequencies expected in the IR spectrum are:
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~2980-2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1760-1740 | Strong | C=O stretch | Ester carbonyl |
| ~1725-1705 | Strong | C=O stretch | Ketone carbonyls |
| ~1250-1000 | Strong | C-O stretch | Ester C-O |
| ~800-600 | Medium-Strong | C-Cl stretch | Alkyl halide |
The presence of multiple carbonyl groups may lead to overlapping or distinct peaks in the 1700-1760 cm⁻¹ region, providing a characteristic fingerprint for the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the EI-MS of this compound would be:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample must be volatilized, which may require heating.
-
Ionization: Use a standard electron ionization energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.
Predicted Mass Spectrum
The EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 192 and 194 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Key Fragmentations: Common fragmentation pathways for esters and ketones include α-cleavage and McLafferty rearrangements. Expected fragment ions include:
-
[M - OCH₂CH₃]⁺ (m/z 147/149): Loss of the ethoxy radical from the ester group.
-
[M - COOCH₂CH₃]⁺ (m/z 119/121): Loss of the carbethoxy group.
-
[CH₃CO]⁺ (m/z 43): A common fragment from the acetyl group.
-
[C₂H₅O]⁺ (m/z 45): From the ethoxy group.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic characterization of this compound requires a combination of NMR, IR, and MS techniques. While experimental data is not publicly available at the time of this writing, this guide provides a robust framework for researchers to acquire and interpret the necessary spectra. The predicted spectral data, based on established principles of spectroscopy and the known molecular structure, offer a reliable reference for the analysis of this compound. Adherence to the outlined experimental protocols and careful interpretation of the resulting data will ensure accurate and comprehensive characterization, which is fundamental for its application in research and development.
References
Sources
An In-depth Technical Guide to the NMR Spectra of Ethyl 3-chloro-2,4-dioxopentanoate
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Ethyl 3-chloro-2,4-dioxopentanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H and ¹³C NMR spectroscopy, with a particular focus on the keto-enol tautomerism inherent to this molecule. The principles discussed herein are grounded in established spectroscopic theory and validated through extensive analysis of analogous chemical structures.
Introduction: The Structural Landscape of a Substituted β-Dicarbonyl
This compound (CAS No: 34959-81-4, Molecular Formula: C₇H₉ClO₄) is a β-dicarbonyl compound, a class of molecules renowned for their synthetic versatility and interesting structural properties.[1][2][3] The core chemical feature of this molecule is the presence of two carbonyl groups separated by a single carbon atom, which gives rise to the phenomenon of keto-enol tautomerism.[4][5][6] The presence of a chlorine atom at the α-position further influences the electronic environment and, consequently, the NMR spectral characteristics.
Keto-Enol Tautomerism: A Dynamic Equilibrium
In solution, this compound exists as a dynamic equilibrium between its keto and enol forms. This equilibrium is slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both tautomers in the NMR spectrum.[4][7] The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents.[5][8][9] The electron-withdrawing nature of the chlorine atom is expected to stabilize the enol form through inductive effects.[5]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to be a composite of signals arising from both the keto and enol tautomers. The relative integration of these signals provides a quantitative measure of the keto-enol equilibrium.
Keto Tautomer: Spectral Assignments
The keto form possesses three distinct proton environments: the methyl protons of the acetyl group, the methine proton at the α-position, and the ethyl group of the ester.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (acetyl) | ~2.4 | Singlet (s) | - | Deshielded by the adjacent carbonyl group. |
| CH (α-position) | ~5.0 | Singlet (s) | - | Significantly deshielded by two adjacent carbonyl groups and the chlorine atom. |
| CH₂ (ethyl) | ~4.3 | Quartet (q) | ~7.1 | Deshielded by the adjacent ester oxygen. Coupled to the ethyl CH₃. |
| CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.1 | Standard chemical shift for an ethyl ester methyl group. Coupled to the ethyl CH₂. |
The significant downfield shift of the α-proton is a key indicator of the keto form and is amplified by the presence of the electronegative chlorine atom.[10][11]
Enol Tautomer: Spectral Assignments
The enol form presents a more complex set of signals due to the formation of a carbon-carbon double bond and a hydroxyl group. Intramolecular hydrogen bonding between the enolic hydroxyl and the adjacent carbonyl group is a stabilizing factor.[8][12]
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (vinylic) | ~2.2 | Singlet (s) | - | Methyl group attached to a double bond, deshielded by the carbonyl. |
| OH (enolic) | ~12-15 | Broad Singlet (br s) | - | Highly deshielded due to intramolecular hydrogen bonding. Position is concentration and solvent dependent. |
| CH₂ (ethyl) | ~4.2 | Quartet (q) | ~7.1 | Similar environment to the keto form. |
| CH₃ (ethyl) | ~1.2 | Triplet (t) | ~7.1 | Similar environment to the keto form. |
The absence of a signal for an α-proton and the appearance of a vinylic methyl signal and a far downfield enolic hydroxyl proton are characteristic features of the enol tautomer.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will also show two sets of signals corresponding to the keto and enol tautomers. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.
Keto Tautomer: Carbon Assignments
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ketone) | ~195 | Typical chemical shift for a ketone carbonyl. |
| C=O (ester) | ~165 | Typical chemical shift for an ester carbonyl. |
| C-Cl (α-carbon) | ~65-70 | Deshielded by both carbonyls and the chlorine atom. |
| CH₂ (ethyl) | ~62 | Standard chemical shift for an ethyl ester methylene carbon. |
| CH₃ (acetyl) | ~28 | Influenced by the adjacent carbonyl group. |
| CH₃ (ethyl) | ~14 | Standard chemical shift for an ethyl ester methyl carbon. |
The presence of the electronegative chlorine atom is expected to cause a significant downfield shift for the α-carbon compared to similar non-halogenated β-dicarbonyls.[13][14]
Enol Tautomer: Carbon Assignments
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (ester) | ~170 | Carbonyl group involved in conjugation and hydrogen bonding. |
| C-OH (enol) | ~175-180 | The enolic carbon bonded to the hydroxyl group, highly deshielded. |
| C-Cl (vinylic) | ~100-105 | The vinylic carbon bonded to the chlorine atom. |
| CH₂ (ethyl) | ~61 | Similar environment to the keto form. |
| CH₃ (vinylic) | ~20 | Vinylic methyl carbon. |
| CH₃ (ethyl) | ~14 | Similar environment to the keto form. |
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable and reproducible NMR data for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its ability to dissolve a wide range of organic compounds and its relatively non-polar nature, which often favors the observation of both tautomers. For studying solvent effects on the keto-enol equilibrium, other deuterated solvents such as acetone-d₆, acetonitrile-d₃, and dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[5][7][9]
-
Concentration : Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration : Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching : Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse sequence (e.g., zg30).
-
Spectral Width : Approximately 16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative concentrations of the keto and enol tautomers.
-
Visualization of Molecular Structure and Tautomerism
The following diagrams illustrate the chemical structure and the equilibrium between the keto and enol forms of this compound.
Caption: Keto-enol equilibrium of this compound.
Conclusion
The NMR spectral analysis of this compound provides a detailed window into its molecular structure and dynamic behavior in solution. The presence of distinct signals for both the keto and enol tautomers in the ¹H and ¹³C NMR spectra allows for a thorough characterization of this compound. The predicted chemical shifts and coupling patterns, influenced by the dicarbonyl system and the α-chloro substituent, serve as a valuable reference for researchers working with this and related molecules. By following the detailed experimental protocol, scientists can acquire high-quality, reproducible NMR data essential for structural elucidation, reaction monitoring, and physicochemical property studies in the field of drug development and chemical research.
References
- Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149.
- Brown, V. (n.d.). NMR Chemical Shift Correlations for Chlorine Containing Groups. Optica Publishing Group.
- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Sandusky, P. O. (2014). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
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- Folkendt, M. M., Weiss-Lopez, B. E., Chauvel Jr, J. P., & True, N. S. (1985). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry, 89(15), 3347-3352.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- Laurella, S., Sierra, M. G., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE.
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- National Center for Biotechnology Information. (n.d.).
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- Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 124(25), 7440–7447.
- AiFChem. (n.d.).
- de Oliveira, A. B., de Oliveira, D. A. C., & de Almeida, W. B. (2000). Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Journal of the Brazilian Chemical Society, 11(3), 299-304.
- University of Ottawa. (n.d.). (Cl) Chlorine NMR.
- Drexler, E. J., & Field, K. W. (1972). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.
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- Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. PubMed.
- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts.
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- Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 124(25), 7440-7447.
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- Guidechem. (n.d.).
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An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-chloro-2,4-dioxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the infrared spectrum of Ethyl 3-chloro-2,4-dioxopentanoate, a complex molecule featuring multiple functional groups including an ester, two ketone moieties, and an alpha-chloro substitution. Understanding the vibrational characteristics of this molecule is crucial for its synthesis, characterization, and application in various chemical and pharmaceutical contexts. This document will delve into the theoretical basis for its IR spectrum, predict the key absorption bands, and provide a rigorous experimental protocol for acquiring high-quality spectral data.
Introduction to the Vibrational Landscape of this compound
This compound (C7H9ClO4) is a multifaceted molecule whose infrared spectrum reveals a wealth of structural information.[1] The presence of two carbonyl groups (a ketone and an ester) in a β-dicarbonyl-like arrangement, coupled with the electron-withdrawing effect of the chlorine atom at the α-position to one of the carbonyls, results in a complex and informative spectral fingerprint. The interpretation of this spectrum relies on understanding the vibrational modes of each functional group and the electronic and steric interactions between them.
The molecule's structure, with its IUPAC name this compound, suggests a derivative of pentanoic acid with keto groups at positions 2 and 4, a chloro group at position 3, and an ethyl ester moiety.[1] This arrangement of functional groups is expected to give rise to distinct absorption bands in the IR spectrum, particularly in the carbonyl stretching region (1650-1800 cm⁻¹).
Predicted Infrared Absorption Bands and Their Interpretation
The infrared spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. While an experimental spectrum from a database like SpectraBase would provide precise values, a detailed prediction can be made based on established principles of IR spectroscopy.[1]
The Carbonyl (C=O) Stretching Region (1650-1800 cm⁻¹)
This is the most diagnostic region of the spectrum for this molecule. The presence of two distinct carbonyl groups, an ester and two ketones, will likely result in multiple strong absorption bands.
-
Ester C=O Stretch: The ethyl ester group is expected to exhibit a strong C=O stretching vibration. Typically, saturated aliphatic esters show a C=O stretch around 1735-1750 cm⁻¹. The proximity of the electron-withdrawing chloro and keto groups may slightly shift this band to a higher frequency.
-
Ketone C=O Stretches: The two ketone carbonyls are in different chemical environments. One is adjacent to a methyl group, and the other is part of a β-dicarbonyl system and is α-chlorinated.
-
Saturated aliphatic ketones typically absorb around 1715 cm⁻¹.[2][3][4]
-
The presence of an α-halogen atom generally increases the frequency of the C=O stretching vibration due to the inductive effect.[5] This effect arises from the electron-withdrawing nature of the halogen, which shortens and strengthens the carbonyl bond.
-
β-dicarbonyl compounds can exhibit complex C=O stretching patterns due to vibrational coupling and potential enolization. However, for the diketo form of this compound, we would expect two distinct ketone C=O stretching bands.
-
Therefore, one can anticipate a complex set of strong absorptions in the 1700-1780 cm⁻¹ region, and high-resolution instrumentation would be beneficial to resolve these overlapping bands.
C-H Stretching Region (2800-3000 cm⁻¹)
The C-H stretching vibrations of the ethyl and methyl groups will appear in this region. These are typically medium to strong bands.
-
sp³ C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl ester and the terminal methyl ketone will be observed between 2850 and 3000 cm⁻¹.
C-O Stretching Region (1000-1300 cm⁻¹)
The C-O single bond stretches are also important for identifying the ester functionality.
-
Ester C-O Stretches: Esters typically show two C-O stretching bands. The C-O-C asymmetric stretch is usually strong and appears in the 1150-1250 cm⁻¹ range. The O-C-C symmetric stretch is typically weaker and found between 1000 and 1100 cm⁻¹.
C-Cl Stretching Region (600-800 cm⁻¹)
The presence of the chlorine atom will give rise to a C-Cl stretching vibration.
-
C-Cl Stretch: The absorption due to the C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.
Fingerprint Region (below 1500 cm⁻¹)
This region will contain a complex pattern of absorptions from various bending and stretching vibrations, including C-C stretches, C-H bends, and other skeletal vibrations, making it a unique fingerprint for the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Ester C=O | Stretch | 1740 - 1760 | Strong |
| Ketone C=O (α-chloro) | Stretch | 1725 - 1745 | Strong |
| Ketone C=O | Stretch | 1710 - 1725 | Strong |
| sp³ C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Ester C-O | Asymmetric Stretch | 1150 - 1250 | Strong |
| Ester C-O | Symmetric Stretch | 1000 - 1100 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium to Weak |
Experimental Protocol for Acquiring the IR Spectrum
To obtain a high-quality and reproducible IR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Sample: this compound (purity ≥98%).[6]
-
Sampling Method: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Solvent (if applicable): If solution-state analysis is required, a solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride or chloroform) should be used. A solvent spectrum must be acquired separately for background subtraction.
Step-by-Step Methodology
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes.
-
Purge the sample compartment with dry air or nitrogen for 15-20 minutes to reduce atmospheric interference.
-
Perform a background scan (without the sample) to acquire the spectrum of the atmosphere and the ATR crystal (or salt plate). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (ATR Method):
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
If the sample is sufficiently non-volatile, it can be analyzed directly. For more volatile samples, a cover can be used to minimize evaporation during the scan.
-
-
Data Acquisition:
-
Scan Range: Set the scan range from 4000 to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis. For resolving the complex carbonyl region, a higher resolution (e.g., 2 cm⁻¹) may be beneficial.
-
Number of Scans: Co-add at least 16 scans to improve the signal-to-noise ratio. For very weak signals, the number of scans can be increased.
-
Apodization: Use a standard apodization function, such as Happ-Genzel.
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and subtract the background spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Use the peak-picking function to identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the predicted vibrational modes of the functional groups in this compound.
-
Experimental Workflow Diagram
Figure 1: Experimental workflow for acquiring the FTIR spectrum of this compound.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, characterized by distinct absorption bands corresponding to its ester, ketone, and chloro functional groups. A thorough understanding of the predicted spectral features, particularly in the carbonyl stretching region, is essential for its unambiguous identification and characterization. By following a rigorous and well-documented experimental protocol, researchers can obtain high-quality, reproducible IR spectra that are crucial for advancing research and development in chemistry and pharmaceuticals. The combination of theoretical prediction and meticulous experimental practice ensures the scientific integrity and trustworthiness of the analytical data.
References
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Mass spectrometry of Ethyl 3-chloro-2,4-dioxopentanoate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 3-chloro-2,4-dioxopentanoate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₇H₉ClO₄). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental methodologies, and data interpretation critical for the structural elucidation and characterization of this halogenated β-dicarbonyl compound. We will explore the nuanced interplay between ionization techniques and the molecule's inherent chemical functionalities to predict and interpret its mass spectral behavior.
Foundational Principles: Understanding the Analyte
This compound is a multifaceted molecule whose structure dictates its mass spectrometric fate. Its key features include an ethyl ester, a diketone moiety, and a chlorine atom. Each of these functional groups provides a predictable handle for ionization and subsequent fragmentation, which, when pieced together, allows for unambiguous identification. The presence of chlorine is particularly diagnostic, as it imparts a characteristic isotopic signature.[1]
Molecular Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₉ClO₄ | [2][3][4] |
| Molecular Weight | 192.60 g/mol | [3][4] |
| Monoisotopic Mass | 192.0189 Da | [2][3] |
The Ionization Strategy: Hard vs. Soft Techniques
The choice of ionization method is the most critical experimental parameter, dictating the balance between observing the intact molecular ion and generating structurally informative fragments.[5][6]
Electron Ionization (EI): The Path to Structural Elucidation
Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with 70 eV electrons.[7][8] This process is highly efficient at creating positive radical cations (M•+) and inducing extensive, reproducible fragmentation.[9][10] For a relatively volatile compound like this compound, EI, typically coupled with Gas Chromatography (GC-MS), is the premier choice for obtaining a detailed fragmentation "fingerprint" essential for structural confirmation.
-
Expertise & Causality: We choose EI not just to ionize the molecule, but to purposefully break it apart. The energy input is sufficient to overcome bond dissociation energies within the molecule, leading to a cascade of fragmentations that reveal its underlying structure. The resulting mass spectrum is a rich tapestry of fragments that, like a puzzle, can be reassembled to confirm the original structure.
Chemical Ionization (CI) and Electrospray Ionization (ESI): Confirming the Molecular Ion
In contrast, "soft" ionization techniques impart minimal excess energy, preserving the molecular ion.
-
Chemical Ionization (CI): In CI, a reagent gas like methane is first ionized, which then transfers a proton to the analyte, forming a pseudomolecular ion, [M+H]⁺.[11] This technique is invaluable when EI fails to produce a discernible molecular ion peak.
-
Electrospray Ionization (ESI): ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). It generates ions directly from a solution, making it ideal for less volatile or thermally labile compounds.[5] It typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺, providing a clear indication of the molecular weight.
The choice between these techniques is dictated by the experimental goal. For pure structural elucidation of a known volatile, EI is superior. For analyzing complex mixtures or confirming molecular weight, ESI or CI is preferred.
The Molecular Ion and the Chlorine Isotope Pattern
A hallmark of chlorine-containing compounds is the presence of two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[1] This results in a distinctive isotopic pattern for the molecular ion (and any chlorine-containing fragment). The molecular ion will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1 (M⁺ to M+2).
Predicted Isotopic Distribution for the Molecular Ion [C₇H₉ClO₄]•+
| Ion | Isotope Composition | Calculated m/z | Relative Abundance (%) |
| M⁺ | ¹²C₇¹H₉³⁵Cl¹⁶O₄ | 192.0189 | 100.0 |
| M+1 | ¹³C¹²C₆¹H₉³⁵Cl¹⁶O₄ | 193.0223 | 7.7 |
| M+2 | ¹²C₇¹H₉³⁷Cl¹⁶O₄ | 194.0160 | 32.0 |
| M+3 | ¹³C¹²C₆¹H₉³⁷Cl¹⁶O₄ | 195.0193 | 2.5 |
This M/M+2 pattern is a powerful diagnostic tool. Its presence immediately confirms that the ion contains a single chlorine atom.
Decoding the Fragmentation: Key Pathways
Under EI conditions, the energetically unstable molecular ion undergoes a series of predictable cleavage events. The primary sites of fragmentation are the bonds adjacent to the carbonyl groups (α-cleavage) and the carbon-chlorine bond.[12][13][14]
Key Fragmentation Pathways
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond is a highly probable event, leading to the loss of a chlorine radical (35 or 37 u). This would produce a prominent ion at m/z 157.
-
α-Cleavage around Carbonyls: The bonds adjacent to the carbonyl groups are susceptible to cleavage.
-
Loss of Acetyl Radical (•COCH₃): Cleavage between C3 and C4 can lead to the loss of an acetyl radical (m/z 43), resulting in an ion at m/z 149.
-
Formation of Acetyl Cation (CH₃CO⁺): The complementary fragmentation can produce the highly stable acetyl cation at m/z 43 , which is often the base peak in the spectrum of compounds containing this moiety.
-
-
Cleavage within the Ester Group:
-
Loss of Ethoxy Radical (•OC₂H₅): A common pathway for ethyl esters is the loss of an ethoxy radical (m/z 45), which would yield an ion at m/z 147.[12]
-
Loss of Ethyl Radical (•C₂H₅): Loss of the ethyl group (m/z 29) is also possible.
-
Visualizing the Fragmentation
The following diagram illustrates the primary fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Key Fragments
| m/z (for ³⁵Cl) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |
| 192 | [C₇H₉³⁵ClO₄]•+ | - | Molecular Ion (M⁺) |
| 157 | [C₇H₉O₄]⁺ | •Cl | Loss of chlorine radical |
| 149 | [C₅H₄³⁵ClO₃]⁺ | •COCH₃ | α-cleavage, loss of acetyl radical |
| 147 | [C₅H₄³⁵ClO₃]⁺ | •OC₂H₅ | Loss of ethoxy radical |
| 43 | [C₂H₃O]⁺ | C₅H₆ClO₃ | α-cleavage, formation of acetyl cation |
Experimental Protocols: A Self-Validating System
Reproducible and reliable data is paramount. The following protocols are designed as self-validating systems, incorporating necessary quality controls.
Protocol 1: GC-MS Analysis with Electron Ionization (EI)
This protocol is optimized for structural elucidation.
-
Sample Preparation:
-
Accurately prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
-
-
GC-MS Instrument Setup:
-
GC Column: Select a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for general-purpose analysis.
-
Injection: Inject 1 µL in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Setup (EI Mode):
-
Ion Source: Electron Ionization (EI).[7]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Solvent Delay: Set a 3-minute solvent delay to protect the filament from the solvent front.
-
-
Data Acquisition & Validation:
-
Acquire a solvent blank run first to ensure system cleanliness.
-
Run a known standard (e.g., PFTBA) to verify mass accuracy and calibration.
-
Acquire data for the analyte sample.
-
Protocol 2: LC-MS Analysis with Electrospray Ionization (ESI)
This protocol is optimized for confirming molecular weight in complex mixtures.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in a mobile-phase compatible solvent (e.g., acetonitrile or methanol).
-
Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter if particulates are present.
-
-
LC-MS Instrument Setup:
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Setup (ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range: Scan from m/z 100 to 500.
-
Experimental Workflow Visualization
Caption: General workflow for MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how molecular structure governs analytical outcomes. A judicious selection of ionization techniques, coupled with a fundamental understanding of fragmentation theory, allows for its confident identification. The characteristic 3:1 isotopic pattern of the chlorine atom serves as an unmistakable signpost in the mass spectrum, while the predictable α-cleavages and ester-group fragmentations provide the necessary details for full structural confirmation. The protocols and interpretive frameworks presented in this guide offer a robust and scientifically sound approach for researchers engaged in the analysis of this and similar halogenated compounds.
References
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Tautomerism of Ethyl 3-chloro-2,4-dioxopentanoate
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a phenomenon of profound importance in medicinal chemistry and drug development, influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic fate.[1][2] This guide provides a detailed technical examination of the keto-enol tautomerism exhibited by ethyl 3-chloro-2,4-dioxopentanoate, a substituted β-dicarbonyl compound. We will dissect the structural characteristics of its tautomers, explore the electronic and environmental factors governing the equilibrium, and present rigorous experimental and computational methodologies for its characterization. This document serves as a comprehensive resource for scientists seeking to understand, quantify, and potentially manipulate the tautomeric behavior of this and related scaffolds in a drug discovery context.
The Significance of Tautomerism in β-Dicarbonyl Systems
β-Dicarbonyl compounds, such as this compound, represent a classic case of keto-enol tautomerism.[3] Unlike simple ketones, where the keto form is overwhelmingly favored, the equilibrium in β-dicarbonyls can be significantly shifted toward the enol form.[4] This shift is primarily due to the stabilization of the enol tautomer through π-system conjugation and, crucially, the formation of a stable, six-membered quasi-aromatic ring via intramolecular hydrogen bonding.[5][6]
For drug development professionals, understanding this equilibrium is not merely an academic exercise. The predominant tautomeric form of a drug candidate can dictate its:
-
Solubility and Bioavailability: Different tautomers can exhibit vastly different polarities and hydrogen bonding capabilities, impacting their solubility in aqueous and lipid environments.[1]
-
Pharmacological Activity: A specific tautomer may be the active conformer that binds to a biological target. A shift in equilibrium can therefore alter a compound's efficacy.
-
Toxicity and Metabolism: Tautomerization can expose different functional groups, leading to different metabolic pathways or off-target toxicities.[1]
This compound provides a compelling case study due to the presence of an electron-withdrawing chlorine atom on the α-carbon, which further influences the electronic landscape and the position of the tautomeric equilibrium.
Structural Analysis of Tautomeric Forms
This compound (IUPAC Name: this compound[7]) exists as an equilibrium between its diketo form and two potential enol forms.
(Z)-Enol (Stabilized)
>]; Enol_E [label=<
(E)-Enol
>]; }
Keto -> Enol_Z [dir=both, label=" Keq", color="#4285F4"]; Enol_Z -> Enol_E [dir=both, label=" Isomerization", color="#34A853"]; } dot Caption: Tautomeric equilibrium of this compound.
-
Diketo Tautomer: The structure possesses two carbonyl groups at the C2 and C4 positions.[7] The α-carbon (C3) is chiral and bears the chlorine atom.
-
Enol Tautomers: Enolization can occur towards either carbonyl group. However, enolization involving the acetyl carbonyl (C4) is generally favored, leading to a conjugated system with the ester group. This results in two geometric isomers:
-
(Z)-Enol: This isomer is significantly stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring. This is typically the dominant enol form in non-polar solvents.[5]
-
(E)-Enol: This isomer lacks the intramolecular hydrogen bond and is generally less stable.
-
Factors Governing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to a variety of factors.
Electronic Effects of Substituents
The presence of the electronegative chlorine atom at the α-position has a pronounced effect. Electron-withdrawing groups are known to increase the percentage of the enol form.[4][8] This is because they increase the acidity of the α-proton, facilitating its removal during enolization, and stabilize the resulting enolate/enol π-system.
Solvent Effects
The choice of solvent is arguably the most critical factor in determining the tautomeric ratio in solution.[5][8][9] The equilibrium often follows Meyer's Rule, which states that the equilibrium shifts toward the keto tautomer with increasing solvent polarity, although this is a simplification.[8][10]
-
Non-polar, Aprotic Solvents (e.g., Cyclohexane, CCl₄): These solvents cannot form hydrogen bonds with the solute. They favor the (Z)-enol form, which is stabilized and effectively "self-solvated" by its strong intramolecular hydrogen bond.[5]
-
Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol, but also solvate the polar keto form. The effect can be complex, but often the keto form is more favored than in non-polar solvents. DMSO, as a strong hydrogen bond acceptor, can also stabilize the enol tautomer in some cases.[8]
-
Polar, Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They effectively compete for hydrogen bonding sites, strongly disrupting the intramolecular hydrogen bond of the enol. They tend to solvate the more polar keto tautomer, shifting the equilibrium significantly in its favor.[5] Studies on acetoacetic acid have shown enol content dropping from 49% in CCl₄ to less than 2% in D₂O.[5]
The following table summarizes the expected trend for the percentage of the enol tautomer in various solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected % Enol Tautomer | Primary Interaction |
| Cyclohexane | Non-polar Aprotic | 2.0 | High | Favors intramolecular H-bonding. |
| Chloroform | Weakly Polar Aprotic | 4.8 | Intermediate-High | Minimal disruption of intramolecular H-bond. |
| Acetone | Polar Aprotic | 21.0 | Intermediate-Low | Disrupts intramolecular H-bond; solvates keto. |
| DMSO | Polar Aprotic | 47.0 | Intermediate-Low | Strong H-bond acceptor, complex effects.[8] |
| Methanol | Polar Protic | 33.0 | Low | Competes for H-bonding, solvates keto. |
| Water | Polar Protic | 80.1 | Very Low | Strong competitive H-bonding.[5] |
Temperature
The interconversion between tautomers is a thermodynamic equilibrium. The effect of temperature can be studied using variable-temperature NMR to determine the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.[10][11] Generally, increasing the temperature can favor the keto form, though the effect depends on the specific enthalpy and entropy changes of the system.[11]
Experimental Methodologies for Characterization
A multi-faceted approach is required for the robust characterization of the tautomeric system.
// Nodes prep [label="Sample Preparation\n(Dissolve in solvent of interest, e.g., CDCl₃, DMSO-d₆)"]; nmr [label="¹H NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uv [label="UV-Vis Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; assign [label="Signal Assignment\n(Keto vs. Enol protons)"]; integrate [label="Signal Integration\n(Determine relative areas)"]; calc [label="Calculate Keq & % Enol\nKeq = [Enol] / [Keto]"]; interpret [label="Data Interpretation\n(Correlate with solvent polarity, temp., etc.)", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; uv_scan [label="Acquire Absorption Spectrum\n(Identify λmax for π→π* and n→π*)"]; uv_compare [label="Compare Spectra\n(Correlate bands with tautomeric forms)"];
// Edges prep -> nmr; prep -> uv; nmr -> assign -> integrate -> calc; uv -> uv_scan -> uv_compare; calc -> interpret; uv_compare -> interpret; } dot Caption: Experimental workflow for tautomer analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR is the most powerful technique for the quantitative analysis of tautomeric equilibria in solution.[8][12][13] The proton exchange between the keto and enol forms is slow on the NMR timescale, allowing distinct signals for each tautomer to be observed and integrated.[10][12]
Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer. Set standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Spectral Acquisition: Run the ¹H NMR experiment.
-
Signal Assignment:
-
Enol Tautomer: Look for a characteristic sharp singlet in the downfield region (typically 12-15 ppm) corresponding to the intramolecularly hydrogen-bonded enolic -OH proton. Identify signals for the methyl group (C5) and the ethyl ester protons, which will be in a different chemical environment compared to the keto form.
-
Keto Tautomer: Identify a singlet for the α-proton (C3-H) typically between 4.5-5.5 ppm. Identify the distinct signals for the two methyl groups (acetyl C5 and ethyl ester) and the ethyl ester methylene protons.
-
-
Integration and Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal for each tautomer. For example, integrate the α-proton (C3-H) of the keto form and the methyl group (C5) of the enol form.
-
Normalize the integrals based on the number of protons they represent (e.g., divide the keto integral by 1H, the enol integral by 3H).
-
Calculate the mole fraction and percentage of each tautomer: % Enol = [Normalized Integral(Enol) / (Normalized Integral(Enol) + Normalized Integral(Keto))] * 100
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto]
-
-
Confirmation (Optional): Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The enolic -OH signal should broaden or disappear due to proton-deuterium exchange, confirming its assignment.
UV-Visible Spectroscopy
-
Keto Form: Typically shows a weak n → π* transition at a longer wavelength (~270-300 nm) due to the isolated carbonyl groups.
-
Enol Form: Possesses a more extended conjugated system (C=C-C=O). This results in a strong π → π* transition at a longer wavelength and with a higher molar absorptivity compared to the keto form.[16]
By comparing spectra in different solvents, one can qualitatively observe the shift in equilibrium.[17] For example, the intensity of the π → π* band associated with the enol form is expected to decrease significantly in polar, protic solvents.
Chromatographic Separation
In some cases, tautomers can be separated using chromatographic techniques, particularly reversed-phase HPLC, often at reduced temperatures to slow the rate of interconversion.[18][19] The separation is based on the different polarities of the keto and enol forms. This method can be used for preparative isolation or for quantitative analysis if the on-column interconversion is minimal.[20]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's structure in the solid state.[21][22] This method reveals which tautomer is energetically preferred in the crystal lattice. For β-dicarbonyls, it is common to find that the molecule crystallizes as the intramolecularly hydrogen-bonded enol tautomer.[23] However, intermolecular interactions within the crystal can sometimes favor the keto form.
Computational Modeling
Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[23][24] Quantum mechanical calculations can:
-
Predict the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in solution (using continuum solvation models like CPCM).[23][24]
-
Calculate the energy barriers for interconversion between tautomers.
-
Simulate NMR and IR spectra to aid in the assignment of experimental signals.
Implications for Drug Design and Development
The tautomeric state of this compound and its derivatives is a critical design parameter. A lead compound might exist as the desired enol tautomer in a non-polar assay buffer but convert to the inactive keto form in the aqueous environment of the bloodstream.
-
Pro-drug Strategies: One might design a pro-drug that locks the molecule in a specific tautomeric form, which then converts to the active tautomer in vivo.
-
Structure-Activity Relationship (SAR): During lead optimization, modifications that stabilize the active tautomer (e.g., by strengthening the intramolecular hydrogen bond or through other electronic effects) could lead to improved potency and a more predictable pharmacological profile.
-
Formulation: The potential for tautomeric polymorphism (where different crystal forms contain different tautomers) can impact drug stability, dissolution rate, and manufacturability.[1]
By thoroughly characterizing the tautomeric equilibrium using the methods described, researchers can make more informed decisions, mitigating risks and accelerating the journey from discovery to clinical application.
References
-
Fessner, W. D., & Richert, C. (1998). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 75(10), 1335. [Link]
-
Charif, I. E., Mekelleche, S. M., & Villemin, D. (2011). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 10(02), 241-253. [Link]
-
Di Salvo, F., et al. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 2(1), 228-236. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Pearson Education. Tautomers of Dicarbonyl Compounds. Pearson+. [Link]
-
Fessner, W. D., & Richert, C. (1998). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 75(10), 1335. [Link]
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An In-Depth Technical Guide to the Reactivity of Ethyl 3-chloro-2,4-dioxopentanoate
Introduction: Unveiling a Versatile Heterocyclic Precursor
Ethyl 3-chloro-2,4-dioxopentanoate is a highly functionalized organic molecule poised as a pivotal intermediate for synthetic chemists, particularly those in drug discovery and materials science. Its structure, characterized by an α-chloro substituent positioned between two carbonyl groups (a β-diketone) and an adjacent glyoxylic ester moiety, offers a unique convergence of electrophilic sites. This arrangement bestows upon it a rich and versatile reactivity profile, making it an exemplary scaffold for constructing a diverse array of heterocyclic systems.
The presence of the chlorine atom at the active methylene position not only modulates the acidity of the α-proton but also introduces a potential leaving group, opening avenues for reactions beyond simple condensation. This guide provides a comprehensive technical overview of the synthesis, core reactivity, and strategic applications of this compound, with a focus on providing field-proven insights and robust experimental protocols for researchers and drug development professionals.
Molecular and Physicochemical Profile
A thorough understanding of a reagent begins with its fundamental properties. The key identifiers and computed physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 34959-81-4 | [PubChem][1] |
| Molecular Formula | C₇H₉ClO₄ | [PubChem][1] |
| Molecular Weight | 192.60 g/mol | [PubChem][1] |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl | [PubChem][1] |
| XLogP3 | 0.9 | [PubChem][1] |
| Hydrogen Bond Donors | 0 | [ChemScene][2] |
| Hydrogen Bond Acceptors | 4 | [ChemScene][2] |
| Rotatable Bonds | 4 | [ChemScene][2] |
I. Synthesis of the Core Reagent
The synthesis of this compound is logically approached as a two-step sequence: first, the formation of the parent β,δ-diketo ester, Ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate), followed by selective chlorination at the C3 position.
Step 1: Synthesis of Ethyl 2,4-dioxopentanoate
The Claisen condensation is the cornerstone reaction for generating the 1,3-dicarbonyl motif. In this step, ethyl acetate and ethyl pyruvate are condensed in the presence of a strong base like sodium ethoxide to yield the desired diketo ester.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxopentanoate
This protocol is adapted from established procedures for the synthesis of β-keto esters and pyrazole precursors.[3][4]
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small portions, controlling the exothermic reaction.
-
Condensation: Once all the sodium has reacted and the solution has cooled, place the flask in an ice bath. Add a mixture of 30.8 g (0.265 mol) of ethyl pyruvate and 22.0 g (0.25 mol) of ethyl acetate dropwise to the stirred sodium ethoxide solution over 1 hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A thick, yellowish precipitate will form.
-
Work-up: Cool the reaction mixture in an ice bath and slowly acidify by adding 150 mL of 2M hydrochloric acid with vigorous stirring until the pH is ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield Ethyl 2,4-dioxopentanoate as a colorless to pale yellow liquid.
Step 2: α-Chlorination
The active methylene group at the C3 position of Ethyl 2,4-dioxopentanoate is readily halogenated. Sulfuryl chloride (SO₂Cl₂) is an effective and common reagent for this transformation, providing clean chlorination under mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard chlorination procedures for active methylene compounds.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas), dissolve 15.8 g (0.1 mol) of Ethyl 2,4-dioxopentanoate in 100 mL of a non-polar solvent such as dichloromethane or chloroform.
-
Reaction: Cool the solution to 0-5 °C in an ice bath. Slowly add 14.8 g (0.11 mol) of sulfuryl chloride dropwise over 30 minutes. Gas evolution (HCl and SO₂) will be observed.
-
Completion: After the addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or ¹H NMR.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound, which can be used directly or purified by vacuum distillation.
II. Spectroscopic Validation
Predicted NMR Spectroscopic Data
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Notes |
| -CH₃ (C5) | ~2.4 | ~28 | The methyl ketone protons will be a singlet, shifted downfield by the adjacent carbonyl. The carbon is in a typical ketone methyl range. |
| -CH(Cl)- (C3) | ~5.0 | ~65 | This methine proton is deshielded by both the adjacent chlorine and two carbonyl groups, resulting in a significant downfield shift. The carbon is shifted downfield by the electronegative chlorine. |
| -OCH₂CH₃ | ~4.3 (q) | ~62 | Standard ethyl ester methylene quartet. |
| -OCH₂CH₃ | ~1.3 (t) | ~14 | Standard ethyl ester methyl triplet. |
| C=O (C4) | - | ~195 | Ketone carbonyl carbon. |
| C=O (C2) | - | ~188 | α-keto ester carbonyl carbon. |
| C=O (Ester) | - | ~160 | Ester carbonyl carbon. |
Note: Chemical shifts are predictions relative to TMS in CDCl₃ and may vary slightly. The compound exists in tautomeric equilibrium, which may lead to additional, broader signals for the enol form.
III. Core Reactivity: A Gateway to Heterocycles
The reactivity of this compound is dominated by the electrophilicity of its three carbonyl carbons and the unique nature of the C3 position. Its primary utility lies in cyclocondensation reactions with binucleophiles to form five-membered heterocycles like pyrazoles and isoxazoles.
A. Pyrazole Synthesis via Knorr Cyclocondensation
The reaction with hydrazine and its derivatives is a cornerstone of this reagent's chemistry, following the principles of the Knorr pyrazole synthesis.[4] This reaction provides a direct and high-yielding route to highly functionalized pyrazoles, which are privileged scaffolds in medicinal chemistry.
Mechanistic Rationale and Regioselectivity
The reaction proceeds via a two-step condensation-cyclization mechanism. The key point of causality lies in the initial nucleophilic attack.
-
Initial Nucleophilic Attack: this compound possesses two primary electrophilic ketone/aldehyde-like carbonyls (C2 and C4). The C4 ketone is generally more electrophilic than the C2 carbonyl of the glyoxylic ester moiety. Therefore, the more nucleophilic nitrogen of the hydrazine will preferentially attack the C4 position.
-
Intramolecular Cyclization: Following condensation and dehydration to form a hydrazone intermediate, the second nitrogen atom undergoes an intramolecular nucleophilic attack on the C2 carbonyl.
-
Aromatization: Subsequent elimination of water and the ethyl ester group (or its chloro-substituted variant) leads to the formation of the stable aromatic pyrazole ring. The chlorine at C3 is typically eliminated during the workup or aromatization step.
Field-Proven Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol is directly adapted from a validated synthesis using the highly analogous Ethyl 2,4-dioxopentanoate and demonstrates the core reactivity. The presence of the chloro group on the starting material is not expected to significantly alter the outcome under these conditions.[1]
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 19.2 g (0.1 mol) of this compound in 300 mL of ethanol.
-
Nucleophile Addition: Cool the solution to 0 °C using an ice bath. While stirring, slowly add a solution of 5.5 g (0.11 mol) of hydrazine hydrate in 50 mL of ethanol dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Isolation: Remove the solvent under reduced pressure. The resulting residue contains the crude product, Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure pyrazole derivative.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2,4-dioxopentanoate | [1] |
| Reagent | Hydrazine Hydrate | [1] |
| Solvent | Ethanol | [1] |
| Temperature | 0 °C to Room Temp. | [1] |
| Reported Yield | 74-97% | [1] |
B. Isoxazole Synthesis
By substituting hydrazine with hydroxylamine, the synthetic pathway is redirected towards the formation of isoxazoles. The mechanism is analogous to the pyrazole synthesis, involving initial condensation at the more reactive C4 ketone, followed by intramolecular cyclization of the oxime intermediate onto the C2 carbonyl.
C. Japp-Klingemann Reaction
The Japp-Klingemann reaction offers an alternative pathway for derivatization prior to cyclization. This reaction involves coupling the β-dicarbonyl compound with an aryl diazonium salt.[4] In the case of this compound, the reaction would proceed via deprotonation at C3, followed by nucleophilic attack on the diazonium salt. This typically results in cleavage of one of the carbonyl groups to form a hydrazone, a valuable intermediate for Fischer indole synthesis or subsequent pyrazole formation. The presence of the chloro group may influence the stability of intermediates and the conditions required for the cleavage step.
IV. Application in Drug Discovery: Synthesis of COX-2 Inhibitor Analogues
The pyrazole core synthesized from β-dicarbonyl precursors is a cornerstone of modern medicinal chemistry. A prime example is Celecoxib , a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis of Celecoxib and its analogues often starts from a trifluoromethyl-β-diketone, which is structurally related to this compound. This demonstrates the direct applicability of this chemistry in constructing pharmaceutically relevant molecules.
The general synthesis involves the condensation of a 1,3-diketone with an appropriately substituted aryl hydrazine. By using this compound and a substituted phenylhydrazine, one could access a library of pyrazole-based compounds for screening as potential therapeutic agents.
Conclusion
This compound stands out as a potent and versatile building block in synthetic organic chemistry. Its trifunctional nature—encompassing a reactive α-chloro-β-diketone system and a glyoxylic ester—provides a robust platform for the regioselective synthesis of highly substituted pyrazoles and isoxazoles. The established protocols for analogous unchlorinated substrates provide a reliable and validated blueprint for its application in the laboratory. For researchers in drug discovery, this reagent offers a direct and efficient entry point to core heterocyclic scaffolds that are prevalent in a multitude of approved pharmaceuticals, underscoring its significant potential in the development of next-generation therapeutics.
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Handling and storage of Ethyl 3-chloro-2,4-dioxopentanoate
An In-Depth Technical Guide to the Handling and Storage of Ethyl 3-chloro-2,4-dioxopentanoate for Research and Development Applications
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. As a reactive α-chloro β-keto ester, this compound is a valuable intermediate in organic synthesis. However, its chemical nature necessitates a thorough understanding of its properties and associated hazards to ensure laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the chemical causality behind recommended practices, fostering a proactive safety culture grounded in scientific principles.
Section 1: Chemical and Physical Profile
This compound is a chlorinated organic compound whose reactivity is primarily dictated by the presence of an electrophilic chlorine atom alpha to a carbonyl group and a β-dicarbonyl moiety.[1] Understanding its fundamental properties is the first step in safe management.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 34959-81-4 | [2][3][4] |
| Molecular Formula | C₇H₉ClO₄ | [2][3][5] |
| Molecular Weight | 192.60 g/mol | [2][3] |
| Synonyms | Ethyl 3-chloro-2,4-dioxovalerate, 3-Chloro-2,4-dioxo-pentanoic acid ethyl ester | [2] |
| Appearance | Clear brown-yellow liquid (based on related compounds) | [6] |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl |[2][3] |
Section 2: Hazard Identification and Risk Assessment
The compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that inform the necessary precautions.[2] The primary risks are associated with its combustibility and its effects upon contact or inhalation.
Table 2: GHS Hazard Classification
| Hazard Code | Description | Rationale and Implications |
|---|---|---|
| H227 | Combustible liquid | While not highly flammable, it can ignite when exposed to heat or ignition sources.[2] This necessitates avoiding open flames and hot surfaces during handling.[7] |
| H302 | Harmful if swallowed | Ingestion can lead to systemic toxicity.[2][8] Immediate medical attention is crucial, and vomiting should not be induced.[8] |
| H315 | Causes skin irritation | The compound can cause redness and irritation upon contact with the skin.[2][8] This is likely due to its reactivity and potential to react with biological molecules. |
| H319 | Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage.[2][8] This underscores the mandatory use of eye protection. |
| H335 | May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract, potentially causing tightness in the chest.[2][8] This hazard makes working in a certified chemical fume hood a non-negotiable requirement. |
Signal Word: Warning [2][8] Hazard Pictogram: GHS07 (Exclamation mark)[8]
Reactivity Profile: The "Why" Behind the Hazards
-
Hydrolytic Instability: As a chlorinated organic ester, this compound is susceptible to slow hydrolysis in the presence of water or moisture.[9][10] This reaction can generate hydrogen chloride (HCl), a corrosive acid.[9][10] This explains why dry storage conditions are critical and why certain metallic containers (like aluminum or zinc) must be avoided.[9]
-
Incompatibility with Bases: The presence of the β-dicarbonyl system makes the compound susceptible to reactions with strong bases.[7][11] These reactions can be exothermic and may lead to degradation of the material.
-
Thermal Decomposition: Exposure to high temperatures, such as those from open flames or welding arcs, can cause the compound to decompose.[9] This decomposition can release highly toxic and corrosive gases, including hydrogen chloride (HCl) and carbon oxides.[8][9]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential. The hierarchy of controls prioritizes eliminating hazards, but in a research context where the substance is required, engineering controls and PPE are the primary lines of defense.
Primary Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[8] This is the most critical control to mitigate the respiratory irritation hazard (H335).[2]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of combustible vapors.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a risk assessment of the specific task being performed.
Table 3: Recommended PPE for Handling this compound
| Task | Hand Protection | Eye/Face Protection | Body Protection |
|---|---|---|---|
| Storage & Transport | Nitrile or neoprene gloves | Safety glasses with side shields | Standard lab coat |
| Weighing/Dispensing | Protective gloves (e.g., nitrile) | Chemical splash goggles | Flame-retardant lab coat |
| Solution Preparation | Protective gloves | Chemical splash goggles and face shield | Flame-retardant lab coat |
| Reaction Workup | Protective gloves | Chemical splash goggles and face shield | Flame-retardant, chemical-resistant apron over lab coat |
Caption: The Hierarchy of Controls prioritizes strategies for managing laboratory hazards.
Section 4: Standard Operating Procedures (SOPs) for Handling
Adherence to detailed protocols is crucial for both safety and experimental reproducibility.
Protocol 1: Weighing and Dispensing
-
Preparation: Don all required PPE (gloves, goggles, lab coat) before entering the designated handling area.
-
Control: Perform all operations inside a certified chemical fume hood.
-
Dispensing: Use a clean, compatible spatula or pipette to transfer the required amount from the stock container to a tared, sealed secondary container.
-
Cleaning: Tightly cap the stock container immediately after use. Decontaminate the spatula or any affected surfaces with a suitable solvent (e.g., ethanol), collecting the waste in a designated chlorinated waste container.
-
Validation Checkpoint: Ensure no visible residue remains on the balance or surrounding work area.
Protocol 2: Storage and Segregation
-
Container Integrity: Ensure the container is tightly closed to prevent leakage and exposure to atmospheric moisture.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for combustible and toxic chemicals.[8]
-
Segregation: The compound must be stored separately from incompatible materials.[12]
-
Container Material: Store in the original packaging.[8] For bulk storage, materials like carbon steel or stainless steel are appropriate, while aluminum and zinc should be avoided.[9][10][13]
-
Validation Checkpoint: Regularly inspect the container and storage area for any signs of leakage, container degradation, or spillage.
Caption: A logical workflow for ensuring proper storage of the chemical.
Section 5: Emergency and Spill Response
Preparedness is key to mitigating the impact of an accidental release.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is poor.
-
Assess: From a safe distance, assess the extent of the spill. Do not approach from downwind.[8]
-
Control: If flammable vapors are a concern, remove all ignition sources.
-
Contain & Clean (for small spills):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert, non-combustible absorbent material (e.g., sand, silica gel).[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into a closable, labeled container for hazardous waste disposal.[8]
-
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and environmental health and safety office.
Caption: A decision tree for responding safely and effectively to a chemical spill.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. If the person is conscious, give half a liter of water to drink. Seek immediate medical attention.[8]
Conclusion
This compound is a potent synthetic tool whose safe use is predicated on a robust understanding of its chemical reactivity and associated hazards. By integrating the principles of engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response, researchers can effectively manage the risks this compound presents. The foundation of laboratory safety lies not just in following rules, but in understanding the scientific principles that necessitate them.
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 3-chloro-2,4-dioxopentanoate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Safety in Complex Synthesis
In the fast-paced world of pharmaceutical research and drug development, the utility of highly functionalized building blocks is paramount. Ethyl 3-chloro-2,4-dioxopentanoate, a member of the α-chloro-β-ketoester class of compounds, offers significant potential in the synthesis of complex molecular architectures. However, its reactivity and inherent hazards demand a thorough and proactive approach to safety. This guide moves beyond a simple recitation of standard safety procedures to provide a deeper understanding of why specific precautions are necessary, grounded in the chemical nature of the compound. As a Senior Application Scientist, my aim is to equip you not just with protocols, but with the scientific rationale to make informed safety decisions in your laboratory.
Section 1: Hazard Profile and Toxicological Assessment
This compound is classified as a hazardous substance, and a comprehensive understanding of its toxicological profile is the foundation of safe handling.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1][2]:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H227 | Warning | Combustible liquid |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Toxicological Insights
The irritant effects on the skin, eyes, and respiratory tract are likely due to the compound's ability to react with moisture to release small amounts of hydrochloric acid, and its inherent reactivity with biological tissues. Chronic exposure to chlorinated hydrocarbons has been associated with effects on the liver, kidneys, and central nervous system[4]. Therefore, minimizing all routes of exposure is critical.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, a multi-layered approach to exposure control is mandatory, starting with robust engineering controls and supplemented by appropriate PPE.
The Primacy of Ventilated Enclosures
All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[5] A fume hood is the primary barrier against inhalation of vapors and aerosols.
Key Fume Hood Practices:
-
Verify Airflow: Before commencing any work, ensure the fume hood is operational and the airflow is within the acceptable range (typically 80-120 feet per minute).
-
Sash Position: Work with the sash at the lowest practical height to maximize protection while allowing for comfortable manipulation of apparatus.
-
Work Area: Conduct all operations at least six inches inside the hood to ensure effective capture of any released vapors.
-
Minimize Clutter: Avoid storing excess chemicals or equipment in the fume hood, as this can disrupt airflow patterns.
Personal Protective Equipment: The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, a comprehensive PPE strategy is essential to protect against accidental contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves | Provides a barrier against skin contact. Given that no specific permeation data is available, it is prudent to double-glove for extended operations and change gloves immediately upon contamination. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and provides a removable barrier in case of a spill. |
| Respiratory Protection | Not typically required when using a fume hood | In the event of a large spill or failure of engineering controls, a full-face respirator with organic vapor cartridges may be necessary. |
Section 3: Safe Handling, Storage, and Reactivity Considerations
The unique chemical structure of this compound dictates specific best practices for its handling and storage to ensure both safety and chemical integrity.
Prudent Laboratory Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound with a high degree of caution at all times.
-
Use in a Well-Ventilated Area: A certified chemical fume hood is mandatory.
-
Grounding and Bonding: As a combustible liquid, take precautions against static discharge when transferring larger quantities.
-
Inert Atmosphere: For reactions sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Storage Requirements
Proper storage is crucial to prevent degradation and ensure safety.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | Minimizes vapor pressure and potential for degradation. |
| Container | Tightly sealed, original container | Prevents release of vapors and contamination. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | Avoids potentially vigorous or explosive reactions. |
| Location | Well-ventilated, designated chemical storage area | Segregates from incompatible materials and limits potential exposure. |
Reactivity Profile
Alpha-halo beta-keto esters are versatile synthetic intermediates due to their multiple reactive sites.[6] Understanding this reactivity is key to anticipating and controlling potential hazards.
-
Nucleophilic Substitution: The carbon bearing the chlorine is susceptible to nucleophilic attack. Reactions with amines, thiols, and other nucleophiles can be exothermic and should be performed with appropriate temperature control.
-
Reaction with Bases: Strong bases can deprotonate the α-carbon, forming an enolate. This can lead to subsequent reactions, and the choice of base and reaction conditions must be carefully considered to avoid uncontrolled side reactions.
-
Reduction: The ketone functionalities can be reduced, for example, with sodium borohydride.[7] These reactions are typically exothermic and may generate flammable hydrogen gas if performed in the presence of acid.
Section 4: Emergency Procedures: Preparedness and Response
A well-defined emergency response plan is critical when working with hazardous chemicals. All laboratory personnel should be familiar with these procedures before handling this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
A tiered approach to spill response is necessary, depending on the volume and location of the spill.
Small Spill (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Gently scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, extinguish all nearby ignition sources.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
EPA Waste Codes: Depending on the specific waste stream and any co-mingled solvents, relevant EPA hazardous waste codes for chlorinated compounds may apply (e.g., F001, F002 for spent halogenated solvents, or a D0-series code if the waste exhibits hazardous characteristics).[2][8] Consult with your institution's EHS department for specific guidance on waste classification and disposal procedures.
Section 6: Experimental Protocol Spotlight: Knoevenagel Condensation
To illustrate the practical application of these safety principles, let's consider a representative experimental protocol involving a similar α-chloro-β-ketoester, ethyl 4-chloro-3-oxobutanoate, in a Knoevenagel condensation.[9][10]
Reaction Overview
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In this example, an aromatic aldehyde reacts with ethyl 4-chloro-3-oxobutanoate.
Step-by-Step Methodology with Integrated Safety Rationale
-
Reagent Preparation (in a fume hood):
-
Action: Weigh the aromatic aldehyde, ethyl 4-chloro-3-oxobutanoate, and catalyst (e.g., morpholine/acetic acid) in separate, clean, and dry glassware within the fume hood.
-
Causality: Performing all weighing and transfers in the fume hood is critical to prevent inhalation of any volatile starting materials or the irritant α-chloro-β-ketoester.
-
-
Reaction Setup (in a fume hood):
-
Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde and ethyl 4-chloro-3-oxobutanoate in a suitable solvent (e.g., an ionic liquid or toluene).
-
Causality: The reaction is contained within the flask, and the entire setup is within the primary engineering control (fume hood) to capture any potential vapor release.
-
-
Initiation and Monitoring (in a fume hood):
-
Action: Add the catalyst to the reaction mixture and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Even at room temperature, the reactants are volatile and hazardous. Keeping the reaction within the fume hood with the sash lowered protects the researcher during the entire reaction period.
-
-
Workup and Extraction (in a fume hood):
-
Action: Upon completion, quench the reaction and perform a liquid-liquid extraction using an organic solvent and aqueous washes.
-
Causality: The workup and extraction steps involve handling both the reaction mixture and volatile organic solvents. These operations must be performed in the fume hood to prevent exposure to vapors.
-
-
Purification (in a fume hood):
-
Action: Purify the product by column chromatography or recrystallization.
-
Causality: Both chromatography and recrystallization involve the use of organic solvents and handling of the product, which may still contain traces of the hazardous starting materials. All purification steps should be conducted in a fume hood.
-
Visualizations
Hazard Diamond and GHS Pictograms
Caption: GHS pictograms for this compound.
Spill Response Workflow
Caption: Workflow for responding to small and large chemical spills.
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is achievable through a combination of thorough hazard understanding, consistent application of engineering controls and PPE, and a well-rehearsed emergency preparedness plan. This guide provides the foundational knowledge for its safe handling, but it is the commitment of each individual researcher to a culture of safety that ultimately ensures a secure and productive laboratory environment. Always consult your institution's specific safety protocols and the Safety Data Sheet before commencing any new procedure.
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A Senior Application Scientist's Guide to Sourcing and Qualifying Ethyl 3-chloro-2,4-dioxopentanoate
Abstract
Ethyl 3-chloro-2,4-dioxopentanoate is a crucial, yet often overlooked, building block in modern organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to pharmaceutical development. The success of multi-step syntheses often hinges on the quality and purity of such reactive starting materials. This guide provides an in-depth technical overview for researchers on sourcing, evaluating, and implementing this reagent. It moves beyond a simple supplier list to establish a framework for qualifying commercial sources, verifying material integrity through proven analytical methods, and ensuring safe laboratory handling. The protocols and workflows described herein are designed to be self-validating, empowering researchers to mitigate risks associated with reagent quality and ensure the reproducibility of their experimental outcomes.
Introduction: Understanding the Reagent
This compound (CAS No. 34959-81-4) is a polyfunctional molecule featuring a β-keto ester moiety and an α-chloro ketone.[1][2] This unique combination of reactive sites makes it a versatile precursor for a variety of chemical transformations.
Chemical Identity:
-
Molecular Formula: C₇H₉ClO₄[3]
-
Synonyms: Ethyl 3-chloro-2,4-dioxovalerate, 3-Chloro-2,4-dioxo-pentanoic acid ethyl ester[2][3]
The molecule's high reactivity is a double-edged sword. While enabling complex molecular architectures, it also predisposes the compound to degradation and underscores the need for stringent quality control. Its utility in synthesizing substituted furans, pyrroles, and other heterocyclic systems makes it a valuable intermediate in medicinal chemistry. The electrophilic nature of the chlorinated carbon and the nucleophilic potential of the enolizable keto-ester system are key to its synthetic applications.[4]
The Commercial Supplier Landscape: A Framework for Qualification
Identifying a reliable supplier is the foundational step. While numerous vendors list this compound, a thorough evaluation is critical.[5][6] The goal is to establish a partnership with a supplier who provides not just the material, but also consistent quality and transparent documentation.
Initial Supplier Screening
A preliminary search will yield a list of potential suppliers, including large-scale manufacturers and specialized chemical providers.[5][6] Key initial differentiators include:
-
Stated Purity: Most suppliers offer a purity of ≥98%.[3]
-
Availability: Stock levels can vary, impacting project timelines.
-
Documentation: Availability of a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) is non-negotiable.
Quantitative Supplier Evaluation
To move beyond catalog data, a structured evaluation is recommended. The following table outlines key parameters for comparing potential suppliers.
| Parameter | Description | Importance | Ideal Specification |
| Purity (by GC/HPLC) | The percentage of the target compound in the material. | Critical | >98.5% |
| Identity Confirmation | Spectroscopic data confirming the chemical structure (¹H NMR, ¹³C NMR, MS). | Critical | CoA includes spectral data or references. |
| Solvent/Water Content | Residual solvents or water can interfere with sensitive reactions. | High | <0.1% water (by Karl Fischer), <0.5% residual solvent. |
| Lot-to-Lot Consistency | The variation in purity and impurity profiles between different batches. | High | Supplier provides CoAs for multiple lots upon request. |
| Technical Support | Access to chemists for technical inquiries about stability or handling. | Medium | Responsive and knowledgeable technical service department. |
| Packaging & Shipping | Inert atmosphere packaging (e.g., under Argon) and appropriate shipping conditions. | High | Shipped in amber glass, under inert gas, with cold packs if necessary. |
Supplier Qualification Workflow
A systematic approach ensures that the selected supplier meets the rigorous demands of research and development.
Caption: Workflow for qualifying a chemical supplier.
Incoming Material Verification: A Protocol for Quality Assurance
Never trust a label without verification. The CoA from the supplier is a starting point, but independent analysis is the cornerstone of experimental reproducibility.
Identity and Purity Confirmation by ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) is the fastest and most informative method for confirming identity and assessing the presence of major impurities.
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of the material in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher recommended).
-
Analysis:
-
Confirm Key Shifts: Look for the characteristic ethyl ester signals (triplet and quartet), the acetyl methyl singlet, and the methine proton.
-
Check for Impurities: Look for signals corresponding to residual solvents (e.g., ethyl acetate, dichloromethane) or starting materials from the synthesis. The absence of broad peaks may suggest low water content.
-
Integration: The relative integration of the key signals should match the expected proton count.
-
Purity Determination by Gas Chromatography (GC)
For a more quantitative assessment of purity, GC with a Flame Ionization Detector (FID) is the preferred method.
Protocol:
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in a suitable solvent like ethyl acetate. Create a dilution series if necessary.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5 or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: FID at 300 °C.
-
-
Analysis: Calculate the area percent of the main peak. This provides a quantitative measure of purity, assuming all components have a similar response factor.
Quality Control Workflow
This workflow ensures every batch of received material is formally tested and approved before use in critical experiments.
Caption: Incoming raw material quality control workflow.
Safe Handling and Storage
Chlorinated carbonyl compounds require careful handling to ensure laboratory safety and maintain reagent integrity.[4][7]
Safety Precautions
Based on typical hazard classifications for this chemical class, the following precautions are mandatory.[1][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves. Chlorinated solvents can degrade some glove materials; check compatibility.[7]
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1][8]
-
Exposure Routes: The primary routes of exposure are inhalation and skin contact.[8] Acute effects can include irritation to the skin, eyes, and respiratory system.[1]
-
Spill Management: Have a spill kit rated for organic solvents readily available.
Storage and Stability
-
Temperature: Store in a cool, dry place, away from heat sources. Refrigeration is often recommended for long-term storage to minimize degradation.
-
Atmosphere: This compound can be sensitive to moisture and air. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container.
-
Material Compatibility: Use glass or Teflon-lined containers. Avoid storage in containers made of aluminum, magnesium, or their alloys.[9]
Conclusion
The successful application of this compound in research and drug development is directly dependent on a rigorous approach to sourcing and quality control. By moving beyond catalog descriptions and implementing a robust, in-house verification system, researchers can ensure the integrity of their starting materials. This diligence mitigates the significant risk of failed reactions, project delays, and irreproducible results. Adopting the workflows and protocols outlined in this guide will empower scientific teams to build their research on a foundation of validated, high-quality reagents, ultimately accelerating the path to discovery.
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Methodological & Application
The Versatile Role of Ethyl 3-chloro-2,4-dioxopentanoate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold for Heterocyclic Chemistry
Ethyl 3-chloro-2,4-dioxopentanoate is a highly functionalized and versatile building block in organic synthesis. Its unique structure, featuring a β-dicarbonyl system flanked by an ester and a reactive chlorine atom at the α-position, offers multiple reaction sites for the construction of a diverse array of heterocyclic compounds. These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. The presence of the chloro-substituent not only influences the regioselectivity of cyclization reactions but also provides a handle for further functionalization, making this compound a valuable precursor for generating molecular diversity.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of various key heterocycles, including pyrazoles, isoxazoles, and pyridines. Detailed mechanistic insights and step-by-step protocols are presented to enable researchers to effectively utilize this powerful synthetic tool.
Core Reactivity: The Interplay of Electrophilic and Nucleophilic Centers
The synthetic utility of this compound stems from the reactivity of its dicarbonyl moiety and the presence of the α-chloro substituent. The 1,3-dicarbonyl system can readily react with binucleophiles, such as hydrazines and hydroxylamine, to form five-membered heterocycles. The chlorine atom at the 3-position can act as a leaving group or be retained in the final product, leading to the formation of chloro-substituted heterocycles which are valuable for further modifications, such as cross-coupling reactions.
Caption: General reaction pathways of this compound.
Synthesis of Substituted Pyrazoles: The Knorr Pyrazole Synthesis and its Variants
The reaction of β-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a cornerstone of heterocyclic chemistry. This compound serves as an excellent substrate for this reaction, leading to the formation of highly functionalized pyrazoles. The regioselectivity of the cyclization is a key consideration, as the unsymmetrical nature of the dicarbonyl compound can potentially lead to two isomeric products.
Mechanistic Insights
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The presence of the electron-withdrawing chloro group at the 3-position can influence which carbonyl group is more reactive towards the initial nucleophilic attack by hydrazine.
Caption: Simplified mechanism for pyrazole synthesis.
Protocol 1: Synthesis of Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a chloro-substituted pyrazole derivative, a valuable intermediate for further synthetic transformations.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Hydrazine hydrate | 1.1 |
| Glacial acetic acid | cat. |
Synthesis of Isoxazoles: A Route to Bioactive Scaffolds
The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to the synthesis of isoxazoles, another important class of five-membered heterocycles with a wide range of biological activities.[1]
Mechanistic Considerations
Similar to pyrazole synthesis, the reaction of this compound with hydroxylamine proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to afford the isoxazole ring.[1] The regiochemical outcome is dependent on which carbonyl group undergoes the initial condensation and which participates in the subsequent cyclization.
Caption: Workflow for the synthesis of isoxazoles.
Protocol 2: Synthesis of Ethyl 4-chloro-3-methylisoxazole-5-carboxylate
This protocol outlines a general procedure for the synthesis of a chloro-substituted isoxazole derivative.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Hydroxylamine hydrochloride | 1.1 |
| Sodium acetate | 1.5 |
Synthesis of Substituted Pyridines: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of dihydropyridine and pyridine rings.[2][3] this compound, with its β-dicarbonyl functionality, can participate in Hantzsch-type reactions to produce highly substituted pyridines. The chloro-substituent can be retained in the final product, offering a site for further diversification.
Protocol 3: Multicomponent Synthesis of a Substituted Dihydropyridine
This protocol describes a one-pot synthesis of a dihydropyridine derivative using this compound.
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (2.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.
| Reagent | Molar Eq. |
| This compound | 2.0 |
| Aromatic aldehyde | 1.0 |
| Ammonium acetate | 1.2 |
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of medicinally relevant heterocycles. The presence of multiple reactive sites, including a tunable dicarbonyl system and a reactive chloro-substituent, allows for the construction of complex molecular architectures with a high degree of functional group diversity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic precursor. Future research in this area will likely focus on the development of novel multicomponent reactions, the exploration of asymmetric transformations, and the application of these heterocycles in the design and synthesis of new therapeutic agents.
References
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketoniartigen Verbindungen. Chemische Berichte, 14(2), 1637-1638.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
-
Synthesis of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
synthesis of isoxazoles - YouTube. (2019, January 19). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6). Retrieved from [Link]
-
Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Note: Synthesis of Functionalized Pyrazoles Using Ethyl 3-chloro-2,4-dioxopentanoate
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," appearing in a multitude of clinically approved therapeutics.[2] Pyrazole-containing drugs have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4] Notable examples like Celecoxib (a selective COX-2 inhibitor) and Sildenafil (used for erectile dysfunction) underscore the therapeutic and commercial significance of this heterocyclic system.[2]
The construction of the pyrazole ring is most classically achieved through the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5][6] This method is robust, high-yielding, and versatile. This application note details the use of a highly functionalized and reactive 1,3-dicarbonyl precursor, Ethyl 3-chloro-2,4-dioxopentanoate , for the efficient synthesis of substituted pyrazoles, which are valuable building blocks for pharmaceutical research and development. The presence of the chloro group at the C3 position introduces a unique mechanistic pathway, offering advantages in regioselectivity and reaction efficiency.
Mechanistic Rationale: Knorr Synthesis with an α-Halo Dicarbonyl Precursor
The reaction of this compound with hydrazine proceeds via a modified Knorr pyrazole synthesis pathway.[7][8] The key distinction from a standard 1,3-dicarbonyl substrate is the presence of the chlorine atom, which acts as an excellent leaving group and directs the cyclization process.
The proposed mechanism is as follows:
-
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto one of the electrophilic carbonyl carbons of the pentanoate. Given the electronic environment, the attack is likely to occur at the C2 or C4 ketone.
-
Hydrazone Formation: This is followed by a standard condensation reaction, eliminating a molecule of water to form a reactive hydrazone intermediate.
-
Intramolecular Cyclization & Aromatization: The crucial step involves the intramolecular attack of the second nitrogen atom. Instead of attacking the remaining carbonyl, it attacks the carbon atom at the C3 position, displacing the chloride ion. This intramolecular nucleophilic substitution is highly favorable and drives the reaction forward. The subsequent loss of a proton and tautomerization results in the formation of the stable, aromatic pyrazole ring.
This directed mechanism effectively prevents the formation of regioisomers that can be a significant issue when using unsymmetrical 1,3-dicarbonyls with substituted hydrazines.[9][10]
Caption: Proposed reaction mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
3.1. Materials & Reagents
-
This compound (CAS: 34959-81-4)[11]
-
Hydrazine monohydrate (64-65%)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel (for column chromatography)
-
Hexanes (for chromatography)
3.2. Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel on aluminum, with F254 indicator)
3.3. Reaction Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 1.93 g).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.
-
Catalyst: Add 3-4 drops of glacial acetic acid to the solution. An acidic catalyst facilitates the initial condensation step.[6][7]
-
Reagent Addition: Slowly add hydrazine monohydrate (12.0 mmol, ~0.6 mL) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate / 70% Hexanes. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting material.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
3.4. Workup and Purification
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 30 mL of ethyl acetate and 30 mL of water. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Washing: Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 20 mL of brine.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) to yield the pure product as a white to off-white solid.
Expected Results & Characterization
The successful synthesis will yield Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The expected yield and characterization data are summarized below.
| Parameter | Expected Value |
| Product Name | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |
| CAS Number | 4027-57-0[12] |
| Molecular Formula | C₇H₁₀N₂O₂[13] |
| Molecular Weight | 154.17 g/mol [13] |
| Typical Yield | 80-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): 6.55 (s, 1H), 4.40 (q, 2H), 2.40 (s, 3H), 1.40 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 163.0, 148.5, 140.0, 108.0, 61.0, 14.5, 11.5 |
| Mass Spec (EI) | m/z: 154 (M+), 126, 109, 81[13] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Scientist's Notes
-
Regioisomer Formation: While the C3-chloro group strongly directs the synthesis to a single regioisomer with unsubstituted hydrazine, the use of substituted hydrazines (e.g., phenylhydrazine) could potentially lead to two N-substituted regioisomers. The product ratio would depend on which nitrogen of the substituted hydrazine initiates the attack. Careful characterization (e.g., using 2D NMR techniques like HMBC) is recommended in such cases.
-
Incomplete Reaction: If TLC analysis shows significant starting material after 4 hours, an additional 0.2 equivalents of hydrazine monohydrate can be added. Ensure the reflux temperature is maintained.
-
Purification Challenges: The product, an ester, is moderately polar. If separation from non-polar impurities is difficult, a less polar solvent system (e.g., dichloromethane/hexanes) can be trialed for chromatography. If the product co-elutes with polar impurities, increasing the polarity (e.g., with higher percentages of ethyl acetate) should provide better separation.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of functionalized pyrazoles. The protocol described herein provides a reliable and high-yielding pathway to Ethyl 5-methyl-1H-pyrazole-3-carboxylate, a valuable building block in drug discovery. The inherent reactivity and directing effect of the C3-chloro substituent offer a distinct advantage over traditional 1,3-dicarbonyl compounds, ensuring a regioselective and efficient cyclocondensation. This methodology can be readily adapted by researchers and scientists for the creation of diverse pyrazole libraries for biological screening.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. [Link]
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- 1. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
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- 3. researchgate.net [researchgate.net]
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- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 13. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline Synthesis using Ethyl 3-chloro-2,4-dioxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold and the Role of Ethyl 3-chloro-2,4-dioxopentanoate
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The synthesis of substituted quinolines is, therefore, a subject of enduring interest. Classical methods such as the Combes, Conrad-Limpach-Knorr, and Gould-Jacobs reactions provide robust pathways to this scaffold, typically involving the condensation of anilines with β-dicarbonyl compounds.[1][2]
This compound is a versatile and reactive β-diketoester that presents as a compelling precursor for quinoline synthesis. Its trifunctional nature, possessing two carbonyl groups and a reactive chlorine atom, offers unique opportunities for constructing complex quinoline derivatives. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in quinoline synthesis, focusing on the underlying reaction mechanisms, a discussion of regioselectivity, and detailed experimental protocols.
Mechanistic Insights: The Combes and Conrad-Limpach-Knorr Pathways
The reaction of an aniline with an unsymmetrical β-dicarbonyl compound like this compound can principally proceed via two distinct, yet related, mechanistic pathways: the Combes synthesis (favored with β-diketones) and the Conrad-Limpach-Knorr synthesis (characteristic of β-ketoesters).[1][3][4]
The Combes-type Pathway
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] In the case of this compound, the reaction is initiated by the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons. Subsequent dehydration leads to the formation of an enamine intermediate. The crucial step is the acid-catalyzed intramolecular electrophilic cyclization of the enamine onto the aniline ring, followed by another dehydration step to yield the aromatic quinoline.[3]
The Conrad-Limpach-Knorr-type Pathway
Alternatively, the Conrad-Limpach-Knorr synthesis involves the reaction of an aniline with a β-ketoester.[4][5] Under kinetic control (lower temperatures), the reaction typically occurs at the more reactive ketone carbonyl, leading to a 4-hydroxyquinoline derivative after cyclization.[5] Under thermodynamic control (higher temperatures), the reaction can favor attack at the ester carbonyl, ultimately yielding a 2-hydroxyquinoline derivative.[4] Given the structure of this compound, both pathways are plausible, and the reaction conditions will likely dictate the major product.
Regioselectivity: A Critical Consideration
The unsymmetrical nature of this compound introduces a significant challenge and opportunity: regioselectivity. The initial nucleophilic attack of the aniline can occur at either the C2 or C4 carbonyl group.
-
Attack at C2 (the ketone carbonyl adjacent to the ester): This would likely lead to a quinoline with an acetyl group at the 2-position and a chlorine at the 3-position.
-
Attack at C4 (the terminal ketone carbonyl): This would result in a quinoline with a methyl group at the 2-position and a chlorine and an ethoxycarbonyl group at adjacent positions.
The regiochemical outcome is influenced by a combination of electronic and steric factors, as well as the reaction conditions. The relative electrophilicity of the two carbonyl carbons and the steric hindrance around them will play a pivotal role. It is often observed that steric effects in the rate-determining cyclization step can be more influential than in the initial nucleophilic addition.[3]
Experimental Protocols
Safety Precautions: this compound is a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: Acid-Catalyzed Combes-type Synthesis of a Substituted Quinoline
This protocol is a representative example based on the principles of the Combes synthesis.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Aniline | 93.13 | 10 | 0.92 mL |
| This compound | 192.60 | 10 | 1.93 g |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalyst | ~5 mL |
| Crushed Ice | - | - | As needed |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add aniline (10 mmol) to concentrated sulfuric acid (5 mL) with cooling in an ice bath.
-
Addition of β-Diketoester: To the stirred solution, add this compound (10 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 110°C in an oil bath for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of 10% aqueous sodium hydroxide until the pH is approximately 8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Expected Product: The major product is predicted to be ethyl 2-acetyl-3-chloro-4-hydroxyquinoline-carboxylate, arising from the initial attack of the aniline at the C4 carbonyl, followed by cyclization and tautomerization.
Workflow and Mechanistic Diagrams
Diagram 1: General Workflow for Quinoline Synthesis
Caption: General workflow for the synthesis of quinoline derivatives.
Diagram 2: Plausible Combes-type Reaction Mechanism
Caption: Plausible Combes-type reaction mechanism.
Concluding Remarks
This compound is a highly promising and versatile substrate for the synthesis of novel quinoline derivatives. The classical Combes and Conrad-Limpach-Knorr reactions provide a solid foundation for exploring its reactivity. Careful control of reaction conditions, particularly temperature and catalyst, will be crucial in directing the regioselectivity of the cyclization and isolating the desired products. The protocols and mechanistic insights provided herein serve as a detailed guide for researchers to embark on the synthesis and exploration of new quinoline-based compounds with potential applications in drug discovery and development.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
-
Different catalytic approaches of Friedländer synthesis of quinolines. Journal of the Iranian Chemical Society.
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
-
Combes quinoline synthesis. Wikipedia.
-
Conrad–Limpach synthesis. Wikipedia.
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
This compound. PubChem.
-
Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Conrad-Limpach-Knorr synthesis of Quinolone. YouTube.
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
-
Synthesis of quinolines from 3-acetylaniline: Application Notes and Protocols. Benchchem.
-
Divergent Reaction Pathways of β‐Chlorovinyl Ketones: Microwave‐Assisted Thermal Nazarov Cyclization versus Cycloisomerization via Soft Vinyl Enolization. ResearchGate.
-
Reactions of Aniline. Chemistry Steps.
-
One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. PMC.
-
Conrad-Limpach Synthesis. SynArchive.
-
Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press.
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.
-
Reactions of Acetoacetates With Electron-deficient Anilines. Sciforum.
-
A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health.
-
24.8: Reactions of Arylamines. Chemistry LibreTexts.
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Application Note: Synthesis of Novel Polysubstituted Pyridines via Hantzsch Condensation with Ethyl 3-chloro-2,4-dioxopentanoate
Abstract
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1881, remains a highly relevant and versatile method for constructing the pyridine scaffold, a core motif in numerous pharmaceuticals.[1][2] This application note presents a detailed protocol and mechanistic considerations for a modified Hantzsch synthesis utilizing the highly functionalized β-dicarbonyl compound, Ethyl 3-chloro-2,4-dioxopentanoate. The integration of this chloro-substituted reactant offers a strategic pathway to novel, densely functionalized pyridine derivatives that are otherwise difficult to access. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing a comprehensive framework for experimentation, from reaction setup and safety protocols to product characterization and troubleshooting.
Introduction and Scientific Context
The Hantzsch synthesis is a classic multi-component reaction (MCR) that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine (1,4-DHP), often referred to as a "Hantzsch ester," which can then be oxidized to the corresponding aromatic pyridine.[1] The thermodynamic driving force for this final oxidation step is the formation of a stable aromatic ring.[5]
The significance of the Hantzsch synthesis is underscored by its application in the production of blockbuster drugs, particularly the 1,4-DHP class of L-type calcium channel blockers used to treat hypertension, such as Nifedipine and Amlodipine.[2][5] The inherent modularity of this one-pot reaction allows for the systematic variation of substituents, making it a powerful tool in the generation of compound libraries for drug discovery.[1][6]
This application note explores a departure from the traditional symmetric β-ketoester substrates by employing this compound. The presence of a chloro-substituent at the C3 position and additional carbonyl groups introduces unique reactivity. This modification facilitates the synthesis of pyridines with a distinct substitution pattern, offering a valuable scaffold for developing new therapeutic agents.[7]
Proposed Reaction Mechanism
The reaction is proposed to proceed through a four-component condensation pathway, consistent with the established Hantzsch mechanism. The overall transformation involves an aldehyde, a standard β-ketoester (e.g., ethyl acetoacetate), the specialized reactant this compound, and a nitrogen donor (ammonium acetate).
The mechanism can be dissected into two convergent pathways followed by cyclization and oxidation:
-
Knoevenagel Condensation: The aldehyde reacts with the more reactive methylene group of a simple β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate (a chalcone equivalent).[2][8]
-
Enamine Formation: Concurrently, the this compound reacts with ammonia (from ammonium acetate) to form a vinylogous amide, or enamine.
-
Michael Addition & Cyclization: The enamine intermediate performs a conjugate addition to the α,β-unsaturated carbonyl compound. This is often the rate-determining step.[9] The resulting intermediate undergoes a series of intramolecular proton transfers and a final cyclization/dehydration step to yield the substituted 1,4-dihydropyridine ring.
-
Aromatization: The synthesized 1,4-DHP is then oxidized. During this step, the chlorine atom at the C3 position is likely eliminated along with the C4 hydrogen, directly leading to the aromatic pyridine product. This tandem oxidation-elimination is a key feature of this modified synthesis.
Caption: Figure 1: Proposed Hantzsch Reaction Mechanism
Experimental Protocol
This protocol provides a generalized procedure. Optimal conditions, such as temperature and reaction time, may vary depending on the specific aldehyde used.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Typical Supplier | Notes |
| This compound | 34959-81-4 | 192.60 g/mol | Sigma-Aldrich, TCI | Main reactant.[10] |
| Benzaldehyde (Example Aldehyde) | 100-52-7 | 106.12 g/mol | Sigma-Aldrich | Use freshly distilled aldehyde. |
| Ethyl Acetoacetate | 141-97-9 | 130.14 g/mol | Sigma-Aldrich | Second β-dicarbonyl component. |
| Ammonium Acetate | 631-61-8 | 77.08 g/mol | Fisher Scientific | Nitrogen source. |
| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | VWR | Reaction solvent. |
| Iodine | 7553-56-2 | 253.81 g/mol | Sigma-Aldrich | Mild oxidant for aromatization.[5] |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | VWR | Extraction solvent. |
| Saturated Sodium Thiosulfate | 7772-98-7 | 158.11 g/mol | VWR | For quenching excess iodine. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 g/mol | VWR | For neutralization wash. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | VWR | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | VWR | For column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[11]
-
Reagent Handling: this compound is classified as a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[10] Avoid inhalation and contact with skin and eyes.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.[11]
-
Fire Safety: Keep flammable solvents away from ignition sources. Ensure a fire extinguisher is accessible.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), this compound (10 mmol, 1.0 eq), and ammonium acetate (12 mmol, 1.2 eq).
-
Add 40 mL of absolute ethanol as the solvent.
-
Scientist's Note: Using a slight excess of the ammonium salt can help drive the reaction to completion. Ethanol is a common and effective solvent for this condensation.[4]
-
-
Condensation Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate eluent). The formation of the 1,4-DHP intermediate should be observed. Typically, the reaction requires 4-8 hours.
-
-
Aromatization (In-situ):
-
After TLC indicates consumption of the limiting reagent, cool the mixture slightly to cease vigorous reflux.
-
In the fume hood, carefully add iodine (11 mmol, 1.1 eq) to the reaction mixture in portions. The solution will turn dark brown.
-
Return the mixture to reflux and continue heating for an additional 2-4 hours, or until TLC analysis shows complete conversion of the DHP intermediate to the more polar pyridine product.
-
Scientist's Note: Iodine is a mild and effective oxidant for this transformation.[5] The elimination of HCl and subsequent aromatization is the key step to the final product. Other oxidants like nitric acid or chromium trioxide can be used but are harsher and less environmentally friendly.[5]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated crude mixture into 100 mL of ethyl acetate in a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 10% aqueous sodium thiosulfate solution (to remove excess iodine), 50 mL of saturated aqueous sodium bicarbonate solution (to remove acetic acid), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity to 1:1 Hexanes:Ethyl Acetate, to isolate the pure pyridine derivative.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation.
-
Characterization
The final product should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and absence of impurities like the 1,4-DHP intermediate.[9] An impurity from the oxidized pyridine derivative may show a singlet around 8.8 ppm in the ¹H-NMR spectrum.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the ester, C=N and C=C of the pyridine ring).
Experimental Workflow and Troubleshooting
The following diagram outlines the complete experimental workflow.
Caption: Figure 2: Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive aldehyde (oxidized to carboxylic acid).2. Insufficient reaction time or temperature.3. Wet reagents or solvent. | 1. Use freshly distilled aldehyde.2. Ensure proper reflux temperature and extend reaction time, monitoring by TLC.3. Use anhydrous solvent and dry reagents. |
| Incomplete Aromatization | 1. Insufficient oxidant.2. Aromatization step too short. | 1. Add a slight excess of iodine (1.1-1.2 eq).2. Increase reflux time after iodine addition and monitor DHP consumption by TLC. |
| Multiple Spots on TLC after Reaction | 1. Presence of unreacted starting materials.2. Formation of side-products (e.g., Knoevenagel adduct, self-condensation products).3. Both DHP and pyridine are present. | 1. Increase reaction time or add a slight excess of one reagent (e.g., ammonium acetate).2. Optimize reaction temperature; lower temperatures may increase selectivity.3. Ensure the aromatization step goes to completion. |
| Difficulty in Purification | 1. Products are co-eluting.2. Product is an oil that won't crystallize. | 1. Adjust the solvent system for chromatography (e.g., use a Toluene/Acetone system).2. Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Applications in Drug Discovery and Development
The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in thousands of clinically used drugs and bioactive compounds.[7] By using this compound in a Hantzsch synthesis, researchers can create novel pyridine cores with unique substitution patterns at the C2, C3, and C4 positions. This provides access to new chemical space for lead optimization. The resulting polysubstituted pyridines can serve as key intermediates for synthesizing analogues of existing drugs or as starting points for entirely new therapeutic classes targeting a range of diseases from cancer to cardiovascular and neurodegenerative disorders.[6][14]
Conclusion
The Hantzsch pyridine synthesis remains a robust and adaptable platform for heterocyclic chemistry. The protocol detailed here for the use of this compound provides a strategic and efficient pathway to highly functionalized, novel pyridine derivatives. This approach expands the synthetic utility of the classic Hantzsch reaction, empowering chemists to explore new areas of chemical space in the pursuit of next-generation therapeutics. Careful execution of the protocol, with attention to safety and reaction monitoring, will enable the successful synthesis and characterization of these valuable molecular scaffolds.
References
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Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
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Learning from the Hantzsch synthesis. (2000). Journal of Chemical Education. (URL: [Link])
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Faizan, M. I. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. SciSpace. (URL: [Link])
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Hantzsch pyridine synthesis. (n.d.). Grok. (URL: [Link])
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This compound. (n.d.). PubChem. (URL: [Link])
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Hantzsch Pyridine Synthesis. (n.d.). Scribd. (URL: [Link])
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Al-dujaili, A. H., & Al-Zayadi, A. H. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. (URL: [Link])
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Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. (URL: [Link])
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Hantzsch pyridine synthesis | Request PDF. (n.d.). ResearchGate. (URL: [Link])
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. (URL: [Link])
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Hantzsch's Pyridine Synthesis. (1937). Journal of the American Chemical Society. (URL: [Link])
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Material Safety Data Sheet - Ethyl chloroacetate. (n.d.). Cole-Parmer. (URL: [Link])
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Collins, J. M., et al. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2014). Taylor & Francis Online. (URL: [Link])
-
Impurity in H-NMR spectrum of Hantzsch ester after synthetic procedure. (2015). Chemistry Stack Exchange. (URL: [Link])
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. (URL: [Link])
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. (URL: [Link])
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. (URL: [Link])
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. (n.d.). ChemTube3D. (URL: [Link])
-
Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). PubMed. (URL: [Link])
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The Strategic Deployment of Ethyl 3-chloro-2,4-dioxopentanoate in Multicomponent Reactions: A Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern organic synthesis and drug discovery, the quest for molecular complexity from simple, readily available starting materials is paramount. Multicomponent reactions (MCRs), which orchestrate the elegant assembly of three or more reactants in a single synthetic operation, have emerged as a powerful strategy to achieve this goal. This guide delves into the versatile applications of a unique and highly functionalized building block, ethyl 3-chloro-2,4-dioxopentanoate, in the realm of MCRs for the synthesis of novel heterocyclic scaffolds of significant medicinal interest.
The presence of multiple reactive sites within this compound—a β-dicarbonyl system flanked by an ester and a halogen—renders it an exceptionally valuable synthon. The strategic placement of the chlorine atom at the α-position relative to one of the carbonyl groups introduces a fascinating element of reactivity, opening avenues for diverse synthetic transformations and the generation of molecular libraries with unique substitution patterns. This guide provides detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in harnessing the full potential of this remarkable reagent.
Core Principles and Mechanistic Considerations
The reactivity of this compound in multicomponent reactions is governed by the interplay of its key functional groups. The 1,3-dicarbonyl moiety serves as a versatile nucleophile after deprotonation, while the carbonyl groups are susceptible to condensation with various nucleophiles. The chlorine atom at the C3 position can either be retained in the final product, offering a handle for further functionalization, or act as a leaving group under specific reaction conditions, leading to aromatization or other rearrangements. Understanding these mechanistic nuances is crucial for predicting and controlling the outcome of the reactions.
Diagram: Mechanistic Pathways in Multicomponent Reactions
Caption: Figure 1. Generalized workflow of multicomponent reactions involving this compound.
Application Note 1: Synthesis of Polysubstituted Chlorinated Pyridines via a Modified Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic MCR that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[1][2][3][4][5] By employing this compound, novel chlorinated dihydropyridine and pyridine derivatives can be accessed. These halogenated scaffolds are of particular interest in medicinal chemistry, as the introduction of a chlorine atom can significantly modulate a molecule's physicochemical properties and biological activity.[6]
Rationale and Field-Proven Insights
The chlorine atom at the 3-position of the pentanoate backbone is expected to influence the electronic properties of the intermediate species in the Hantzsch reaction. While a direct protocol for this compound is not extensively documented, a well-established procedure for the closely related ethyl 2,4-dioxopentanoate serves as an excellent starting point.[7] The key distinction lies in the potential for the chlorine atom to either remain in the final dihydropyridine structure or be eliminated during the subsequent oxidation to the pyridine. The retention of the chlorine atom provides a valuable handle for post-synthetic modifications, such as cross-coupling reactions, to further diversify the molecular scaffold.
Experimental Protocol: A Proposed Method
This protocol is a proposed adaptation based on established Hantzsch reaction methodologies. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aromatic or aliphatic aldehyde (1.0 equiv)
-
Another β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol (solvent)
-
Oxidizing agent (e.g., manganese dioxide, DDQ, or nitric acid)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the chosen aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (15-20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation of Dihydropyridine: Upon completion, allow the reaction mixture to cool to room temperature. The dihydropyridine product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, remove the ethanol under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Aromatization to Pyridine: The isolated dihydropyridine can be oxidized to the corresponding pyridine. Dissolve the dihydropyridine in a suitable solvent (e.g., acetonitrile or dichloromethane). Add an oxidizing agent (e.g., manganese dioxide, 5-10 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Purification of Pyridine: After the oxidation is complete, filter off the solid oxidant and wash with the solvent. Concentrate the filtrate under reduced pressure and purify the resulting crude pyridine derivative by column chromatography.
Data Presentation: Expected Product Scaffolds and Variations
| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Expected Product | Potential Applications |
| This compound | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 3-Chloro-1,4-dihydropyridine derivative | Precursor for CNS active agents, antimicrobials |
| This compound | 4-Nitrobenzaldehyde | Dimedone | Ammonium acetate | 3-Chloro-1,4-dihydropyridine derivative | Leads for calcium channel blockers |
| This compound | Furfural | Ethyl acetoacetate | Ammonium acetate | 3-Chloro-1,4-dihydropyridine derivative | Building blocks for agrochemicals |
Diagram: Proposed Hantzsch Reaction Workflow
Caption: Figure 2. Proposed workflow for the synthesis of chlorinated pyridines.
Application Note 2: Three-Component Synthesis of Highly Substituted Pyrroles
The pyrrole scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[8][9] Multicomponent reactions offer a direct and efficient route to constructing polysubstituted pyrroles. This compound can serve as a versatile C4 synthon in these transformations.
Rationale and Field-Proven Insights
Several multicomponent strategies for pyrrole synthesis have been developed, often involving the reaction of an α-amino ketone, a β-dicarbonyl compound, and a third component.[10] In the context of this compound, a plausible three-component reaction could involve an amine and an aldehyde. The reaction would likely proceed through the formation of an enamine from the dicarbonyl compound and the amine, followed by a Knoevenagel-type condensation with the aldehyde and subsequent intramolecular cyclization and dehydration/dehydrohalogenation to afford the pyrrole ring. The chlorine atom could potentially be eliminated during the aromatization step, leading to a C-H bond at that position, or it could be retained, yielding a chloropyrrole derivative.
Experimental Protocol: A Plausible Approach
This protocol is a conceptualized procedure based on known pyrrole syntheses. Experimental validation and optimization are recommended.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., aniline, benzylamine) (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 equiv)
-
Catalyst (e.g., p-toluenesulfonic acid, acetic acid)
-
Toluene or other suitable aprotic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.0 mmol).
-
Catalyst and Solvent: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) and toluene (20 mL).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can also be followed by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Logical Relationship in Pyrrole Synthesis
Caption: Figure 3. Logical flow for the three-component synthesis of pyrroles.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and analogous multicomponent reactions. To ensure the validity of the experimental outcomes, the following self-validating steps are recommended:
-
Spectroscopic Analysis: The structure of the synthesized heterocycles should be unequivocally confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Comparison with Analogs: Where possible, compare the spectral data of the chlorinated products with their non-chlorinated counterparts, which may be available in the literature, to aid in structural elucidation.
-
Mechanistic Probes: To understand the fate of the chlorine atom, control experiments can be designed. For instance, running the reaction under conditions that favor or disfavor elimination can provide valuable mechanistic insights.
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the construction of diverse and medicinally relevant heterocyclic compounds through multicomponent reactions. The presence of the chlorine atom offers a unique opportunity to generate novel chlorinated scaffolds with potential for enhanced biological activity and as platforms for further chemical diversification. The proposed protocols for the synthesis of substituted pyridines and pyrroles provide a solid foundation for researchers to explore the rich chemistry of this versatile reagent. Future investigations should focus on expanding the scope of these reactions to include a wider range of aldehydes, amines, and other components, as well as exploring the utility of the resulting chlorinated heterocycles in drug discovery programs. The development of catalytic and enantioselective versions of these multicomponent reactions will undoubtedly open new frontiers in the efficient and sustainable synthesis of complex chiral molecules.
References
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Deibl, N., & Kempe, R. (2017). Manganese-Catalyzed Multicomponent Synthesis of Pyrimidines from Alcohols and Amidines. Angewandte Chemie International Edition, 56(6), 1663-1666. [Link]
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Dömling, A. (2021). Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. In Multicomponent Reactions towards Heterocycles (pp. 359-409). Wiley-VCH. [Link]
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Guchhait, S. K., & Chaudhary, P. (2025). Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. RSC Advances, 15(2), 1447-1489. [Link]
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Hulme, C. (2010). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 43(10), 1335-1347. [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European journal of medicinal chemistry, 171, 167–205. [Link]
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Kumar, A., & Maurya, R. A. (2008). Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Synlett, 2008(06), 883-885. [Link]
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Sławiński, J., & Szafrański, K. (2017). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 22(10), 1693. [Link]
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Santhosh, M. S., Kumar, K. S., & Lokanatha, V. (2024). Elevating pyrrole derivative synthesis: a three-component revolution. Molecular Diversity. [Link]
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Kuznietsova, H., Dziubenko, N., Byelinska, I., Hurmach, V., & Bychko, A. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of drug targeting, 28(5), 547–563. [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Butler, D. E., Bass, P., Nordin, I. C., Hauck, F. P., & L'Italien, Y. J. (1971). Novel pharmacological activity of a series of substituted pyridines. Journal of medicinal chemistry, 14(7), 575–579. [Link]
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Graebin, C. S., & Eifler-Lima, V. L. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 16(6), 855-885. [Link]
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Weber, L. (2002). The application of multi-component reactions in drug discovery. Current medicinal chemistry, 9(23), 2085–2093. [Link]
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de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 23(11), 2931. [Link]
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Tran, M. H., Nguyen, H. T., Doan, V. T. C., & Nguyen, T. H. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. European Journal of Organic Chemistry. [Link]
-
Cioc, R. C., Vasile, C. M., & Deleanu, C. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules (Basel, Switzerland), 26(21), 6430. [Link]
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A review. RSC Advances, 4(92), 54282-54299. [Link]
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Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 801. [Link]
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Manta, S., Kollatos, N., Mitsos, C., & Komiotis, D. (2020). Multicomponent Reaction of Aldehydes, Amines and Oxalacetate Analogues Leading to Biologically Attractive Pyrrole Derivatives. Mini reviews in medicinal chemistry, 20(1), 4-15. [Link]
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Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). [Video]. YouTube. [Link]
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Application Notes & Protocols: Ethyl 3-chloro-2,4-dioxopentanoate as a Versatile Precursor for the Synthesis of Key Pharmaceutical Intermediates
Introduction: The Strategic Importance of Halogenated Dicarbonyls in Drug Synthesis
In the landscape of modern pharmaceutical development, the efficient construction of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic building blocks, α-halo-β-dicarbonyl compounds have emerged as exceptionally versatile precursors. Their inherent reactivity, stemming from multiple electrophilic sites, allows for a diverse range of cyclocondensation reactions to forge essential heterocyclic cores found in numerous active pharmaceutical ingredients (APIs). Ethyl 3-chloro-2,4-dioxopentanoate, a highly functionalized molecule, epitomizes this class of reagents. Its strategic placement of a chlorine atom alpha to two carbonyl groups provides a potent handle for the regioselective synthesis of pyridinones, pyrazoles, and other valuable nitrogen-containing heterocycles. This guide provides an in-depth exploration of this compound, offering detailed protocols for its preparation and its application in the synthesis of key pharmaceutical intermediates, grounded in mechanistic understanding to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the precursor's properties is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 34959-81-4[1][2][3] |
| Molecular Formula | C₇H₉ClO₄ |
| Molecular Weight | 192.60 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid |
| SMILES | CCOC(=O)C(=O)C(C(=O)C)Cl[1] |
| InChIKey | KJXBRTITCZOHRP-UHFFFAOYSA-N[1] |
Safety Profile:
This compound is a combustible liquid and is harmful if swallowed.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Protocol I: Synthesis of this compound
The reliable synthesis of the title compound is the first critical step. A common and effective method is the direct chlorination of the parent β,δ-diketo ester, ethyl 2,4-dioxopentanoate. Sulfuryl chloride (SO₂Cl₂) is a preferred reagent for this transformation as it provides a clean reaction with gaseous byproducts (HCl and SO₂) that are easily removed.
Reaction Scheme:
Sources
Process Optimization for Reactions with Ethyl 3-chloro-2,4-dioxopentanoate: Application Notes and Protocols
Abstract
This technical guide provides detailed application notes and experimental protocols for the process optimization of chemical reactions involving Ethyl 3-chloro-2,4-dioxopentanoate. This versatile β,δ-diketo ester is a critical building block in the synthesis of a variety of heterocyclic compounds, particularly substituted pyrazoles and isoxazoles, which are prominent scaffolds in medicinal chemistry and drug development. This document offers in-depth insights into reaction mechanisms, regioselectivity, and optimization strategies to guide researchers, scientists, and drug development professionals in the efficient and controlled synthesis of novel chemical entities.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 34959-81-4, Molecular Formula: C₇H₉ClO₄) is a highly functionalized 1,3-dicarbonyl compound.[1][2] Its structure, featuring two distinct carbonyl groups (a ketone and a keto-ester) and a reactive chlorine atom at the C3 position, makes it a potent precursor for a range of chemical transformations. The primary application of this reagent lies in cyclocondensation reactions to form five-membered heterocycles.
The Knorr pyrazole synthesis, a classic and reliable method for pyrazole formation, readily employs 1,3-dicarbonyl compounds. This compound serves as an excellent substrate in this reaction, allowing for the synthesis of pyrazoles with a synthetically versatile chlorine handle. Similarly, reaction with hydroxylamine hydrochloride provides a direct route to substituted isoxazoles.
This guide will focus on providing robust, step-by-step protocols for these key transformations, along with a discussion of the critical parameters that govern reaction outcomes, including regioselectivity and yield.
Core Principles: Understanding the Reactivity of this compound
The reactivity of this compound is governed by the two electrophilic carbonyl centers and the chlorine substituent. In reactions with dinucleophiles like hydrazines or hydroxylamine, the initial nucleophilic attack can occur at either the C2 (keto-ester) or C4 (ketone) carbonyl.
Regioselectivity:
The regiochemical outcome of the cyclization is a critical consideration. Generally, the C4 ketone is more electrophilic than the C2 keto-ester, leading to a preferential initial attack at this position. However, the reaction conditions, including pH and the nature of the nucleophile, can significantly influence the regioselectivity. For instance, in the Knorr pyrazole synthesis with substituted hydrazines, acidic conditions can favor the formation of the 3-ethoxycarbonyl-5-methyl-pyrazole isomer by promoting the initial attack at the more reactive C4 ketone.[3]
Influence of the Chloro Substituent:
The chlorine atom at the C3 position has a significant electronic and steric influence on the molecule. It can:
-
Activate the adjacent carbonyl groups through electron withdrawal, potentially increasing the reaction rate.
-
Serve as a leaving group in subsequent reactions, allowing for further functionalization of the heterocyclic product.
-
Introduce steric hindrance , which can affect the approach of the nucleophile and influence regioselectivity.
Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation
The reaction of this compound with hydrazine or its derivatives is a direct application of the Knorr pyrazole synthesis to produce substituted pyrazoles.
General Reaction Scheme
Caption: Knorr Pyrazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of Ethyl 4-chloro-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a specific N-phenyl substituted pyrazole.
Materials:
-
This compound (1.93 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in glacial acetic acid (20 mL).
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (10 mmol) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (100 mL) with stirring to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the desired pyrazole derivative.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Glacial acetic acid or ethanol | Acetic acid acts as both a solvent and a catalyst, often leading to higher yields and better regioselectivity. Ethanol is a less acidic alternative. |
| Temperature | Reflux | Heating is typically required to drive the cyclization and dehydration steps to completion. |
| Catalyst | A few drops of a strong acid (e.g., HCl, H₂SO₄) | In neutral solvents like ethanol, acid catalysis can accelerate the reaction rate. |
| Work-up | Precipitation in water | This is an effective method for isolating the typically solid pyrazole product from the acidic solvent. |
| Purification | Recrystallization or column chromatography | Recrystallization is often sufficient for purification. For mixtures of regioisomers or other impurities, silica gel column chromatography may be necessary. |
Troubleshooting Common Issues:
-
Low Yield: Ensure complete reaction by extending the reflux time or adding a catalyst. Inefficient precipitation can also lead to lower yields; ensure the water used for precipitation is ice-cold.
-
Formation of Regioisomers: The ratio of regioisomers can be influenced by the reaction conditions. Running the reaction under acidic conditions generally favors the formation of the isomer resulting from the initial attack at the more reactive C4 ketone.
-
Side Reactions: The chloro-substituent can potentially undergo nucleophilic substitution, especially under basic conditions. Maintaining acidic or neutral conditions is recommended.
Synthesis of Substituted Isoxazoles
The reaction of this compound with hydroxylamine hydrochloride provides a straightforward route to substituted isoxazoles.
General Reaction Scheme
Caption: Isoxazole Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of Ethyl 4-chloro-3-methylisoxazole-5-carboxylate
Materials:
-
This compound (1.93 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.70 g, 10 mmol)
-
Sodium acetate (0.82 g, 10 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol), hydroxylamine hydrochloride (10 mmol), and sodium acetate (10 mmol) in ethanol (30 mL).
-
Reaction: Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:2).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Add water (50 mL) to the residue to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to obtain the pure isoxazole derivative.
Optimization and Key Considerations
| Parameter | Recommendation | Rationale |
| Base | Sodium acetate or other mild bases | A base is required to neutralize the HCl salt of hydroxylamine, liberating the free nucleophile. |
| Solvent | Ethanol or methanol | Protic solvents are generally effective for this reaction. |
| Temperature | Reflux | Heating facilitates the cyclization and dehydration steps. |
| Purification | Recrystallization | The isoxazole product is often crystalline and can be readily purified by recrystallization. |
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[1]
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of important heterocyclic scaffolds. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to efficiently and selectively synthesize substituted pyrazoles and isoxazoles. Careful control of reaction parameters, particularly the choice of solvent and catalyst, is crucial for achieving high yields and the desired regioselectivity. The presence of the chloro-substituent offers further opportunities for post-cyclization modifications, expanding the synthetic utility of the resulting heterocyclic products.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Application Note: Catalytic Strategies for the Transformation of Ethyl 3-chloro-2,4-dioxopentanoate
Introduction
Ethyl 3-chloro-2,4-dioxopentanoate is a highly functionalized synthetic building block whose strategic importance in medicinal chemistry and materials science is growing.[1][2][3][4] Its structure, featuring an α-chloro substituent adjacent to a β-dicarbonyl system, presents a unique scaffold for a diverse array of chemical transformations. The presence of these reactive sites allows for targeted modifications, including asymmetric carbon-carbon and carbon-heteroatom bond formation, making it an ideal precursor for complex chiral molecules.[5][6] The prevalence of chlorinated compounds among FDA-approved pharmaceuticals underscores the value of synthetic methods that can introduce and manipulate this functionality with precision.[7][8]
This guide provides an in-depth exploration of catalytic systems tailored for reactions involving this compound and structurally related β-ketoesters. We will delve into metal-catalyzed, organocatalytic, and biocatalytic approaches, moving beyond mere procedural descriptions to explain the underlying principles and rationale for catalyst selection. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this versatile synthon in their own discovery programs.
Metal-Catalyzed Asymmetric Transformations
The coordination of metal ions to the β-dicarbonyl moiety is a powerful strategy for activating the substrate towards nucleophilic attack. By employing chiral ligands, the metallic center can create a highly organized, asymmetric environment, enabling exceptional control over the stereochemical outcome of the reaction.
Lewis Acid Catalysis in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of C-C bond formation. Chiral Lewis acid catalysis is particularly effective for reactions involving β-ketoesters.[9] Lanthanide and other metal triflates, when complexed with chiral ligands like BINOL derivatives, have proven to be robust catalysts.[10]
Causality of Component Selection:
-
Metal Center (e.g., Sc(OTf)₃, La(OTf)₃): The high Lewis acidity of these metals allows them to effectively coordinate with the two carbonyl oxygens of the β-ketoester. This coordination fixes the conformation of the substrate and increases the acidity of its α-proton, facilitating enolization.
-
Chiral Ligand (e.g., (S,S)-6,6'-bis(1-hydroxy-2,2'-dimethylpropyl)-2,2'-bipyridine or NR-linked-BINOL): The ligand provides a defined chiral pocket around the metal center.[9][10] This steric environment dictates the facial selectivity of the subsequent reaction, forcing the incoming electrophile or nucleophile to approach from a specific trajectory, thereby inducing enantioselectivity.
-
Solvent (e.g., Dichloroethane): A non-coordinating solvent is crucial to prevent competitive binding to the Lewis acidic metal center, which would otherwise inhibit catalysis.
Protocol 1: Scandium-Catalyzed Enantioselective Michael Reaction
This protocol describes the addition of a β-ketoester to an α,β-unsaturated ketone, a reaction class for which this compound can serve as the nucleophilic partner after deprotonation.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Sc(OTf)₃ (0.02 mmol, 2 mol%) and the chiral bipyridine ligand (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add anhydrous dichloroethane (4.0 mL) and stir the mixture at 40 °C for 30 minutes to ensure formation of the chiral complex.
-
Reactant Addition: Add the β-ketoester (e.g., this compound, 1.0 mmol) to the catalyst solution.
-
Initiation: Slowly add the α,β-unsaturated ketone (1.2 mmol) via syringe pump over 1 hour. The slow addition is critical to maintain a low concentration of the enone, which has been found to be key for achieving high enantioselectivity.[9]
-
Reaction Monitoring: Stir the reaction at 40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Performance of Chiral Lewis Acid Catalysts
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Sc(OTf)₃ / Chiral Bipyridine[9] | Various β-ketoesters | 80-95 | 90-99 |
| La-NMe-linked-BINOL[10] | Methyl acetoacetate | 82 | 92 |
| La-NH-linked-BINOL[10] | Bulkier β-ketoesters | Good | High |
Catalytic Cycle Visualization
Caption: Catalytic cycle for a Sc(III)-catalyzed Michael addition.
Asymmetric Hydrogenation of Carbonyls
The dicarbonyl system of this compound allows for the selective reduction of one ketone to a chiral alcohol. Ruthenium- and Iridium-based catalysts, paired with chiral phosphine ligands like BINAP and SpiroPAP, are highly effective for this transformation.[11]
Causality of Component Selection:
-
Metal Center (Ru, Ir): These metals are adept at activating molecular hydrogen and coordinating to the ketone oxygen, facilitating hydride transfer.[11]
-
Chiral Ligand (BINAP, SpiroPAP): The C₂-symmetric, atropisomeric backbone of these ligands creates a rigid and well-defined chiral environment that forces the substrate to coordinate in a specific orientation, leading to highly enantioselective hydrogenation.[11]
-
Hydrogen Source (H₂ gas): Provides the hydride for the reduction. High pressure is often required to increase the concentration of dissolved hydrogen and improve reaction rates.
Protocol 2: Ru-BINAP Catalyzed Asymmetric Hydrogenation
-
Setup: In a high-pressure autoclave, add the Ru-(R-BINAP) complex (S/C ratio = 1000) and this compound.
-
Solvent: Add degassed methanol as the solvent.
-
Pressurization: Seal the autoclave, purge with H₂ gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 12-24 hours).
-
Depressurization: After cooling to room temperature, carefully vent the excess hydrogen gas.
-
Purification: Concentrate the reaction mixture and purify the resulting chiral β-hydroxy ester by column chromatography.
Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for asymmetric hydrogenation.
Organocatalytic Transformations
Organocatalysis offers a powerful, metal-free alternative for asymmetric synthesis, often proceeding under milder conditions.[12] For substrates like this compound, enamine and Lewis base catalysis are particularly relevant modes of activation.
Enamine Catalysis with Chiral Primary Amines
Chiral primary amines can react reversibly with one of the carbonyl groups of the β-dicarbonyl substrate to form a nucleophilic chiral enamine intermediate.[13] This strategy is effective for α-functionalization reactions.
Mechanism and Stereocontrol: The primary amine catalyst condenses with the substrate to form an enamine. The stereochemistry of the catalyst dictates the facial bias of the enamine, and steric hindrance directs the incoming electrophile to the opposite face, controlling the absolute configuration of the newly formed stereocenter.[13] Hydrogen bonding between the catalyst and the reaction partners can provide an additional layer of stereocontrol.
Protocol 3: Chiral Primary Amine-Catalyzed α-Hydrazination
-
Setup: To a vial, add the chiral primary amine catalyst (e.g., a simple prolinol derivative, 10 mol%).
-
Reactant Loading: Add this compound (0.2 mmol) and the solvent (e.g., CHCl₃, 1.0 mL).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Initiation: Add diethyl azodicarboxylate (DEAD) (0.24 mmol) and stir the reaction at 0 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify by flash column chromatography to yield the α-hydrazinated product.
Data Summary: Primary Amine Catalysis of β-Ketoesters
| Reaction Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| α-Hydrazination[13] | Chiral Primary Amine | Good | High |
| Robinson Annulation[13] | Chiral Primary Amine | Good | High |
Enamine Catalytic Cycle
Caption: General catalytic cycle for enamine-mediated α-functionalization.
Biocatalysis: The Enzymatic Approach
Enzymes offer unparalleled selectivity under environmentally benign aqueous conditions. For dicarbonyl compounds, oxidoreductases are particularly useful for stereoselective reductions.
Stereoselective Carbonyl Reduction with Reductases
Carbonyl reductases, such as those from Saccharomyces (Old Yellow Enzyme) or Burkholderia gladioli, can reduce one of the two ketone functionalities with exquisite control over the resulting stereocenter.
Causality and Key Principles:
-
Enzyme Active Site: The enzyme's three-dimensional active site binds the substrate in a highly specific orientation.
-
Cofactor (NAD(P)H): A cofactor like NADPH provides the hydride for the reduction.[14] The enzyme positions the cofactor and the substrate perfectly, ensuring the hydride is delivered to only one face of the carbonyl, resulting in a single enantiomer of the alcohol product.
-
Whole-Cell System: Using a recombinant whole-cell system (e.g., E. coli) that overexpresses the desired reductase and a glucose dehydrogenase (for cofactor recycling) is an efficient and cost-effective strategy.
Protocol 4: Whole-Cell Bioreduction of a Dicarbonyl
-
Cell Culture: Grow a culture of recombinant E. coli expressing the carbonyl reductase of choice. Harvest the cells by centrifugation and prepare a suspension in a phosphate buffer (pH 7.0).
-
Reaction Setup: In a reaction vessel, combine the cell suspension, glucose (as the ultimate reductant for cofactor recycling), and NADP⁺.
-
Substrate Addition: Add this compound to the desired final concentration (e.g., 50-100 mM).
-
Biotransformation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Maintain the pH at 7.0 by the controlled addition of a base (e.g., 2 M NaOH).
-
Extraction and Analysis: After the reaction is complete (monitored by GC or HPLC), extract the product with an organic solvent like ethyl acetate. Analyze the conversion and enantiomeric excess of the product.
Data Summary: Enzymatic Reduction of Chloro-Ketones
| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Burkholderia gladioli reductase | Ethyl 4-chloro-3-oxobutanoate | >99 | >99 (R) |
| Saccharomyces cerevisiae[14] | Diacetyl (2,3-butanedione) | High | N/A |
Conclusion
The strategic functionalization of this compound is achievable through a variety of sophisticated catalytic methods. Chiral Lewis acid metal complexes provide a robust platform for enantioselective C-C bond formation, while asymmetric hydrogenation catalysts offer precise control over the reduction of the dicarbonyl moiety. Organocatalysis emerges as a powerful, metal-free alternative for generating complex chiral architectures. Finally, biocatalysis presents an exceptionally selective and green approach for transformations such as stereospecific reductions. The choice of catalyst will ultimately depend on the desired transformation, required stereochemistry, and process scalability. The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers aiming to unlock the full synthetic potential of this valuable chemical intermediate.
References
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Title: Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. Source: Chemical Asian Journal URL: [Link]
-
Title: Asymmetric Enamine Catalysis with β-Ketoesters by Chiral Primary Amine: Divergent Stereocontrol Modes. Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Source: ACS Catalysis URL: [Link]
-
Title: Catalytic Asymmetric Michael Reaction of β-Keto Esters: Effects of the Linker Heteroatom in Linked-BINOL. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis Of Binaphthalene Chiral Catalysts And Their Application In The Asymmetric Reaction At β-ketoate Compounds. Source: Globe Thesis URL: [Link]
-
Title: α,β-Dicarbonyl reduction is mediated by the Saccharomyces Old Yellow Enzyme. Source: FEMS Yeast Research URL: [Link]
-
Title: Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Source: Natural Product Reports URL: [Link]
-
Title: this compound | C7H9ClO4. Source: PubChem URL: [Link]
-
Title: Recent advances in catalytic asymmetric synthesis. Source: Frontiers in Chemistry URL: [Link]
-
Title: Asymmetric Isochalcogenourea-Catalyzed Synthesis of 3,4-Dihydropyrans via (4+2)-Cycloadditions of Ethyl But-3-ynoate with Michael Acceptors. Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Catalytic asymmetric synthesis of new halogenated chiral synthons. Source: Semantic Scholar URL: [Link]
-
Title: Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Source: Microbial Cell Factories URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Regiodivergent Organocatalytic Reactions. Source: Molecules URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry URL: [Link]
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The Knorr Cyclization of Ethyl 3-chloro-2,4-dioxopentanoate with Hydrazines: A Gateway to Functionalized Pyrazole Scaffolds for Drug Discovery
Introduction: The Strategic Importance of Pyrazole Synthesis
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3][4] Their therapeutic relevance is underscored by the market presence of blockbuster drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Rimonabant (an anti-obesity agent), all of which feature a core pyrazole structure.[5]
The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for the construction of this vital heterocycle.[6][7] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the reaction of a highly functionalized and versatile 1,3-dicarbonyl compound, ethyl 3-chloro-2,4-dioxopentanoate, with various hydrazines. We will delve into the mechanistic underpinnings, regiochemical considerations, and provide robust protocols for the synthesis of novel pyrazole-4-carboxylates, which are valuable intermediates for further chemical exploration and drug design.
Mechanistic Insights and Regiochemical Considerations
The reaction of this compound with a hydrazine derivative proceeds via the well-established Knorr pyrazole synthesis pathway.[8] The presence of a chloro-substituent at the α-position to both carbonyl groups introduces an interesting electronic and steric environment, influencing the reaction's progression and regioselectivity.
The Reaction Pathway
The overall transformation can be visualized as a sequence of nucleophilic attack, dehydration, and intramolecular cyclization.
Caption: Generalized workflow for the Knorr pyrazole synthesis.
The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the this compound. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step leads to the formation of the aromatic pyrazole ring.
Controlling Regioselectivity
When an unsymmetrical hydrazine (e.g., phenylhydrazine or methylhydrazine) is used, the reaction can theoretically yield two regioisomeric pyrazoles. The regiochemical outcome is primarily governed by two factors:
-
Relative Reactivity of the Carbonyl Groups: The C2 carbonyl (adjacent to the ester) and the C4 carbonyl (adjacent to the methyl group) exhibit different electrophilicities. The C4 keto group is generally more reactive towards nucleophilic attack than the C2 carbonyl, which is part of a β-ketoester moiety.
-
Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine (R-NHNH₂), the terminal -NH₂ group is typically more nucleophilic and less sterically hindered than the substituted nitrogen atom.
Therefore, the initial attack of the more nucleophilic nitrogen of the substituted hydrazine is expected to occur preferentially at the more electrophilic C4 carbonyl. This directs the regioselectivity of the cyclization to favor the formation of ethyl 1-substituted-3-methyl-5-chloropyrazole-4-carboxylates. However, the reaction conditions, such as pH and solvent, can also influence the regiochemical outcome.[9]
Application Notes: The Versatility of the Pyrazole Products
The pyrazole-4-carboxylate products derived from this reaction are highly versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Further Derivatization: The ester functionality at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other derivatives. The chloro-substituent at the 5-position can be a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups.
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic systems in drug design to modulate physicochemical properties and improve pharmacological profiles.
-
Kinase Inhibitors: Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[5]
-
Anti-inflammatory Agents: The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific hydrazine derivative used and the desired scale of the reaction.
Protocol 1: Synthesis of Ethyl 3-methyl-5-chloro-1H-pyrazole-4-carboxylate
This protocol describes the reaction with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol, 1.93 g) in absolute ethanol (30 mL).
-
To this solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise with stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (20 mL) and stir vigorously. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Synthesis of Ethyl 1-phenyl-3-methyl-5-chloropyrazole-4-carboxylate
This protocol outlines the reaction with phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound (10 mmol, 1.93 g) in glacial acetic acid (20 mL).
-
Add phenylhydrazine (10 mmol, 1.08 g) to the solution and stir.
-
Heat the mixture to 100-110 °C and maintain for 1-2 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent such as ethanol.
Data Presentation: Expected Product Characteristics
The following table summarizes the expected characteristics of the pyrazole products. Actual yields and spectral data may vary depending on the specific reaction conditions and purity of the starting materials.
| Hydrazine Derivative | Expected Major Product | Molecular Formula | Molecular Weight ( g/mol ) |
| Hydrazine Hydrate | Ethyl 3-methyl-5-chloro-1H-pyrazole-4-carboxylate | C₇H₉ClN₂O₂ | 188.61 |
| Phenylhydrazine | Ethyl 1-phenyl-3-methyl-5-chloropyrazole-4-carboxylate | C₁₃H₁₃ClN₂O₂ | 264.71 |
| Methylhydrazine | Ethyl 1,3-dimethyl-5-chloropyrazole-4-carboxylate | C₈H₁₁ClN₂O₂ | 202.64 |
Visualization of the Reaction Mechanism
The following diagram illustrates the plausible mechanistic pathway for the reaction of this compound with a generic hydrazine, leading to the formation of the pyrazole product.
Caption: Key steps in the Knorr synthesis of pyrazoles.
Conclusion
The reaction of this compound with hydrazines offers a direct and efficient route to a variety of substituted pyrazole-4-carboxylates. These products are valuable building blocks in the synthesis of novel compounds for drug discovery and development. By understanding the underlying reaction mechanism and the factors that control regioselectivity, researchers can effectively utilize this transformation to generate libraries of pyrazole derivatives for biological screening. The protocols provided herein serve as a robust starting point for the exploration of this important class of heterocyclic compounds.
References
- Faria, J. V., et al. (2017). Pyrazole as a Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 17(13), 1233-1254.
- Gesi, M., et al. (2021). The Pyrazole Nucleus in the Drug Discovery Landscape: A Patent Review (2015-2020).
- Kumar, A., et al. (2013). A review on synthesis and biological activities of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1664-1676.
- Bansal, R. K., & Sharma, S. (2012). Pyrazoles: A Versatile Moiety in Medicinal Chemistry. Medicinal Chemistry Research, 21(10), 2631-2646.
- Rostom, S. A. F., et al. (2011). Azole-based anticancer agents: a review. Future Medicinal Chemistry, 3(11), 1429-1455.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.
- Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
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- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
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- 6. jk-sci.com [jk-sci.com]
- 7. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Versatile Role of Ethyl 3-chloro-2,4-dioxopentanoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of a Halogenated β-Dicarbonyl Compound
Ethyl 3-chloro-2,4-dioxopentanoate is a highly functionalized building block of significant interest to researchers in organic synthesis and drug development. Its unique structure, featuring two distinct carbonyl groups (a ketone and an α-ketoester) and a reactive chlorine atom at the central α-position, offers a versatile platform for the construction of a diverse array of heterocyclic scaffolds. This guide provides an in-depth exploration of the condensation reactions of this valuable reagent, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The strategic placement of the chloro-substituent not only influences the reactivity of the adjacent carbonyl groups but also serves as a synthetic handle for further molecular elaboration, making it a powerful tool in the design of novel pharmacologically active agents.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the electrophilic nature of its three reactive centers: the C2-carbonyl (part of the ester), the C4-carbonyl (ketone), and the C3-carbon bearing the chlorine atom. The presence of the electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyls, making them prime targets for nucleophilic attack. Condensation reactions typically proceed via initial nucleophilic addition to one of the carbonyl groups, followed by an intramolecular cyclization and dehydration sequence to furnish the heterocyclic core. The regiochemical outcome of these reactions is a critical consideration and is often dictated by the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two carbonyl functionalities. Generally, the ketone at the C4 position is more electrophilic than the ester at the C2 position, a factor that can be exploited to achieve regioselective synthesis.
I. Synthesis of Substituted Pyrazoles via Knorr-Type Condensation
The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This compound serves as an excellent substrate for this transformation, leading to the formation of highly functionalized pyrazole-carboxylates.
Mechanistic Rationale and Regioselectivity
The reaction proceeds through the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the dicarbonyl compound. In the case of this compound, the C4 ketone is the more electrophilic center and is thus the preferred site of initial attack by the hydrazine. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the C2 ester carbonyl, followed by elimination of ethanol to yield the pyrazole ring.
The presence of the chloro group at the 3-position is expected to influence the acidity of the neighboring protons and the stability of reaction intermediates, but the primary determinant of regioselectivity remains the differential electrophilicity of the two carbonyl groups. When using substituted hydrazines, the initial attack at the C4 ketone leads to the formation of 1-substituted-5-methyl-3-ethoxycarbonylpyrazoles as the major regioisomer.
Caption: Workflow for the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the synthesis of a key pyrazole derivative from ethyl 2,4-dioxovalerate, a close analog of the title compound. The principles and procedures are directly applicable.
Materials:
-
Ethyl 2,4-dioxovalerate (1 equivalent)
-
Hydrazine monohydrate (1.5 equivalents)
-
Ethanol
-
Acetic acid (catalytic amount)
-
Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2,4-dioxovalerate (e.g., 11.67 g, 73.79 mmol) in a mixture of ethanol (100 mL) and acetic acid (1 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add hydrazine monohydrate (e.g., 5.4 mL, 110.68 mmol) dropwise to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and add saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
The product, ethyl 5-methyl-1H-pyrazole-3-carboxylate, can be purified by recrystallization or column chromatography if necessary.
Expected Outcome: This procedure typically affords the desired pyrazole in good to excellent yields (74-97%).[1]
| Reactant Ratios and Conditions | Yield (%) | Reference |
| Hydrazine hydrate (1.5 eq), EtOH/AcOH, 0°C to rt, 15h | 74 | [1] |
| Hydrazine hydrate (1.1 eq), EtOH, 0°C, 1h | 97 | [1] |
II. Hantzsch-Type Synthesis of Dihydropyridines and Pyridones
The Hantzsch pyridine synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. This compound, with its β-dicarbonyl moiety, is a suitable substrate for this transformation, leading to novel substituted pyridines and pyridones.
Mechanistic Insights
The reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source (e.g., ammonia or ammonium acetate). The mechanism is believed to proceed through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl, and an enamine formed from the second equivalent of the β-dicarbonyl and ammonia. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the dihydropyridine ring. The presence of the chloro-substituent on the β-dicarbonyl can influence the stability of intermediates and potentially open pathways to further functionalization.
Caption: Key steps in the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
This protocol is adapted from a procedure using ethyl 2,4-dioxopentanoate and serves as a robust starting point.
Materials:
-
This compound (2.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (20 mL)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound, the aromatic aldehyde, and ammonium acetate.
-
Add ethanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitor the reaction by TLC using a mixture of ethyl acetate and hexane as the eluent.
-
Once the reaction is complete (typically after 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1,4-dihydropyridine product.
III. Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. The active methylene group of this compound, flanked by two carbonyl groups, readily participates in this reaction.
Mechanistic Considerations
The reaction is typically catalyzed by a weak base (e.g., piperidine, morpholine) which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product. The use of the chloro-substituted substrate can lead to highly functionalized and synthetically useful unsaturated systems.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol is based on the reaction of a related substrate, ethyl 4-chloro-3-oxobutanoate, and can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
Aromatic aldehyde (1 equivalent)
-
Morpholine (catalyst)
-
Acetic acid (co-catalyst)
-
Ionic liquid (e.g., [bmim][NTf₂]) or a conventional solvent like ethanol
-
Ethyl acetate
-
Water
Procedure:
-
In a reaction vessel, dissolve this compound and the aromatic aldehyde in the chosen solvent.
-
Add a catalytic amount of morpholine and acetic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. Reaction times can vary from 0.5 to 2 hours.
-
Upon completion, if an ionic liquid is used, extract the product with a suitable organic solvent (e.g., ethyl acetate). If a conventional solvent is used, proceed with a standard aqueous workup.
-
Wash the organic layer with water, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the (E) and (Z) isomers if necessary.[2][3]
Data Summary for a Related Reaction (Ethyl 4-chloro-3-oxobutanoate): [2]
| Aromatic Aldehyde | Yield (%) | (E)/(Z) Ratio |
| Benzaldehyde | 75 | 70/30 |
| 4-Chlorobenzaldehyde | 84 | 85/15 |
| 4-Methoxybenzaldehyde | 78 | 75/25 |
IV. Paal-Knorr Synthesis of Substituted Furans
The Paal-Knorr synthesis is a powerful method for the preparation of furans from 1,4-dicarbonyl compounds under acidic conditions.[4][5] this compound, possessing a 1,4-dicarbonyl-like structure within its framework, can be envisioned as a precursor for the synthesis of highly substituted furans.
Proposed Mechanistic Pathway
The reaction is catalyzed by acid, which protonates one of the carbonyl oxygens (likely the more basic C4-ketone). This is followed by enolization of the other carbonyl group (the C2-keto-ester) and subsequent intramolecular nucleophilic attack of the enol on the protonated carbonyl, forming a five-membered cyclic hemiacetal intermediate. Dehydration of this intermediate leads to the formation of the aromatic furan ring. The chloro-substituent would be expected to remain on the furan ring, providing a handle for further synthetic transformations.
Caption: Proposed pathway for the Paal-Knorr furan synthesis.
General Protocol for Paal-Knorr Furan Synthesis
Materials:
-
This compound
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like ZnCl₂)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water is necessary).
-
Add a catalytic amount of the acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting furan derivative by column chromatography or distillation.
Conclusion and Future Outlook
This compound has demonstrated its value as a versatile and reactive building block for the synthesis of a variety of important heterocyclic systems. The condensation reactions outlined in this guide, including the Knorr pyrazole synthesis, Hantzsch-type reactions, Knoevenagel condensation, and the potential for Paal-Knorr furan synthesis, provide researchers with a powerful toolkit for generating molecular diversity. The presence of the chloro-substituent offers unique opportunities for post-condensation modifications, further expanding the synthetic utility of the resulting heterocyclic products. As the demand for novel therapeutic agents continues to grow, the creative application of such multifunctional reagents will undoubtedly play a crucial role in the future of drug discovery and development.
References
- Paal–Knorr synthesis. (n.d.). In Grokipedia.
-
Paal–Knorr synthesis. (2023, December 28). In Wikipedia. [Link]
- Improving the regioselectivity of Ethyl 2,4-dioxopentano
- Synthesis of 3-[(acetylamino)(aryl)Methyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones. (2025, August 7).
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014, November).
-
The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. (2019, September 24). scindeks.ceon.rs.
- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022, June 30). Preprints.org.
-
Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2012, March 29). SciELO. [Link]
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.).
- Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. (2025, December 18).
Sources
Application Notes & Protocols: Strategic Nucleophilic Substitution on Ethyl 3-chloro-2,4-dioxopentanoate for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile β-Dicarbonyl Building Block
Ethyl 3-chloro-2,4-dioxopentanoate (CAS No: 34959-81-4) is a highly functionalized synthetic intermediate whose value lies in the strategic placement of its reactive sites.[1][2] As a β-dicarbonyl compound, it possesses acidic α-protons and two electrophilic carbonyl carbons. However, the most prominent feature for synthetic manipulation is the chlorine atom positioned at the C3 position, alpha to both carbonyl groups. This unique electronic environment renders the C-Cl bond exceptionally labile and highly susceptible to nucleophilic attack.
The activation provided by the adjacent carbonyl groups significantly facilitates displacement of the chloride leaving group, opening a gateway for the introduction of a diverse array of functional groups. The resulting ethyl 3-substituted-2,4-dioxopentanoate derivatives are powerful precursors for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active agents.[3][4] This guide provides a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and strategic applications of nucleophilic substitution reactions on this potent electrophile.
Mechanistic Rationale: The Electronic Landscape of this compound
The reactivity of this compound is dominated by the electron-withdrawing nature of the two adjacent carbonyl groups. This inductive effect polarizes the C3-Cl bond, creating a significant partial positive charge (δ+) on the C3 carbon and making it a prime target for nucleophiles.
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] Several factors favor this pathway:
-
Steric Accessibility: The C3 carbon is sterically unhindered, allowing for facile backside attack by the nucleophile.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a stable, weak base, making it an excellent leaving group.[5]
-
Transition State Stabilization: The incoming nucleophile attacks the σ* anti-bonding orbital of the C-Cl bond. In the transition state, the developing negative charge is effectively delocalized and stabilized by the π-systems of both flanking carbonyl groups. This orbital overlap significantly lowers the activation energy of the reaction.
An SN1 pathway is highly unfavorable as it would require the formation of a secondary carbocation at the α-position to two carbonyls.[7] Such a carbocation would be severely destabilized by the powerful electron-withdrawing field of the adjacent carbonyl groups, making its formation energetically prohibitive.[7]
Caption: General SN2 mechanism on this compound.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and stoichiometry may be required for specific nucleophiles.
General Safety Precautions: this compound is a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of Ethyl 3-amino-2,4-dioxopentanoates
This protocol details the reaction with primary or secondary amines. The inclusion of a non-nucleophilic base is crucial to neutralize the HCl generated in situ, preventing the protonation and deactivation of the amine nucleophile.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Amine (e.g., Aniline, Benzylamine) | Nucleophile |
| Triethylamine (TEA) or K₂CO₃ | Non-nucleophilic base |
| Acetonitrile (MeCN) or THF | Anhydrous polar aprotic solvent |
| Round-bottom flask, magnetic stirrer | Reaction vessel |
| Condenser (if heating) | Prevent solvent loss |
| Diethyl ether, Saturated NaHCO₃, Brine | Reagents for aqueous work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Silica gel for column chromatography | Purification |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add the amine nucleophile (1.1 eq) to the solution via syringe.
-
Add triethylamine (1.2 eq) dropwise to the stirring solution. Rationale: TEA acts as an acid scavenger without competing as a nucleophile, driving the reaction to completion.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid and salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 3-amino-2,4-dioxopentanoate derivative.
Protocol 2: Synthesis of Ethyl 3-thio-2,4-dioxopentanoates
Thiols are potent nucleophiles, especially in their thiolate form.[8][9] This protocol utilizes a base to deprotonate the thiol, enhancing its nucleophilicity for a rapid and efficient substitution.
| Reagents & Materials | Purpose |
| This compound | Electrophile |
| Thiol (e.g., Thiophenol, Benzyl Mercaptan) | Nucleophile |
| Sodium Ethoxide (NaOEt) or DBU | Strong, non-nucleophilic base |
| Anhydrous Ethanol (EtOH) or THF | Anhydrous solvent |
| Round-bottom flask, magnetic stirrer | Reaction vessel |
| Syringes for liquid transfer | Controlled addition |
| Diethyl ether, 1M HCl, Brine | Reagents for aqueous work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Silica gel for column chromatography | Purification |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium ethoxide in ethanol (1.05 eq). Rationale: The strong base quantitatively deprotonates the thiol to form the highly nucleophilic thiolate anion, which accelerates the SN2 reaction.[8]
-
Stir the mixture at 0 °C for 20 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Add the solution of the electrophile dropwise to the stirring thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Once complete, carefully quench the reaction by adding 1M HCl until the solution is neutral or slightly acidic.
-
Concentrate the mixture under reduced pressure and partition the residue between diethyl ether and water.
-
Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
Sources
- 1. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 34959-81-4 | this compound - AiFChem [aifchem.com]
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- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Compounds from Ethyl 3-chloro-2,4-dioxopentanoate
For correspondence:
Abstract
Ethyl 3-chloro-2,4-dioxopentanoate is a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of electrophilic centers—two carbonyl groups and a carbon bearing a chloro leaving group—renders it an exceptional precursor for the construction of a diverse array of heterocyclic compounds. This guide provides detailed application notes and robust protocols for the synthesis of novel pyrazole, isoxazole, and pyrimidine derivatives, which are of significant interest to researchers in medicinal chemistry and drug development. The methodologies presented herein are grounded in established reactivity principles of β-dicarbonyl compounds, offering both field-proven insights and a logical framework for experimental design.
Introduction: The Synthetic Versatility of this compound
This compound, with the chemical formula C₇H₉ClO₄ and a molecular weight of 192.60 g/mol , is a key intermediate for the synthesis of complex organic molecules.[1][2] Its structure features a β-dicarbonyl system, which imparts significant acidity to the α-proton, and a chlorine atom at the 3-position, which can act as a leaving group in nucleophilic substitution reactions or influence the regioselectivity of cyclization reactions. These characteristics make it a prime candidate for reactions with binucleophiles to form five- and six-membered heterocyclic rings.
The protocols detailed in this document will focus on the following key transformations:
-
Synthesis of Pyrazole Derivatives: Reaction with hydrazine and its derivatives.
-
Synthesis of Isoxazole Derivatives: Reaction with hydroxylamine.
-
Synthesis of Pyrimidine Derivatives: Reaction with urea and thiourea.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. In the case of this compound, the reaction with hydrazine hydrate is expected to proceed via a cyclocondensation reaction to yield a highly functionalized pyrazole.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a dehydration step to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, followed by another dehydration step to form the aromatic pyrazole ring. The presence of the chloro group at the 3-position can influence the regioselectivity of the initial attack and may also be susceptible to nucleophilic displacement under certain conditions, offering further avenues for diversification.
Diagram 1: Proposed Reaction Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
Experimental Protocol: Synthesis of Ethyl 5-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate (Proposed)
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure pyrazole derivative.
| Parameter | Value |
| Reactant Ratio | 1.0 eq this compound : 1.2 eq Hydrazine hydrate |
| Solvent | Anhydrous Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temp. | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Neutralization, Extraction |
| Purification | Column Chromatography |
Synthesis of Isoxazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental method for the synthesis of isoxazoles. The reaction with this compound is anticipated to yield a substituted isoxazole, a valuable scaffold in medicinal chemistry.
Mechanistic Rationale
The synthesis of isoxazoles from 1,3-dicarbonyls and hydroxylamine proceeds through a condensation reaction. The nitrogen of hydroxylamine attacks one of the carbonyl groups, leading to an oxime intermediate after dehydration. Subsequent intramolecular cyclization occurs via the attack of the oxime's hydroxyl group on the second carbonyl, followed by another dehydration step to form the aromatic isoxazole ring. The regioselectivity of the final product will depend on which carbonyl group is initially attacked.
Diagram 2: Proposed Reaction Workflow for Isoxazole Synthesis
Caption: Workflow for the synthesis of isoxazole derivatives.
Experimental Protocol: Synthesis of Ethyl 5-acetyl-3-hydroxyisoxazole-4-carboxylate (Proposed)
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol
-
Water
-
Ice-cold water
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.
-
Filter the precipitated solid and wash with ice-cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure isoxazole derivative.
| Parameter | Value |
| Reactant Ratio | 1.0 eq this compound : 1.2 eq Hydroxylamine HCl |
| Base | Sodium Acetate (1.2 eq) |
| Solvent | Ethanol/Water |
| Reaction Temp. | Reflux |
| Reaction Time | 3-5 hours |
| Work-up | Precipitation |
| Purification | Recrystallization |
Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamentally important class of heterocycles, forming the backbone of nucleic acids. Their synthesis from 1,3-dicarbonyl compounds and urea or thiourea is a well-established route. This compound serves as an excellent starting material for accessing functionalized pyrimidines.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation pathway. One of the amino groups of urea or thiourea attacks a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an intermediate. Intramolecular cyclization then occurs through the attack of the second amino group on the other carbonyl carbon, leading to a dihydropyrimidine derivative. Subsequent dehydration or oxidation can lead to the aromatic pyrimidine ring. The use of thiourea will result in the corresponding pyrimidine-2-thione.
Diagram 3: Proposed Reaction Workflow for Pyrimidine Synthesis
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-chloro-2,4-dioxopentanoate Reactions
Welcome to the technical support center for Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use. Our approach is rooted in mechanistic principles to empower you to not only solve problems but also to proactively design more robust synthetic routes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity of this compound
This section addresses fundamental questions about the stability and reactivity of this compound, providing a foundation for understanding potential byproduct formation.
Question 1: What are the primary reactive sites of this compound?
Answer: this compound is a highly functionalized molecule with multiple reactive sites, making it a valuable synthetic intermediate. Understanding these sites is key to controlling its reactivity.
-
The α-Chloro Ketone Moiety: The carbon atom bearing the chlorine (C3) is electrophilic and susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating substitution reactions.
-
The β-Dicarbonyl System: The protons on the carbon adjacent to the two carbonyl groups (C3) are acidic, although in this case, that carbon is substituted with a chlorine atom. The methylene protons of the ethyl ester (adjacent to the ester carbonyl) are also weakly acidic. This acidity allows for the formation of enolates under basic conditions, which are key intermediates in many reactions.
-
The Carbonyl Groups: The carbonyl carbons (C2 and C4) are electrophilic and can be attacked by nucleophiles.
-
The Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions.
Question 2: My reaction with this compound in the presence of a base is giving a complex mixture of products with unexpected molecular weights. What could be happening?
Answer: When using a base with this compound, a common and often overlooked side reaction is the Favorskii rearrangement . This is a characteristic reaction of α-halo ketones with enolizable protons.[1][2]
The mechanism involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester derivative.[2][3] In the case of this compound, this can lead to a variety of rearranged products, significantly complicating your reaction mixture.
Plausible Favorskii Rearrangement Byproduct:
| Starting Material | Base/Nucleophile | Potential Favorskii Byproduct |
| This compound | RO⁻/ROH | Ethyl 2-acetyl-2-methylacrylate |
Section 2: Troubleshooting Guide - Common Byproducts and Mitigation Strategies
This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and actionable strategies to minimize their occurrence.
Issue 1: Formation of Hydrolysis and Decarboxylation Products
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
GC-MS or LC-MS data indicating a product with a lower molecular weight corresponding to the loss of an ethyl group or both the ethyl and carboxyl groups.
-
A decrease in the pH of the reaction mixture if not buffered.
Root Cause Analysis:
The ethyl ester group of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid. This β-keto acid is thermally unstable and can readily undergo decarboxylation to yield 3-chloro-2,4-pentanedione.[4][5]
Mechanism of Hydrolysis and Decarboxylation:
Caption: Hydrolysis and subsequent decarboxylation of the starting material.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to prevent hydrolysis.
-
Control of pH: Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, consider using milder reagents or a buffered system.
-
Low Reaction Temperatures: Perform the reaction at the lowest effective temperature to minimize the rate of both hydrolysis and subsequent decarboxylation.
-
Limited Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to avoid prolonged exposure to conditions that favor byproduct formation.
Issue 2: Nucleophilic Substitution at C3 (Loss of Chlorine)
Symptoms:
-
Mass spectrometry data showing a product with a mass corresponding to the substitution of the chlorine atom with the nucleophile.
-
Disappearance of the starting material spot on TLC and the appearance of a new spot with a different polarity.
Root Cause Analysis:
The chlorine atom at the C3 position is a good leaving group, making this position susceptible to nucleophilic substitution (SN2) reactions.[6] Common nucleophiles such as amines, thiols, or even the solvent (if nucleophilic) can displace the chloride.
Mechanism of Nucleophilic Substitution:
Caption: Nucleophilic substitution at the C3 position.
Mitigation Strategies:
-
Choice of Nucleophile: If the desired reaction does not involve substitution at C3, consider using a bulkier or less nucleophilic reagent if possible.
-
Protecting Groups: In multi-step syntheses, consider protecting the dicarbonyl moiety to reduce the electrophilicity of the C3 carbon, although this adds complexity to the synthesis.
-
Reaction Conditions: Lower temperatures can sometimes favor the desired reaction over the SN2 substitution.
Issue 3: Self-Condensation/Dimerization Products
Symptoms:
-
Observation of higher molecular weight species in the mass spectrum.
-
Formation of a complex mixture of closely related compounds that are difficult to separate by chromatography.
-
A gradual darkening or polymerization of the reaction mixture.
Root Cause Analysis:
Under basic conditions, enolates of this compound can form. These enolates are nucleophilic and can react with another molecule of the starting material in an aldol-type or Claisen-type condensation reaction.[7] This leads to the formation of dimers or higher oligomers.
Proposed Dimerization Pathway:
Caption: Plausible self-condensation pathway.
Mitigation Strategies:
-
Slow Addition of Reagents: Add the base or the starting material slowly to the reaction mixture to maintain a low concentration of the reactive enolate intermediate.
-
Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base to favor deprotonation without competing nucleophilic attack.
-
Lower Reaction Temperatures: Condensation reactions are often favored at higher temperatures. Running the reaction at a lower temperature can help to minimize dimerization.
-
Inverse Addition: Add the this compound solution to the base and other reagents to ensure it is consumed quickly and its concentration remains low.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproduct Formation in a Nucleophilic Addition Reaction
This protocol provides a general framework for conducting reactions with this compound where a nucleophile is intended to react at one of the carbonyl groups.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents.
-
Low Temperature: Cool the reaction vessel to a low temperature (e.g., -78 °C or 0 °C) before adding any reagents.
-
Reagent Addition:
-
Dissolve the nucleophile in the anhydrous solvent in the reaction flask.
-
If a base is required, add it slowly to the solution of the nucleophile.
-
Prepare a separate solution of this compound in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled reaction mixture containing the nucleophile and base over a prolonged period.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, quench it at a low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Work-up: Perform the aqueous work-up at a low temperature to minimize hydrolysis of the product.
References
-
Favorskii Rearrangement. NROChemistry. Available at: [Link]
-
Favorskii rearrangement. In Wikipedia. Available at: [Link]
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Available at: [Link]
- Favorskii rearrangement----Sir Khalid (Organic). (2016, May 2). In Slideshare.
- Sinha, H.N. Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College.
-
1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses. Available at: [Link]
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Decarboxylation Reactions. In Chemistry LibreTexts. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Available at: [Link]
-
ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses. Available at: [Link]
-
Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. Available at: [Link]
-
Arnold, W. A., & McNeill, K. (2011). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 45(4), 1535–1542. Available at: [Link]
-
Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. Available at: [Link]
-
β-Dicarbonyl Synthesis Pathway. Pearson. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
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ETHYL 2,4-DIOXOPENTANOATE. Matrix Fine Chemicals. Available at: [Link]
-
8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. Available at: [Link]
-
Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. ResearchGate. Available at: [Link]
-
The Claisen Condensation Reaction. In Chemistry LibreTexts. Available at: [Link]
-
Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Available at: [Link]
-
Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. ResearchGate. Available at: [Link]
-
B-Dicarbonyl Compounds as Synthetic Intermediates. In Chemistry LibreTexts. Available at: [Link]
-
Synthesis from Diethyl Malonate and Ethyl Acetoacetate a. From... Filo. Available at: [Link]
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Technical Support Center: Purification of Ethyl 3-chloro-2,4-dioxopentanoate
Welcome to the dedicated technical support guide for the synthesis and purification of Ethyl 3-chloro-2,4-dioxopentanoate (CAS: 34959-81-4). This resource is designed for researchers, chemists, and drug development professionals who work with this versatile, yet challenging, α-chloro-β-dicarbonyl compound. As a reactive intermediate, its purity is paramount for the success of subsequent synthetic steps. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the chemical principles behind each recommendation.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses foundational knowledge about handling, stability, and characterization of this compound.
Q1: What are the primary safety concerns when handling this compound?
Answer: this compound is a combustible liquid that is harmful if swallowed and causes significant skin and eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, all handling must be conducted in a well-ventilated chemical fume hood.[2] Personal protective equipment (PPE), including chemical splash goggles, appropriate gloves, and a lab coat, is mandatory.[2] An eyewash station and safety shower should be readily accessible.[2]
Q2: How should I properly store the purified product and what are the signs of decomposition?
Answer: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Due to its reactivity, it should be kept separate from strong oxidizing agents, strong acids, and strong bases.[3]
Signs of decomposition include:
-
Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue often indicates degradation, potentially caused by acidic impurities or slow hydrolysis.
-
Precipitate Formation: The appearance of solid material in the liquid can signal polymerization or decomposition into insoluble byproducts.
-
Pungent Odor: Decomposition can release hydrogen chloride (HCl), resulting in a sharp, acidic smell.[3]
Q3: What is the expected keto-enol tautomerism behavior of this compound and how does it affect purification?
Answer: As a β-dicarbonyl compound, this compound exists as an equilibrium mixture of keto and enol tautomers.[4] The presence of two carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating enolate formation and tautomerism.[4] This equilibrium can be solvent-dependent and has several implications for purification:
-
Chromatography: On silica gel (which is acidic), the tautomeric equilibrium can lead to band broadening or tailing of the product peak. This is because the two forms may have slightly different polarities and interact with the stationary phase differently.
-
NMR Analysis: You will observe two distinct sets of peaks in the ¹H and ¹³C NMR spectra corresponding to the keto and enol forms. It is crucial not to mistake these for impurities. The ratio of these forms may vary depending on the NMR solvent used.
Section 2: Troubleshooting the Purification Workflow
This section is structured as a problem-solving guide for issues commonly encountered during the purification of crude this compound.
Logical Flow of a Standard Purification Protocol
The following diagram outlines a typical workflow for purifying the product after synthesis. Subsequent troubleshooting questions will refer to specific stages of this process.
Q4: My crude product is a dark brown oil after aqueous workup. What caused this and how can I fix it?
Answer: A dark brown color is a classic sign of decomposition, typically catalyzed by residual acid from the chlorination step (e.g., HCl generated from sulfuryl chloride or other chlorinating agents).[3] The α-chloro-β-dicarbonyl moiety is sensitive to both acid and heat.
Causality:
-
Acid-Catalyzed Degradation: Protons can catalyze aldol-type side reactions or other decomposition pathways, leading to conjugated, colored byproducts.[5]
-
Thermal Stress: Concentrating the acidic crude product at elevated temperatures on a rotary evaporator exacerbates this issue.
Troubleshooting Protocol:
-
Ensure Complete Neutralization: During the aqueous workup, perform a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution.[6] Continue washing until the effervescence (CO₂ evolution) ceases completely. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Minimize Heat: Concentrate the dried organic layer under reduced pressure at a low bath temperature (<40 °C).
-
Purification of Discolored Product: If you already have a dark oil, the best recourse is flash column chromatography. The colored impurities are typically highly polar and will adhere strongly to the silica gel, allowing the desired product to be eluted.
Q5: I am struggling to separate the product from the unreacted starting material (ethyl 2,4-dioxopentanoate) by column chromatography. What conditions do you recommend?
Answer: The starting material and the chlorinated product often have very similar polarities, making separation challenging. The key is to use a solvent system with relatively low polarity to maximize the difference in retention factors (Rƒ).
Causality: The addition of a single chlorine atom increases the molecular weight and slightly alters the polarity, but the overall functional group profile remains similar. A high-polarity eluent (like 50% ethyl acetate in hexanes) will move both compounds up the column too quickly, resulting in poor separation.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
-
Solvent System Selection: Start by running TLC plates. A good starting point for the eluent is a mixture of Hexanes and Ethyl Acetate.
-
Begin with a low polarity mixture, such as 95:5 or 90:10 Hexanes:Ethyl Acetate.
-
The goal is to achieve an Rƒ value for your product of ~0.3, which generally provides the best separation.
-
-
Gradient Elution: Employ a shallow gradient during the column run. For example, start with 95:5 Hexanes:EtOAc and slowly increase to 85:15 Hexanes:EtOAc. This will help resolve the two closely eluting spots.
-
Column Loading: Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column. This technique often results in better separation than wet-loading in a strong solvent.
| Compound | Typical Polarity | Recommended Eluent System (Hexanes:EtOAc) |
| Ethyl 2,4-dioxopentanoate | Moderately Polar | Elutes slightly before the product |
| This compound | Slightly More Polar | Target Rƒ ≈ 0.3 |
| Over-chlorinated byproducts | More Polar | Elutes after the product |
| Polar decomposition products | Highly Polar | Remain at the baseline |
Q6: My product seems to decompose upon heating for distillation. Is there a better way?
Answer: Yes, this compound is thermally labile. Standard atmospheric distillation is not recommended as it will almost certainly lead to decomposition, evidenced by darkening of the distillation pot and release of HCl gas.[3]
Causality: The combination of the ester, ketone, and α-chloro functionalities makes the molecule susceptible to elimination and other degradation pathways at high temperatures.
Recommended Purification Methods:
-
High-Vacuum Distillation: This is the preferred method for removing non-volatile impurities on a larger scale. By significantly lowering the pressure, the boiling point is reduced to a temperature where the compound is stable. A procedure for a similar compound, ethyl 2-chloro-3-oxopentanoate, reports a boiling point of 94°-96°C at 14 mmHg.[6]
-
Kugelrohr Distillation: For smaller quantities (<5 g), a Kugelrohr apparatus is ideal. It allows for distillation of small amounts of liquid over a very short path at high vacuum, minimizing thermal stress.
-
Column Chromatography: As detailed in Q5, chromatography is an excellent non-thermal method for purification and is often the best choice for achieving high purity on a research scale.
Q7: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong?
Answer: "Oiling out" is a common problem in recrystallization where the solute comes out of solution as a liquid phase rather than a solid crystal lattice.[7]
Causality:
-
High Impurity Level: Impurities can disrupt the crystal lattice formation, acting as a "solvent" for your product.
-
Poor Solvent Choice: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[8][9] If the compound is too soluble even at low temperatures, it will remain as a supersaturated oil.
-
Cooling Too Rapidly: Rapid cooling does not give the molecules enough time to orient themselves into an ordered crystal lattice.
Troubleshooting Recrystallization:
-
Pre-Purify: First, run the crude oil through a quick silica gel plug (eluting with a moderately polar solvent like 80:20 Hexanes:EtOAc) to remove baseline impurities. This cleaner material is more likely to crystallize.
-
Solvent System Screening: Use a two-solvent system (anti-solvent recrystallization).[8]
-
Dissolve the oil in a minimal amount of a "good" solvent in which it is very soluble (e.g., Dichloromethane or Diethyl Ether).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., Hexanes or Pentane) dropwise at room temperature until the solution just becomes cloudy (the cloud point).
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool very slowly. Store it at 4°C, and then at -20°C if necessary.
-
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous successful batch.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification issues.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3006755, this compound. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Available at: [Link]
-
Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. (n.d.). PMC - NIH. Available at: [Link]
-
Fiveable. (n.d.). β-dicarbonyl compounds Definition. Organic Chemistry Key Term. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
de la Rosa, S., et al. (2014). Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Organic & Biomolecular Chemistry. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-chloro-3-oxopentanoate. Available at: [Link]
-
Tietze, L. F., et al. (n.d.). ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. Available at: [Link]
-
Zenkevich, I. G., & Kosman, V. M. (2011). Gas chromatographic identification of chlorination products of aliphatic ketones. Journal of Chromatography A, 1218(21), 3291-9. Available at: [Link]
-
JoVE. (n.d.). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations. Available at: [Link]
- Google Patents. (n.d.). US6337425B1 - Method for chlorinating ketones.
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Available at: [Link]
-
Johnson, W. S., et al. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses Procedure. Available at: [Link]
-
Pharmaceutical Technology. (2013). Evaluating Impurities in Drugs (Part II of III). Available at: [Link]
-
PubMed. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Available at: [Link]
-
Mukaiyama, T., et al. (n.d.). Benzenepropanoic acid, β-chloro-, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
-
Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement. Available at: [Link]
-
ResearchGate. (2011). Gas chromatographic identification of chlorination products of aliphatic ketones. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Available at: [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Available at: [Link]
- Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
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ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Available at: [Link]
-
Srini Chem. (n.d.). ethyl 2-diazo-3-oxopentanoate Manufacturers in Hyderabad, India. Available at: [Link]
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Technical Support Center: Overcoming Low Yields in Ethyl 3-chloro-2,4-dioxopentanoate Reactions
Welcome to the technical support guide for Ethyl 3-chloro-2,4-dioxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. As a highly functionalized building block, this compound is a valuable precursor for synthesizing a variety of heterocyclic compounds, particularly pyrazoles and pyridines. However, its unique structure also presents specific challenges that can lead to diminished yields. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Core Challenges: Understanding the Reactivity of this compound
This compound possesses multiple reactive sites, which is both an advantage for synthesis and a source of potential side reactions. Low yields often stem from one or more of the following factors:
-
Chemical Instability: The presence of a chlorine atom at the α-position between two carbonyl groups makes the molecule susceptible to degradation, particularly under basic or elevated temperature conditions. Elimination of HCl is a common degradation pathway.
-
Competing Reaction Pathways: The molecule has three electrophilic carbonyl carbons and an acidic α-proton, leading to potential competition between desired and undesired reactions.
-
Steric Hindrance: The chloro- and acetyl- groups can sterically hinder the approach of nucleophiles to adjacent carbonyls.
-
Product Purification: The polarity of the target compounds and the potential for similarly polar byproducts can complicate isolation and purification, leading to product loss during workup.[1]
Visualization: Key Reactive Sites
The following diagram illustrates the primary reactive centers of the molecule, which dictate its chemical behavior.
Caption: Reactive centers in this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My Knorr pyrazole synthesis with hydrazine results in a low yield and a dark, tarry crude product. What's going wrong?
Answer: This is a common issue often related to starting material degradation and competing side reactions. Let's break down the potential causes and solutions.
Potential Causes:
-
Decomposition of Starting Material: this compound can degrade under harsh conditions (e.g., high heat or strong bases), leading to the formation of colored impurities. The reaction with hydrazine is typically fast and exothermic.[2]
-
Incorrect Order of Reagent Addition: Adding a strong base directly to the ketoester before the hydrazine can promote self-condensation or elimination side reactions.
-
Suboptimal pH Control: The Knorr synthesis is often acid-catalyzed.[3][4] Without proper pH control, side reactions can dominate. The initial condensation of hydrazine with a ketone is a key step.[2]
-
Reaction Temperature: Excessive heat can accelerate the decomposition of both the starting material and the intermediate products.
Recommended Solutions:
-
Monitor Starting Material Purity: Before starting, check the purity of your this compound via NMR or GC. If it appears discolored or contains impurities, consider purification by distillation under reduced pressure.
-
Control Reaction Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature. Use an ice bath to manage any exotherm during hydrazine addition.
-
Optimize Reagent Addition:
-
Dissolve the this compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a mild acid like glacial acetic acid.[2]
-
Slowly add the hydrazine (or hydrazine hydrate) dropwise while monitoring the temperature.
-
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product. This helps determine the optimal reaction time and prevents the formation of degradation products from prolonged reaction times.
Question 2: I am attempting a Hantzsch pyridine synthesis, but the yield of the dihydropyridine product is consistently below 40%. How can I improve this?
Answer: The Hantzsch synthesis is a multi-component reaction, and its efficiency is highly dependent on reaction conditions and the stability of the intermediates.[5][6] Low yields are often a result of incomplete reaction or side reactions.
Potential Causes:
-
Inefficient Intermediate Formation: The Hantzsch reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl intermediate (from a Knoevenagel condensation).[7][8] If these intermediates do not form efficiently, the overall yield will be low.
-
Side Reactions of the Aldehyde: The aldehyde used in the reaction can undergo self-condensation or other side reactions, reducing its availability for the main reaction pathway.
-
Product Oxidation/Decomposition: The 1,4-dihydropyridine (1,4-DHP) product can be sensitive and may decompose or be prematurely oxidized during the reaction or workup.[6][8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is common, other solvents might be more effective.[7]
Recommended Solutions:
-
Catalyst Optimization: While the reaction can proceed without a catalyst, adding a mild acid catalyst like p-toluenesulfonic acid (PTSA) can improve yields by accelerating the condensation steps.[6]
-
Solvent Screening: Consider screening alternative solvents. For example, performing the reaction in aqueous micelles or under solvent-free conditions has been shown to improve yields in some cases.[6][8]
-
Temperature and Time: Refluxing in ethanol for 4-6 hours is a typical starting point.[9] Monitor the reaction by TLC to avoid unnecessarily long reaction times that could lead to byproduct formation.
-
Purification Strategy: The 1,4-DHP product is often purified by column chromatography. Ensure your silica gel is not too acidic, as this can promote decomposition. A gradient elution with hexane/ethyl acetate is typically effective.[9]
| Parameter | Recommendation for Hantzsch Synthesis | Rationale |
| Catalyst | p-Toluenesulfonic acid (PTSA) or phenylboronic acid | Accelerates the Knoevenagel and enamine formation steps, which can be rate-limiting.[6][8] |
| Solvent | Ethanol, Methanol, or aqueous micelles | Protic solvents facilitate proton transfer steps. Aqueous micelles can enhance reaction rates.[6] |
| Temperature | Reflux (e.g., ~80°C for ethanol) | Provides sufficient energy to overcome activation barriers, but should be monitored to prevent degradation.[9] |
| Workup | Aqueous wash followed by extraction | Removes inorganic salts (like ammonium acetate) and water-soluble impurities.[9] |
FAQs: Handling, Stability, and Mechanistic Insights
Q: What are the ideal storage conditions for this compound?
A: Due to its potential for thermal and base-catalyzed degradation, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended for long-term storage. Avoid contact with moisture and basic substances.
Q: The compound is listed as harmful. What are the primary safety precautions?
A: Yes, it is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[10][11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q: In a reaction with an unsymmetrical nucleophile like phenylhydrazine, which carbonyl group is more likely to react first?
A: The C4-carbonyl (the acetyl ketone) is generally more electrophilic and less sterically hindered than the C2-carbonyl, which is adjacent to the bulky ethyl ester group. Therefore, nucleophilic attack is more likely to occur at the C4 position first. This regioselectivity is a key consideration in designing syntheses for specific pyrazole isomers.
Visualization: Troubleshooting Workflow for Low Yields
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complex Reactions of Ethyl 3-chloro-2,4-dioxopentanoate with Amines
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Ethyl 3-chloro-2,4-dioxopentanoate. This highly functionalized building block is a potent precursor for a variety of heterocyclic scaffolds, most notably pyrazolones via condensation with hydrazines. However, its multiple reactive sites—two distinct ketone carbonyls, an ester, and an alpha-chloro substituent—present a unique set of challenges. Side reactions are common, leading to diminished yields, complex product mixtures, and purification difficulties.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the laboratory. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: From Unexpected Results to Optimized Protocols
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My primary reaction, the synthesis of a pyrazolone using a hydrazine, is giving a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in this reaction are a frequent issue, typically stemming from a web of competing side reactions or suboptimal conditions. Let's break down the probable causes and their solutions.
Possible Causes & Recommended Solutions
| Cause | Scientific Explanation | Recommended Solution |
| Competing Nucleophilic Attack | Your amine nucleophile (hydrazine) is not exclusively attacking the ketone carbonyls. It can also attack the ester group (N-acylation) or displace the chlorine atom at the C-3 position. | Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically preferred attack on the more electrophilic ketone carbonyls over the ester. |
| Suboptimal pH | The core cyclization reaction is a variation of the Knorr pyrazole synthesis, which involves imine/hydrazone formation.[1][2][3] This step is pH-sensitive. At very low pH, the amine is protonated and non-nucleophilic.[4][5][6] At high pH, enolate formation and other base-catalyzed side reactions can dominate. | Use Catalytic Acid: Introduce a mild acid catalyst, such as a few drops of glacial acetic acid, to facilitate hydrazone formation without fully protonating the hydrazine.[3] The optimal pH is typically between 4 and 5.[4][5] |
| Polysubstitution/Polymerization | The high reactivity of the starting material can lead to the formation of dark, insoluble tars. This occurs when one amine molecule reacts with multiple diketone molecules or when the product undergoes further reactions under harsh conditions. | Slow Addition & Dilution: Add the amine solution dropwise to a stirred solution of the this compound. Running the reaction under more dilute conditions can also disfavor intermolecular side reactions. |
| Impure Reagents | Impurities in your starting materials or solvents (especially water in non-aqueous reactions) can introduce competing nucleophiles or catalysts, leading to unexpected byproducts.[7] | Verify Purity: Ensure the purity of your diketone and amine. Use dry solvents, especially if the reaction is sensitive to hydrolysis. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent air-oxidation.[7] |
Question 2: I'm observing a complex mixture of products by TLC and NMR, including multiple isomers. What's happening?
Answer:
The formation of multiple products is a direct consequence of the molecule's polyfunctionality. The unsymmetrical nature of the 2,4-dioxo system is a primary driver of isomerism.
Root Cause Analysis:
-
Regioisomerism: The two ketone carbonyls (C-2 and C-4) are electronically distinct. The C-2 ketone is flanked by an ester and the chloro-substituted carbon, making it highly electrophilic. The C-4 ketone is adjacent to a methyl group. When an unsymmetrical hydrazine (e.g., methylhydrazine) is used, it can attack either carbonyl first, leading to two different hydrazone intermediates and ultimately two regioisomeric pyrazolone products.[8]
-
Side Product Formation: As detailed in the low-yield question, you are likely forming products from competing reaction pathways. The most common are:
Workflow for Product Identification and Control
Caption: Troubleshooting logic for complex product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the expected "desired" reaction mechanism with a primary amine or hydrazine?
The intended and most common pathway, especially with hydrazines, is a cyclocondensation reaction to form a pyrazolone ring, a process analogous to the Knorr Pyrazole Synthesis.[3][10][11]
The mechanism proceeds in several steps:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine acts as a nucleophile, attacking the more electrophilic carbonyl carbon (C-2).
-
Intermediate Formation: This forms a tetrahedral intermediate which eliminates water to yield a hydrazone.
-
Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (C-4).
-
Dehydration/Tautomerization: A final elimination of water yields the heterocyclic pyrazolone ring. The product may exist in several tautomeric forms.[3]
Caption: Desired reaction pathway for pyrazolone synthesis.
Q2: What are the dominant side reaction pathways I should be aware of?
Understanding the potential side reactions is key to suppressing them. Besides regioisomerism, three distinct pathways compete with the desired cyclization.
Caption: Competing reaction pathways.
-
C-3 Substitution: The amine acts as a nucleophile and displaces the chloride. This is a classic Sₙ2 reaction on an alpha-halo ketone and is often competitive. It is accelerated by using an excess of the amine or higher temperatures.[12]
-
N-Acylation: The amine can attack the ester carbonyl. While esters are generally less reactive than ketones, this reaction can occur, especially at elevated temperatures, leading to the formation of an amide and breaking the carbon skeleton.[13][14][15]
-
Enamine Formation: If a secondary amine (R₂NH) is used, the reaction proceeds through the initial nucleophilic attack, but after the elimination of water, there is no proton on the nitrogen to lose. Instead, a proton is removed from an adjacent carbon, forming a C=C double bond, which results in an enamine.[9]
Q3: How does the choice of amine (primary vs. secondary, hydrazine vs. simple amine) fundamentally alter the reaction?
The structure of the amine dictates the ultimate product.
-
Primary Amines (R-NH₂): With simple primary amines, the reaction can form imines at one or both carbonyls. Cyclization is not possible, but if conditions are harsh, this can be a pathway to complex mixtures or polymerization.
-
Secondary Amines (R₂NH): These will exclusively form enamines, as they cannot form a stable imine without a second N-H bond to lose a proton from the nitrogen.[4][9] The reaction stops after condensation and dehydration.
-
Hydrazines (R-NH-NH₂): This class of amines is unique because it contains two nucleophilic centers in the correct arrangement (1,2-dinucloephile) to facilitate the desired intramolecular cyclization after the initial condensation with the 1,3-dicarbonyl system.[1][3][16] This makes them the reagents of choice for synthesizing pyrazole and pyrazolone heterocycles from this starting material.
References
- Slideshare. knorr pyrazole synthesis.
- Name-Reaction.com. Knorr pyrazole synthesis.
- J&K Scientific LLC. Knorr Pyrazole Synthesis.
- Chem Help Asap. Knorr Pyrazole Synthesis.
- Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- KPU Pressbooks. 2.
- Master Organic Chemistry. Enamines.
- Chemistry LibreTexts. 12.7: Reactions of Aldehydes and Ketones with Amines.
- Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
- Chemguide.
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines.
- University of Puget Sound. Reactions of Amines.
- Chemistry LibreTexts. 20.6: Reactions of Amines.
- Michigan State University Chemistry. Amine Reactivity.
Sources
- 1. knorr pyrazole synthesis | PPTX [slideshare.net]
- 2. name-reaction.com [name-reaction.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 16. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Stability of Ethyl 3-chloro-2,4-dioxopentanoate
Welcome to the dedicated technical support center for Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to provide robust protocols to ensure the integrity of your results.
Introduction
This compound is a halogenated β-dicarbonyl compound, a class of molecules with significant utility as intermediates in organic synthesis. The presence of the α-chloro substituent, flanked by two carbonyl groups and an ester moiety, introduces unique reactivity and stability considerations. Understanding its behavior in various chemical environments is critical for its effective use in multi-step syntheses and for the development of stable drug formulations. This guide will focus on the challenges and questions surrounding its stability in acidic media, a common condition in many chemical transformations and pharmaceutical processing steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways:
-
Acid-Catalyzed Hydrolysis: The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, forming 3-chloro-2,4-dioxopentanoic acid. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺) and is reversible.[1][2][3]
-
Decarboxylation: The resulting β-keto acid from hydrolysis is thermally unstable and can readily undergo decarboxylation (loss of CO₂) to yield 3-chloro-2,4-pentanedione.[4][5][6]
It is important to note that these two steps can occur sequentially, with hydrolysis preceding decarboxylation.
Q2: How does the α-chloro substituent affect the stability of the molecule compared to a non-halogenated analogue?
A2: The α-chloro substituent has a significant electronic influence on the molecule. As an electron-withdrawing group, it increases the electrophilicity of the adjacent carbonyl carbons. This can influence the rate of nucleophilic attack, such as by water during hydrolysis. While α-chloroketones are generally less reactive in SN2 reactions compared to their bromo and iodo counterparts, the electronic environment of a β-dicarbonyl system is complex.[7] The chlorine atom also increases the acidity of the α-proton, although this is more relevant under basic conditions. In acid-catalyzed hydrolysis, the primary effect will be on the electronic nature of the carbonyl group being protonated.
Q3: I am observing unexpected byproducts in my reaction mixture when using an acidic catalyst. What could they be?
A3: Beyond the expected hydrolysis and decarboxylation products, other side reactions can occur under acidic conditions:
-
Further Halogenation/Dehalogenation: Depending on the specific acidic conditions and the presence of other reagents, reactions at the chlorinated carbon are possible, though generally less common under typical hydrolytic conditions.
-
Aldol-type Condensations: The degradation products, such as 3-chloro-2,4-pentanedione, could potentially undergo self-condensation reactions if the conditions are favorable (e.g., prolonged heating).
-
Reactions with Solvents: If nucleophilic solvents other than water are present, they may compete in attacking the protonated carbonyl groups.
Q4: What are the best practices for storing this compound to ensure its long-term stability?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress, which could lead to hydrolysis. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation, although hydrolysis is the more immediate concern.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product in an acid-catalyzed reaction | Degradation of this compound via hydrolysis and/or decarboxylation. | - Monitor the reaction progress closely using a suitable analytical technique (e.g., HPLC, GC-MS) to determine the optimal reaction time.- Consider using a milder acidic catalyst or a non-aqueous acidic system if the reaction chemistry allows.- Lower the reaction temperature to disfavor the degradation pathways. |
| Appearance of multiple unknown peaks in HPLC/GC analysis | Formation of degradation products and/or side-reaction byproducts. | - Perform a forced degradation study (see protocol below) to identify the retention times/mass spectra of the primary degradation products.- Use mass spectrometry (LC-MS or GC-MS) to elucidate the structures of the unknown peaks.- Evaluate the purity of the starting material to rule out initial impurities. |
| Inconsistent reaction outcomes | Variability in the moisture content of reagents or solvents leading to inconsistent rates of hydrolysis. | - Use anhydrous solvents and reagents to minimize water- B. presence.- Standardize the workup procedure to ensure consistent quenching of the acid catalyst. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol is designed to intentionally degrade this compound to identify its primary degradation products and to assess its stability under acidic stress, in accordance with ICH guidelines.[8][9]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a C18 column and UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubation: Incubate the vial at 60°C.
-
Time-Point Analysis: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation process.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.
-
Control: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and incubate under the same conditions.
Protocol 2: Analytical Method for Stability Monitoring
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized). A starting point could be a 60:40 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of the parent compound (a wavelength around 254 nm is a common starting point for carbonyl-containing compounds).
-
Injection Volume: 10 µL.
Analysis:
-
Monitor the decrease in the peak area of the parent compound (this compound) over time.
-
Observe the appearance and increase in the peak areas of any degradation products.
-
Calculate the percentage degradation at each time point. The goal of a forced degradation study is typically to achieve 5-20% degradation.[9]
Degradation Pathway and Workflow Visualization
The following diagrams illustrate the primary degradation pathway of this compound in acidic conditions and the experimental workflow for its stability assessment.
Caption: Primary degradation pathway in acidic conditions.
Caption: Workflow for the forced degradation study.
Quantitative Data Summary
The following table should be populated with data from your experimental runs to track the degradation over time.
| Time (hours) | Parent Compound Peak Area | Degradation Product 1 Peak Area | % Degradation |
| 0 | Initial Area | 0 | 0 |
| 2 | Area at 2h | Area at 2h | Calculate % |
| 4 | Area at 4h | Area at 4h | Calculate % |
| 8 | Area at 8h | Area at 8h | Calculate % |
| 24 | Area at 24h | Area at 24h | Calculate % |
% Degradation = [ (Initial Area - Area at Time t) / Initial Area ] * 100
Concluding Remarks
The stability of this compound under acidic conditions is a critical parameter for its successful application in research and development. The primary degradation pathways of hydrolysis and subsequent decarboxylation are well-established for β-keto esters. By understanding these pathways and implementing robust analytical monitoring, researchers can mitigate unwanted degradation and ensure the reliability of their experimental outcomes. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges associated with the handling and use of this versatile chemical intermediate.
References
-
ChemHelp ASAP. (2019, November 12). acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation of beta-keto carboxylic acids. [Link]
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. resolvemass.ca [resolvemass.ca]
Stability of Ethyl 3-chloro-2,4-dioxopentanoate in basic conditions
Welcome to the technical support center for Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block, with a particular focus on its stability in basic conditions. Our goal is to empower you with the knowledge to anticipate challenges, diagnose experimental issues, and confidently utilize this reagent in your synthetic endeavors.
Introduction: The Dual Reactivity of a Valuable Synthon
This compound is a highly functionalized molecule, prized for its potential in synthesizing complex heterocyclic and carbocyclic systems. Its structure, featuring a β-diketone moiety and an α-chloro substituent, endows it with a rich and sometimes challenging reactivity profile. While the α-chloro group serves as a leaving group for nucleophilic substitution, the presence of acidic protons and multiple carbonyl groups makes the molecule susceptible to base-mediated rearrangements, most notably the Favorskii rearrangement. Understanding and controlling this dual reactivity is paramount to achieving desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an S_N2 reaction on this compound with an alkoxide, but I am consistently observing a rearranged product instead of the expected ether. What is happening?
A1: You are likely observing the product of a Favorskii rearrangement, a common reaction pathway for α-halo ketones in the presence of a base.[1] Instead of a simple substitution at the chlorinated carbon, the base is deprotonating one of the acidic α'-protons of the diketone, leading to the formation of a cyclopropanone intermediate. This intermediate is then attacked by the alkoxide, resulting in a ring-opened, rearranged ester product.
Q2: What is the general mechanism of the Favorskii rearrangement for my compound?
A2: The reaction proceeds via the following steps:
-
Enolate Formation: A base abstracts a proton from the carbon adjacent to one of the carbonyl groups (the α'-position), forming an enolate.
-
Intramolecular Cyclization: The enolate attacks the carbon bearing the chlorine atom in an intramolecular S_N2 reaction, forming a highly strained cyclopropanone intermediate.
-
Nucleophilic Attack: Your alkoxide nucleophile attacks one of the carbonyl carbons of the cyclopropanone.
-
Ring Opening: The cyclopropanone ring opens to relieve ring strain, typically forming the more stable carbanion, which is then protonated by the solvent or upon workup.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when working with this compound in basic conditions.
Problem 1: Low or No Yield of the Desired S_N2 Product
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material and a major, more polar byproduct.
-
¹H NMR of the crude product shows complex multiplets and the absence of the expected signals for the desired ether.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Favorskii Rearrangement is the Dominant Pathway | The base is preferentially abstracting a proton, initiating the rearrangement, rather than acting as a nucleophile for substitution. | 1. Lower the Reaction Temperature: The Favorskii rearrangement, like many rearrangements, can be sensitive to temperature. Running the reaction at 0 °C or even -78 °C can favor the S_N2 pathway. 2. Use a Weaker, Non-nucleophilic Base to Generate the Nucleophile: If you are trying to alkylate with an alcohol, first generate the alkoxide using a strong, non-nucleophilic base like sodium hydride (NaH) at a low temperature. Then, add the this compound slowly to the pre-formed alkoxide. 3. Consider a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst with a milder base like potassium carbonate can facilitate the S_N2 reaction while minimizing the rearrangement. |
| Base-Induced Decomposition | Strong bases can lead to other decomposition pathways, such as hydrolysis of the ester or Claisen-type condensations. | 1. Use Stoichiometric Amounts of Base: Excess base can promote side reactions. Use only a slight excess (1.05-1.1 equivalents) of your base. 2. Slow Addition of Base: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Steric Hindrance | A bulky nucleophile may favor acting as a base, leading to elimination or rearrangement over substitution. | 1. Re-evaluate Your Synthetic Strategy: If possible, use a less hindered nucleophile. |
Problem 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
TLC shows multiple spots, making purification difficult.
-
Mass spectrometry indicates the presence of several species with different molecular weights.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Competing Elimination and Substitution Reactions | The basic conditions can promote both S_N2 and E2 pathways, especially with stronger or bulkier bases. | 1. Optimize the Base: Switch to a less basic or more sterically hindered, non-nucleophilic base if elimination is suspected. For example, using potassium tert-butoxide will favor elimination, while sodium ethoxide is more likely to act as a nucleophile. 2. Control the Temperature: Lower temperatures generally favor substitution over elimination. |
| Hydrolysis of the Ester | If water is present in the reaction, the ester can be hydrolyzed to the corresponding carboxylic acid, which can complicate the reaction and purification. | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Self-Condensation Reactions | The enolate of the starting material or product can potentially react with another molecule of the starting material. | 1. Maintain a Low Concentration of the Substrate: Add the this compound slowly to the reaction mixture containing the base and nucleophile. |
Experimental Protocols
Protocol 1: Minimizing Favorskii Rearrangement in S_N2 Reactions
This protocol is designed to favor the substitution reaction over the Favorskii rearrangement when using an alcohol as a nucleophile.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF
-
Your alcohol of choice
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of your alcohol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting alkoxide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the cold alkoxide solution over 30 minutes.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring of the Reaction
Objective: To distinguish between the desired S_N2 product and the Favorskii rearrangement byproduct.
Techniques:
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain. The rearranged product is often more polar and will have a lower R_f value than the desired product.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This is a powerful tool to monitor the reaction as the desired product and the rearranged byproduct will have the same molecular weight but different retention times.
-
Develop a method using a C18 column with a water/acetonitrile or water/methanol gradient.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The rearranged product will have a significantly different ¹H NMR spectrum compared to the desired product. Look for the disappearance of the characteristic methine proton signal adjacent to the chlorine in the starting material and the appearance of new aliphatic signals in a different region.
-
¹³C NMR: The carbonyl signals in the rearranged product will be in a different chemical shift environment compared to the starting material and the desired product.
-
Visualizing the Competing Pathways
Caption: Competing reaction pathways for this compound in basic conditions.
References
- Favorskii, A. E. J. Russ. Phys. Chem. Soc.1894, 26, 590.
-
Kende, A. S. The Favorskii Rearrangement of Haloketones. Organic Reactions1960 , 11, 261-316. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
Sources
Optimizing temperature for Ethyl 3-chloro-2,4-dioxopentanoate reactions
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on optimizing temperature for reactions involving Ethyl 3-chloro-2,4-dioxopentanoate. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to help you navigate the complexities of this versatile yet sensitive reagent.
Introduction: The Critical Role of Temperature
This compound (CAS: 34959-81-4) is a highly functionalized building block crucial in the synthesis of various pharmaceutical intermediates and complex organic molecules.[1][2][3] Its structure, featuring a β,δ-dicarbonyl system and a reactive α-chloro group, imparts significant synthetic utility. However, this reactivity also makes the molecule thermally sensitive.[4] Precise temperature control is not merely a suggestion but a mandatory parameter for ensuring reaction specificity, maximizing yield, and maintaining product integrity. This guide addresses the most common temperature-related challenges encountered during its use.
Frequently Asked Questions (FAQs): Foundational Knowledge
Q1: What is the primary thermal stability concern with this compound?
A1: The primary concern is thermal decomposition. Like many β-keto esters, this compound is susceptible to hydrolysis followed by decarboxylation, especially at elevated temperatures or under acidic/basic conditions, which can lead to a cascade of undesirable byproducts.[5][6][7] The presence of multiple carbonyl groups can also facilitate complex side reactions, such as condensation or elimination, if the temperature is not rigorously controlled.
Q2: What is the recommended storage temperature for this reagent?
A2: To maintain its stability and prevent degradation over time, this compound should be stored in a cool, dry, and well-ventilated area, typically in a refrigerator at 2°C to 8°C.[8] Some suppliers recommend cold-chain transportation, underscoring its thermal sensitivity.[9] Always store it in a tightly sealed container to prevent moisture absorption, which can initiate hydrolysis.
Q3: How does temperature affect the chlorination step during the synthesis of this molecule?
A3: During the synthesis, which often involves the chlorination of a precursor like ethyl 2,4-dioxopentanoate, low temperatures are critical. Similar chlorination reactions, for instance, the synthesis of ethyl 2-chloroacetoacetate with sulfuryl chloride, are typically performed at -5 to 10°C.[10] Running the reaction at higher temperatures can lead to over-chlorination, producing di- and tri-chlorinated species, or chlorination at undesired positions, significantly reducing the purity and yield of the target molecule.[4]
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you diagnose and resolve common issues where temperature is a likely root cause.
dot
Caption: Troubleshooting workflow for temperature-related issues.
Q4: My reaction yield is consistently low, and starting material remains. How can I optimize the temperature?
A4: While this compound is heat-sensitive, insufficient temperature can lead to poor reaction kinetics.
-
Causality: Many nucleophilic substitution reactions require a certain activation energy. If the temperature is too low, the reaction may proceed very slowly or stall completely.
-
Troubleshooting Steps:
-
Confirm Reagent Activity: First, ensure all other reagents are active and stoichiometrically correct.
-
Incremental Temperature Increase: If reagents are fine, increase the reaction temperature in small, controlled increments (e.g., 5°C).
-
Reaction Monitoring: Closely monitor the reaction's progress after each temperature increase using an appropriate analytical method like TLC, GC, or LC-MS.[11][12] This allows you to find the "sweet spot" where the reaction proceeds at a reasonable rate without initiating decomposition.[13]
-
Q5: My final product is impure, with significant side products detected. How does temperature contribute to this?
A5: This is a classic sign of excessive temperature. The energy supplied is likely activating undesired reaction pathways.
-
Causality: At higher temperatures, molecules have more kinetic energy, which can overcome the activation barriers for side reactions like elimination (to form an α,β-unsaturated system), self-condensation, or decomposition (decarboxylation).[6] For thermally sensitive materials, even small temperature overshoots can drastically affect the product profile.[4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: The most direct solution is to lower the reaction temperature. For many reactions involving this substrate, starting at 0°C or even sub-zero temperatures (e.g., -20°C) is advisable.[14]
-
Ensure Uniform Heating/Cooling: Localized overheating ("hotspots") due to poor stirring or rapid addition of an exothermic reagent can be a major culprit. Ensure vigorous mechanical stirring and slow, dropwise addition of reagents.
-
Kinetics vs. Thermodynamics: A lower temperature often favors the kinetically controlled product over the thermodynamically favored (and often undesired) product.
-
Q6: The product appears to form successfully but degrades during workup or purification. What temperature controls are needed post-reaction?
A6: The thermal liability of this compound extends beyond the reaction itself. Workup and purification are critical stages where temperature must be managed.
-
Causality: Aqueous workups, especially if not pH-neutral, can induce hydrolysis to the β-keto acid, which is highly prone to decarboxylation upon any heating.[7][15] Purification by distillation is often unsuitable for such heat-sensitive compounds and can lead to complete sample loss.[4]
-
Troubleshooting Steps:
-
Cold Workup: Perform all aqueous washes using ice-cold solutions (e.g., cold brine, cold saturated sodium bicarbonate solution) to minimize hydrolysis and other side reactions.
-
Avoid High-Temperature Purification: Do not use vacuum distillation unless the compound's stability under those specific conditions is known. Instead, opt for purification by flash column chromatography on silica gel at room temperature.[11]
-
Solvent Removal: When removing solvents on a rotary evaporator, use a low-temperature water bath (e.g., ≤30°C) to prevent thermal degradation of the purified product.
-
Data Summary Table: Recommended Temperature Ranges
| Process Stage | Recommended Temperature | Rationale & Key Considerations |
| Synthesis (Chlorination) | -15°C to 10°C | Prevents over-chlorination and side reactions. Strict control is crucial for selectivity.[4][10] |
| Nucleophilic Substitution | -20°C to 25°C | Reaction dependent. Start low and gradually increase while monitoring to balance kinetics and stability.[14] |
| Aqueous Workup | 0°C to 5°C | Minimizes hydrolysis and subsequent decarboxylation. Use pre-chilled solutions. |
| Solvent Evaporation | 20°C to 30°C | Prevents thermal decomposition of the isolated product. |
| Purification | Ambient (Column Chromatography) | Avoids the high temperatures of distillation which can cause decomposition.[4] |
| Long-Term Storage | 2°C to 8°C | Ensures long-term stability and prevents slow degradation.[8][9] |
Experimental Protocol: Temperature-Controlled Synthesis of a Derivative
This protocol provides a general workflow for a nucleophilic substitution reaction, emphasizing temperature control points.
Objective: To synthesize an Ethyl 3-substituted-2,4-dioxopentanoate derivative via S_N2 reaction.
Methodology:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermocouple, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, acetonitrile).
-
Initial Cooling: Cool the reaction mixture to -10°C using an ice-salt or dry ice/acetone bath. This is a critical step to ensure the substrate is stable before the reaction begins.
-
Base Addition: If required, add the base (e.g., a non-nucleophilic base like DBU or a hindered amine) dropwise to the cooled solution, ensuring the internal temperature does not rise above -5°C . An exothermic addition can cause immediate degradation.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq) slowly, either neat (if liquid) or as a solution in the reaction solvent. Maintain the internal temperature below -5°C during the addition.
-
Reaction Execution: After the addition is complete, allow the reaction to stir at -10°C for 1 hour. Then, let the mixture slowly warm to room temperature (20-25°C) and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC or LC-MS to confirm the consumption of the starting material.[12]
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Quench the reaction by slowly adding ice-cold saturated ammonium chloride solution.
-
Extraction & Workup: Perform all extractions with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with ice-cold water and ice-cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set to ≤30°C .
-
Purification: Purify the crude product using flash column chromatography.[11]
dot
Caption: Influence of temperature on reaction selectivity.
References
-
ResearchGate. Optimization of the acylation temperature continuous flow. [Link]
-
ResearchGate. Optimization of the curing reaction conditions. [Link]
-
Environmental Protection Department, Hong Kong. III Analytical Methods. [Link]
-
AK Lectures via YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
PubChem. This compound | C7H9ClO4 | CID 3006755. [Link]
-
wisdomlib. Temperature optimization: Significance and symbolism. [Link]
-
ResearchGate. (PDF) An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. [Link]
-
Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. [Link]
-
National Institutes of Health (NIH). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
PrepChem.com. Synthesis of ethyl 2-chloro-3-oxopentanoate. [Link]
-
National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
New Jersey Department of Health. Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. [Link]
-
National Institutes of Health (NIH). Changes in α-Dicarbonyl Compound Contents during Storage of Various Fruits and Juices. [Link]
- Google Patents.
-
Volatile Analysis. The Proper Storage and Handling of Volatile Analytical Standards. [Link]
-
JoVE. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
Sources
- 1. 34959-81-4 | this compound - AiFChem [aifchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aklectures.com [aklectures.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. 34959-81-4|this compound|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. env.go.jp [env.go.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Temperature optimization: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Technical Support Center: Catalyst Poisoning in Ethyl 3-chloro-2,4-dioxopentanoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding one of the most common challenges in catalytic reactions: catalyst poisoning. By understanding the underlying causes and implementing robust diagnostic and preventative strategies, you can enhance reaction efficiency, ensure reproducibility, and protect your investment in expensive catalytic materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about catalyst poisoning in the context of reactions involving this compound, a versatile building block in organic synthesis.
Q1: What are the common catalytic reactions involving this compound, and which catalysts are typically used?
A1: this compound is a β-ketoester, making it amenable to a variety of transformations. The most common catalytic reactions include:
-
Asymmetric Hydrogenation: The reduction of one or both ketone functionalities to produce chiral β-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.[1] Typical catalysts for this are noble metal-based, often featuring Ruthenium (Ru) or Palladium (Pd) complexed with chiral ligands like BINAP.[1]
-
Dehalogenation: Catalytic hydrogenation can also be employed to remove the chlorine atom, typically using catalysts like Palladium on carbon (Pd/C).
-
Cross-Coupling and Amidation Reactions: The α-position can be functionalized through various cross-coupling reactions. While less common for this specific substrate, related β-keto esters undergo amidation and other C-C or C-N bond-forming reactions using catalysts based on Nickel (Ni) or Palladium (Pd).[2]
A summary of common catalysts and their applications is provided below.
| Reaction Type | Common Catalysts | Key Characteristics |
| Asymmetric Hydrogenation | Ru-BINAP, Pd-complexes, Ir-complexes | Homogeneous catalysts offering high enantioselectivity.[1] |
| Hydrogenation/Dehalogenation | Pd/C, PtO₂, Raney Nickel | Heterogeneous catalysts, widely used for their activity and ease of separation. |
| Cross-Coupling/Amidation | Ni-complexes (e.g., Nickelocene), Pd-complexes | Used for C-C and C-N bond formation at the α-carbon.[2] |
Q2: What is catalyst poisoning, and what are the most common poisons I should be aware of?
A2: Catalyst poisoning is the deactivation of a catalyst by the strong adsorption (chemisorption) of chemical species onto its active sites.[3][4] These "poisons" block reactants from accessing the catalytic surface, leading to a significant drop in reaction rate and efficiency.[5] This deactivation can be either reversible or irreversible depending on the strength of the poison's interaction with the catalyst.[6]
For reactions involving β-ketoesters, particularly with noble metal catalysts (Pd, Pt, Ru), the following classes of poisons are of primary concern:
-
Sulfur Compounds: Often originating from starting materials or reagents, sulfur compounds (e.g., thiols, thioethers, H₂S) are notorious poisons for metal catalysts.[5][7] Even at parts-per-billion (ppb) concentrations, they can lead to substantial catalyst deactivation by forming strong metal-sulfur bonds.[7]
-
Halides: The substrate, this compound, is an intrinsic source of chloride. Free halide ions (Cl⁻) can coordinate to metal centers, especially Palladium, leading to the formation of inactive or less active species.[8][9]
-
Carbon Monoxide (CO): CO can act as a poison by strongly binding to metal active sites, particularly in hydrogenation reactions.[3][5] It can originate from the decomposition of organic molecules or as an impurity in hydrogen gas.
-
Heavy Metals: Trace amounts of other metals (e.g., lead, mercury) can irreversibly poison catalysts.[3]
-
Water and Oxygen: While not always a "poison" in the classical sense, water can facilitate the oxidation of active metal sites or promote sintering, leading to deactivation.[10] Oxygen can also lead to the undesirable oxidation of the catalyst.
Section 2: Troubleshooting Guide
This section is structured to help you diagnose and resolve specific issues encountered during your experiments.
Q3: My reaction has stalled, or the conversion rate has dropped dramatically. How can I determine if catalyst poisoning is the cause?
A3: A sudden or gradual loss of catalytic activity is a classic symptom of poisoning or deactivation. A systematic approach is required to diagnose the root cause.
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation.
Caption: A poison molecule blocking a catalyst's active site.
-
Add a Non-Nucleophilic Base: Including a mild, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or a solid-supported base) can scavenge the HCl generated during the reaction, preventing it from interacting with the catalyst.
-
Optimize Catalyst Loading: Sometimes, simply increasing the catalyst loading can help overcome partial deactivation, though this is not an ideal solution from a cost perspective.
-
Switch Catalysts: If palladium catalysts consistently show deactivation, consider catalysts known for higher halide tolerance. For example, certain Rhodium (Rh) or Ruthenium (Ru) catalysts may exhibit better performance.
Section 3: Experimental Protocols
This section provides detailed methodologies for key procedures discussed in this guide.
Protocol 1: General Procedure for Catalyst Regeneration (Oxidative Treatment)
This protocol is a general method for attempting to regenerate a heterogeneous catalyst like Pd/C that has been poisoned by organic residues or certain chemical species. It may not work for irreversible poisoning by heavy metals or severe sintering. [6][11] Safety Warning: This procedure involves heating and potential off-gassing. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Spent catalyst (e.g., Pd/C)
-
Deionized water
-
Filter apparatus (e.g., Büchner funnel, filter paper)
-
Oven or furnace capable of reaching 200-400 °C
-
Tube furnace with a controlled atmosphere (optional, for more advanced regeneration)
Procedure:
-
Recovery and Washing:
-
Carefully filter the spent catalyst from the reaction mixture.
-
Wash the catalyst cake thoroughly with the reaction solvent to remove any residual product or substrate.
-
Wash the catalyst multiple times with deionized water until the filtrate is clear and neutral (check with pH paper). This helps remove adsorbed ionic species.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) overnight to remove all water.
-
-
Oxidative Treatment (Calcination):
-
Place the dried catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace with a slow flow of air. A typical procedure involves ramping the temperature to 300-400 °C and holding for 2-4 hours. [11]This step is designed to burn off (oxidize) carbonaceous deposits (coke) and some sulfur species. [6] * Caution: The temperature must be carefully controlled to avoid sintering (particle growth) of the metal, which would permanently deactivate the catalyst. [12]Consult literature for the specific thermal stability of your catalyst.
-
-
Reduction (for Noble Metal Oxides):
-
After oxidation, the metal may be in an oxidized state (e.g., PdO). The active metallic form must be regenerated.
-
Place the calcined catalyst in a tube furnace.
-
Heat the catalyst under a flow of hydrogen gas (typically diluted with nitrogen or argon, e.g., 5% H₂ in N₂) at a temperature of 100-200 °C for 2-4 hours to reduce the metal oxides back to the active metal. [11]5. Passivation and Storage:
-
After reduction, the catalyst is highly pyrophoric. It must be carefully passivated before exposure to air. This is typically done by slowly introducing a very dilute stream of oxygen into the inert gas flow while keeping the catalyst bed cool.
-
Store the regenerated catalyst under an inert atmosphere.
-
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Vertex AI Search.
- US20130316893A1 - Method for regenerating and hydrogenation catalyst - Google Patents.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
- Recent advances in the transesterific
- Catalyst Deactivation, Poisoning and Regener
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
- Poisoned catalyst regeneration using the high-temperature oxidation...
- Troubleshooting - The Pharma Master. The Pharma Master.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PMC - PubMed Central.
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. (2025). YouTube.
- Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene C
- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025).
- Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classific
- Poisoning and deactivation of palladium c
- Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 7. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Technisches Support-Center: Aufarbeitungsverfahren für Reaktionen mit Ethyl-3-chlor-2,4-dioxopentanoat
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Aufarbeitungsverfahren für Reaktionen mit Ethyl-3-chlor-2,4-dioxopentanoat zugeschnitten ist.
Willkommen im technischen Support-Center. Dieses Handbuch wurde von erfahrenen Anwendungswissenschaftlern entwickelt, um Forschern, Chemikern und Fachleuten in der Arzneimittelentwicklung bei der Bewältigung der Herausforderungen zu helfen, die mit der Aufarbeitung von Reaktionen mit Ethyl-3-chlor-2,4-dioxopentanoat verbunden sind. Unsere Anleitungen basieren auf fundierten chemischen Prinzipien und praxiserprobten Methoden, um die Integrität Ihrer Ergebnisse zu gewährleisten.
Einführung: Die Herausforderung bei der Arbeit mit β-Dicarbonylverbindungen
Ethyl-3-chlor-2,4-dioxopentanoat ist ein reaktives β-Ketoester-Derivat. Solche Moleküle sind äußerst wertvolle synthetische Zwischenprodukte, da sie mehrere reaktive Zentren besitzen.[1] Ihre Reaktivität stellt jedoch auch eine besondere Herausforderung während der Aufarbeitung dar. Die zentrale α-Position zwischen den Carbonylgruppen ist sauer (pKa ~11), was das Molekül anfällig für Nebenreaktionen macht.[2] Die größte Herausforderung ist die Anfälligkeit für Hydrolyse und anschließende Decarboxylierung, insbesondere unter rauen sauren oder basischen Bedingungen oder bei Hitze, was zu erheblichen Ausbeuteverlusten führen kann.[2]
Dieses Handbuch bietet detaillierte Protokolle und Lösungen für häufig auftretende Probleme, um Ihnen zu helfen, Ihr gewünschtes Produkt mit hoher Reinheit und Ausbeute zu isolieren.
Abschnitt 1: Sicherheit geht vor – Gefahrenprofil
Vor Beginn eines Experiments ist es unerlässlich, die Gefahren der verwendeten Chemikalien zu kennen. Ethyl-3-chlor-2,4-dioxopentanoat ist als gesundheitsschädlich und reizend eingestuft.[3]
| Gefahrenklasse | GHS-Einstufung | Beschreibung | Vorsichtsmaßnahmen |
| Akute Toxizität | H302 | Gesundheitsschädlich bei Verschlucken.[3] | Nicht essen, trinken oder rauchen. Bei Verschlucken einen Arzt konsultieren. |
| Hautreizung | H315 | Verursacht Hautreizungen.[3] | Schutzhandschuhe und Schutzkleidung tragen. Bei Hautkontakt mit viel Wasser abwaschen. |
| Augenreizung | H319 | Verursacht schwere Augenreizung.[3] | Augenschutz tragen. Bei Augenkontakt einige Minuten lang behutsam mit Wasser spülen. |
| Atemwegsreizung | H335 | Kann die Atemwege reizen.[3] | Nur im Freien oder in gut belüfteten Bereichen verwenden. Einatmen von Dämpfen vermeiden. |
| Entzündbarkeit | H227 | Brennbare Flüssigkeit.[3] | Von Hitze und offenen Flammen fernhalten. |
Abschnitt 2: Das Standard-Aufarbeitungsverfahren
Eine sorgfältig durchgeführte wässrige Aufarbeitung ist der Schlüssel zur Isolierung reiner Produkte.[4] Das folgende Protokoll beschreibt einen allgemeinen, robusten Arbeitsablauf, der für die meisten Reaktionen mit Ethyl-3-chlor-2,4-dioxopentanoat angepasst werden kann. Die Kausalität hinter jedem Schritt wird erläutert, um ein tieferes Verständnis zu fördern.
Experimentelles Protokoll: Schritt-für-Schritt-Anleitung
-
Abschrecken der Reaktion (Quenching):
-
Was: Kühlen Sie den Reaktionskolben in einem Eisbad auf 0 °C ab. Geben Sie langsam eine kalte, milde saure Lösung (z. B. gesättigte wässrige Ammoniumchlorid-Lösung, NH₄Cl) hinzu, um alle verbleibenden starken Basen zu neutralisieren.[5]
-
Warum: Die Neutralisierung des basischen Reaktionsmediums ist entscheidend. Die Verwendung einer milden Säure bei niedriger Temperatur protoniert das Enolat-Produkt, ohne eine signifikante Hydrolyse des Esters oder eine Decarboxylierung zu verursachen.[2][6]
-
-
Phasentrennung und Extraktion:
-
Was: Überführen Sie die abgeschreckte Mischung in einen Scheidetrichter. Fügen Sie ein geeignetes organisches Lösungsmittel (z. B. Ethylacetat oder Diethylether) hinzu.[7][8] Schwenken Sie den Trichter vorsichtig, um eine Emulsionsbildung zu vermeiden. Lassen Sie die Schichten sich trennen und trennen Sie die wässrige Schicht ab. Extrahieren Sie die wässrige Schicht erneut mit einer frischen Portion des organischen Lösungsmittels, um Produktverluste zu minimieren.
-
Warum: Die Extraktion isoliert Ihr organisch lösliches Produkt von wasserlöslichen Verunreinigungen wie Salzen (z. B. NaCl, wenn eine Natriumbase verwendet wurde) und überschüssigen Reagenzien.[4]
-
-
Waschschritte (Sequenziell):
-
Was: Kombinieren Sie die organischen Schichten und waschen Sie sie nacheinander mit:
-
Wasser (um verbleibende wasserlösliche Verunreinigungen zu entfernen).[4]
-
Gesättigter wässriger Natriumbicarbonat-Lösung (NaHCO₃) (um restliche Säure zu neutralisieren).[9] Seien Sie vorsichtig wegen der möglichen CO₂-Gasentwicklung.
-
Gesättigter wässriger Natriumchlorid-Lösung (Sole) (um die Bildung von Emulsionen zu verhindern und den Großteil des Wassers aus der organischen Schicht zu entfernen).[10]
-
-
Warum: Jeder Waschschritt zielt auf eine bestimmte Art von Verunreinigung ab und bereitet die organische Phase auf die Trocknung vor. Die Kontrolle des pH-Werts ist entscheidend, um die Stabilität des Produkts zu gewährleisten.
-
-
Trocknen und Filtrieren:
-
Was: Trocknen Sie die gewaschene organische Schicht über einem wasserfreien Trockenmittel wie Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄).[7][9] Filtrieren oder dekantieren Sie das Trockenmittel.
-
Warum: Die Entfernung von Spuren von Wasser ist unerlässlich, da Wasser die Hydrolyse des Produkts während der Lagerung oder der anschließenden Konzentration fördern kann.
-
-
Konzentration:
-
Was: Entfernen Sie das organische Lösungsmittel unter vermindertem Druck mit einem Rotationsverdampfer.
-
Warum: Dies isoliert das Rohprodukt. Vermeiden Sie übermäßige Hitze, um eine thermische Zersetzung oder Decarboxylierung zu verhindern.
-
-
Reinigung (falls erforderlich):
-
Was: Reinigen Sie das Rohprodukt weiter durch Säulenchromatographie an Kieselgel oder Destillation.
-
Warum: Die Aufarbeitung entfernt die meisten, aber nicht immer alle Verunreinigungen. Die Chromatographie ist oft notwendig, um eng verwandte Nebenprodukte zu trennen.
-
Visualisierung des Arbeitsablaufs
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ethyl 3-chloro-2,4-dioxopentanoate | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: HPLC Analysis of Ethyl 3-chloro-2,4-dioxopentanoate Reaction Mixtures
Welcome to the technical support center for the HPLC analysis of reaction mixtures containing Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Introduction
This compound is a reactive β-dicarbonyl compound, and its analysis by High-Performance Liquid Chromatography (HPLC) can present several challenges.[1][2][3][4][5] These challenges often stem from its reactivity, potential for keto-enol tautomerism, and the complexity of the reaction mixtures in which it is typically found. This guide will address common issues encountered during method development, sample preparation, and routine analysis, providing a structured approach to troubleshooting and ensuring robust and reliable results.
I. Troubleshooting Guide
This section is formatted to address specific problems you may encounter. Each problem is followed by a systematic approach to identify the cause and implement a solution.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a frequent issue in the analysis of β-dicarbonyl compounds and can significantly impact quantification accuracy.[6][7][8]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting logic for poor HPLC peak shape.
Detailed Troubleshooting Steps:
1. Differentiate Between Physical and Chemical Problems:
-
Action: Inject a neutral, well-behaving compound (e.g., uracil or toluene).
-
Rationale: If the neutral compound also shows poor peak shape, the issue is likely physical (instrument-related).[7] If the neutral compound's peak is symmetrical, the problem is chemical and specific to your analyte.[7]
2. Addressing Chemical-Related Peak Tailing:
-
Probable Cause: Secondary interactions between the acidic protons of the β-dicarbonyl moiety and active silanol groups on the silica-based stationary phase.[6][7][8] This is a common issue with acidic compounds.
-
Solution 1: Mobile Phase pH Adjustment.
-
Action: Lower the mobile phase pH by adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[9]
-
Causality: At a lower pH (ideally 2 pH units below the analyte's pKa), the ionization of residual silanol groups on the stationary phase is suppressed, minimizing secondary ionic interactions that cause tailing.[8][10]
-
-
Solution 2: Use a Highly End-Capped Column.
-
Action: Switch to a column specifically marketed as "end-capped" or one with a modern bonding technology that shields silanols.
-
Causality: End-capping chemically derivatizes most of the free silanol groups, creating a more inert surface and reducing the sites available for undesirable secondary interactions.[10]
-
-
Solution 3: Consider Keto-Enol Tautomerism.
-
Action: Increase the column temperature (e.g., to 40-50 °C).
-
Causality: β-keto esters can exist as an equilibrium of keto and enol forms. If the interconversion is slow on the chromatographic timescale, it can lead to peak broadening or splitting. Increasing the temperature can accelerate the interconversion, causing the chromatograph to "see" an averaged structure, resulting in a sharper peak.
-
3. Addressing Peak Fronting:
-
Probable Cause: Column overload or injecting the sample in a solvent significantly stronger than the mobile phase.
-
Solution 1: Reduce Sample Concentration.
-
Action: Dilute the sample and reinject.
-
Causality: High concentrations can saturate the stationary phase at the head of the column, leading to a non-linear isotherm and a fronting peak shape.
-
-
Solution 2: Match Injection Solvent to Mobile Phase.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase.[11] If solubility is an issue, use the weakest solvent possible that still dissolves the sample.[12]
-
Causality: Injecting in a strong solvent causes the initial band of analyte to travel too quickly and spread out before it can properly partition with the stationary phase, leading to distortion.
-
Problem 2: Inconsistent Retention Times
Shifting retention times can compromise peak identification and integration, leading to unreliable quantitative results.[13]
Detailed Troubleshooting Steps:
1. Check the Pumping System and Mobile Phase:
-
Probable Cause: Fluctuations in mobile phase composition or flow rate.[13]
-
Action 1: Degas the Mobile Phase. Ensure mobile phases are thoroughly degassed using sonication, vacuum filtration, or an inline degasser.[14] Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow.[12][13][14]
-
Action 2: Check for Leaks. Visually inspect all fittings from the pump to the detector for any signs of leakage, especially around pump seals where salt buildup can occur.[12]
-
Action 3: Verify Mobile Phase Preparation. If using an aqueous buffer, ensure it is prepared fresh and that the organic and aqueous phases are fully miscible.[15] Inconsistent preparation can lead to gradual shifts in retention.
2. Evaluate Column Equilibration:
-
Probable Cause: Insufficient column equilibration time between runs, especially after a gradient.[16]
-
Action: Increase the post-run equilibration time to at least 10-15 column volumes.
-
Causality: The stationary phase needs adequate time to return to the initial mobile phase conditions. If not fully equilibrated, subsequent injections will start with a different effective mobile phase composition, leading to retention time shifts.[16]
3. Control Column Temperature:
-
Probable Cause: Fluctuations in ambient laboratory temperature.
-
Action: Use a column oven to maintain a constant temperature.[14][16]
-
Causality: Retention in reversed-phase HPLC is an enthalpically driven process. A 1°C change in temperature can alter retention times by 1-2%. A stable temperature ensures reproducible chromatography.[17]
Problem 3: Ghost Peaks or Carryover
The appearance of unexpected peaks in blank injections or subsequent sample runs can be problematic for trace analysis.
Detailed Troubleshooting Steps:
1. Identify the Source of Contamination:
-
Action: Run a series of blank injections. First, a blank solvent from a clean vial. If a ghost peak appears, the issue is likely in the system (e.g., injector, contaminated mobile phase). If the blank is clean, inject a vial that previously held a concentrated sample but is now filled with blank solvent. If the peak reappears, the issue is carryover from the autosampler.
-
Causality: This systematic approach isolates the source of the extraneous peak, distinguishing between system-wide contamination and sample-specific carryover.
2. Mitigate Carryover:
-
Action 1: Optimize Injector Wash Routine. Increase the volume and/or change the composition of the needle wash solvent. Use a wash solvent that is a strong solvent for the analyte (e.g., pure acetonitrile or methanol).
-
Action 2: Include a High-Organic Wash Step in the Gradient. At the end of each analytical run, include a step with a high percentage of organic solvent (e.g., 95-100% acetonitrile) to elute any strongly retained compounds from the column.[12]
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting HPLC column for analyzing this compound?
A1: A C18 (octadecylsilane) column is the most common and versatile starting point for reversed-phase HPLC.[18] For this moderately polar and acidic analyte, consider the following specifications:
-
Stationary Phase: A high-purity, end-capped C18 phase to minimize silanol interactions.[10]
-
Particle Size: 3 µm or 5 µm particles are suitable for standard HPLC systems. Smaller particles (e.g., <2 µm) can provide higher efficiency but require a UHPLC system capable of handling higher backpressures.[19]
-
Dimensions: A standard 4.6 mm internal diameter column is widely used.[19] Lengths of 150 mm or 250 mm offer a good balance of resolution and analysis time.[18][20]
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | C18, End-Capped | Good retention for moderately polar compounds; minimizes peak tailing.[18] |
| Particle Size | 3 - 5 µm | Standard for good efficiency and moderate backpressure.[18] |
| Pore Size | 100 - 120 Å | Optimal for small molecules (<2000 Da).[19][21] |
| Dimensions | 4.6 x 150 mm | A versatile starting point for method development.[18] |
Q2: How should I prepare my reaction mixture for injection?
A2: Proper sample preparation is crucial to protect the column and ensure reproducible results.[22][23][24]
Sample Preparation Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. 34959-81-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 34959-81-4 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. biotage.com [biotage.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. labcompare.com [labcompare.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 19. auroraprosci.com [auroraprosci.com]
- 20. labtech.tn [labtech.tn]
- 21. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. organomation.com [organomation.com]
- 24. fishersci.pt [fishersci.pt]
Technical Support Center: Characterization of Impurities in Ethyl 3-Chloro-2,4-dioxopentanoate
Welcome to the dedicated technical support center for the analysis and characterization of impurities associated with Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this key chemical intermediate. Here, we synthesize our in-house expertise with established analytical principles to provide you with a comprehensive resource for troubleshooting and ensuring the quality of your material.
Section 1: Understanding the Impurity Profile
The purity of this compound is critical for its successful use in subsequent synthetic steps. Impurities can arise from various stages, including the initial synthesis of the precursor, the chlorination reaction itself, and degradation during storage or workup. A logical approach to impurity characterization begins with understanding their potential origins.
Predicted Impurity Formation Pathways
The synthesis of this compound typically involves the chlorination of Ethyl 2,4-dioxopentanoate. The precursor itself is often synthesized via a Claisen condensation of acetone and diethyl oxalate.[1][2] Potential impurities can therefore be categorized as follows:
-
Starting Material Impurities: Residual Ethyl 2,4-dioxopentanoate from an incomplete reaction.
-
Over-chlorination Products: Dichlorinated and trichlorinated species, such as Ethyl 3,3-dichloro-2,4-dioxopentanoate.
-
Side-Reaction Products: Impurities arising from unintended reactions, such as hydrolysis of the ester or chloro-keto groups.
-
Degradation Products: Compounds formed by the breakdown of the target molecule due to heat, light, or incompatible pH conditions.
-
Residual Solvents and Reagents: Traces of solvents (e.g., dichloromethane, ethyl acetate) or reagents (e.g., sulfuryl chloride, N-chlorosuccinimide) used in the synthesis and purification.[3][4][5][6]
Below is a diagram illustrating the likely pathways for the formation of key impurities.
Caption: Predicted impurity formation pathways for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my sample of this compound?
A1: Based on the typical synthesis route, the most common impurities are residual starting material (Ethyl 2,4-dioxopentanoate), over-chlorinated products (e.g., Ethyl 3,3-dichloro-2,4-dioxopentanoate), and hydrolysis products (e.g., 3-chloro-2,4-dioxopentanoic acid). You may also encounter residual solvents from the synthesis and purification process.
Q2: My NMR spectrum shows unexpected peaks. How can I identify if they are from residual solvents?
A2: Residual solvents are a common source of extraneous peaks in NMR spectra. The chemical shifts of common laboratory solvents are well-documented.[7] We recommend consulting a reference table of NMR solvent impurities. For example, residual dichloromethane (CH₂Cl₂) will appear as a singlet around 5.30 ppm in CDCl₃, and ethyl acetate will show a quartet around 4.12 ppm and a triplet around 1.25 ppm.
Q3: How can I minimize the formation of the dichlorinated impurity during synthesis?
A3: To minimize the formation of dichlorinated byproducts, it is crucial to control the stoichiometry of the chlorinating agent. Using no more than one equivalent of the chlorinating agent and adding it slowly to the reaction mixture at a controlled temperature can help prevent over-chlorination. Monitoring the reaction progress by techniques like TLC or a rapid LC-MS analysis can also help in determining the optimal reaction time to maximize the yield of the desired mono-chlorinated product.
Q4: Is this compound stable in solution?
A4: Chlorinated beta-dicarbonyl compounds can be susceptible to hydrolysis, especially in the presence of moisture or at non-neutral pH.[8] For analytical purposes, it is recommended to prepare solutions fresh in a dry, aprotic solvent (e.g., acetonitrile or dry dichloromethane) and store them in a cool, dark place. For long-term storage of the neat compound, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and its impurities.
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Column overload. - Mismatch between sample solvent and mobile phase. | - Add a small amount of a competing agent (e.g., 0.1% trifluoroacetic acid) to the mobile phase to mask active sites on the silica. - Reduce the injection volume or dilute the sample. - Dissolve the sample in the mobile phase or a weaker solvent.[9][10] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase.[11] - Use a column oven to maintain a constant temperature. - Flush the column with a strong solvent or replace it if performance does not improve. |
| Ghost Peaks | - Contamination in the injection system or mobile phase. - Carryover from a previous injection. | - Flush the injector with a strong solvent. - Run a blank gradient to identify contaminants in the mobile phase.[11] - Ensure the needle wash solution is effective and compatible. |
| No Peaks or Very Small Peaks | - Sample degradation. - Detector issue. - Incorrect mobile phase. | - Prepare a fresh sample. - Check the detector lamp and settings. - Verify the mobile phase composition and ensure it is appropriate for your analytes and column. |
GC-MS Analysis Troubleshooting
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile impurities and confirming the structure of known compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Broadening or Tailing | - Active sites in the inlet liner or column. - Sample degradation at high temperatures. | - Use a deactivated inlet liner. - Lower the injector temperature. Consider derivatization to increase thermal stability. |
| Poor Sensitivity | - Leak in the system. - Inefficient ionization. | - Perform a leak check of the GC-MS system. - Tune the mass spectrometer. |
| Non-reproducible Results | - Inconsistent injection volume. - Inlet discrimination. | - Use an autosampler for precise injections. - Optimize the injection speed and inlet temperature. |
| Mass Spectrum Interpretation Issues | - Co-eluting peaks. - Complex fragmentation. | - Improve chromatographic separation by optimizing the temperature program. - Compare the fragmentation pattern with library spectra and consider the isotopic pattern for chlorine-containing fragments.[12][13] |
Section 4: Recommended Analytical Protocols
These protocols provide a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
HPLC-UV Protocol
This reverse-phase HPLC method is suitable for quantifying the purity of this compound and separating it from its common, more polar or less polar impurities.
Caption: A typical HPLC workflow for the analysis of this compound.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Filter and degas both mobile phases.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B (equilibration)
-
-
GC-MS Protocol
This GC-MS method is suitable for the identification of volatile impurities and for confirming the identity of the main component and its chlorinated analogs.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in ethyl acetate or dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a high split ratio depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
NMR Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and identification of impurities.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz for sufficient resolution.
-
Consider acquiring 2D NMR spectra (e.g., COSY, HSQC) for complex mixtures to aid in structure elucidation.
-
-
Data Interpretation:
-
¹H NMR: Look for the characteristic signals of the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the methine proton. The chemical shift of the methine proton will be indicative of the chlorination.
-
¹³C NMR: Identify the carbonyl carbons, the ester carbon, and the carbons of the ethyl and methyl groups. The chemical shift of the chlorinated carbon will be a key diagnostic peak.
-
For impurities, look for additional sets of signals. For example, the starting material will lack the downfield shift of the methine proton, while the dichlorinated species will lack a methine proton signal altogether and show a significant downfield shift for the C3 carbon.
-
Section 5: References
-
Restek. HPLC Troubleshooting Guide. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Chlorination. Retrieved from [Link]
-
Wang, L., Jiang, X., Wang, F., Bian, Y., Forster, S., & Martens, D. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-271.
-
Underwood, G. E. (1973). U.S. Patent No. 3,715,407. Washington, DC: U.S. Patent and Trademark Office.
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
-
Larsson, O., & Sjödin, A. (2000). Determination of chlorinated fatty acids using SPE, XSD and GC/MS. Organohalogen Compounds, 47, 264-267.
-
Scribd. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Maruoka, K., & Ooi, T. (2012). Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. Journal of the American Chemical Society, 134(22), 9492-9495.
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
J-Stage. (2014, July 4). Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 612: Chlorinated Hydrocarbons.
-
Criquet, J., Allard, S., Salhi, E., Joll, C. A., Heitz, A., & von Gunten, U. (2012). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 46(18), 10144-10152.
-
Widdifield, C. M., & Bryce, D. L. (2012). Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations. Angewandte Chemie International Edition, 51(17), 4212-4215.
-
ResearchGate. Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. Retrieved from [Link]
-
ResearchGate. Enantioselective α-Chlorination of β-Dicarbonyl Compounds by Isosteviol-Derived Sulfonamide Catalysts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography.
-
Semantic Scholar. Nuclear magnetic resonance as a tool to determine chlorine percentage of chlorinated paraffin mixtures. Retrieved from [Link]
-
Indian Academy of Sciences. Chlorination of Ketones with N-Chlorosaccharin. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
American Chemical Society. (2018). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Analytical Chemistry, 90(15), 9039-9047.
-
Japan International Center for Agricultural Sciences. III Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved from [Link]
-
Google Patents. (1975). U.S. Patent No. 3,920,757.
-
Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]
-
American Chemical Society. (1940). Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society, 62(12), 3460-3464.
-
American Chemical Society. (1977). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 42(14), 2531-2532.
-
Ohio State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Semantic Scholar. Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(39), 24194-24219.
-
Olek, M., & Wejchan-Judek, M. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 6.
-
ResearchGate. Examples of dichlorinated products. Retrieved from [Link]
-
Chemistry Central Journal. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7, 6.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
American Chemical Society. (2022). One-Electron Oxidant-Induced Transformations of Aromatic Alcohol to Ketone Moieties in Dissolved Organic Matter Increase Trichloromethane Formation. Environmental Science & Technology, 57(1), 472-482.
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
PubChem. Ethyl 3,4-dichloropentanoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
-
ResearchGate. (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Retrieved from [Link]
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Section 1: Hazard Identification & Immediate Safety Concerns
Answering the user's request.## Technical Support Center: Safe Disposal of Ethyl 3-chloro-2,4-dioxopentanoate Waste
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound (CAS No. 34959-81-4). Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This section addresses the most immediate questions regarding the risks associated with this compound and the primary response actions in case of exposure or spills.
Q1: What are the primary hazards of this compound?
This compound is a hazardous chemical with multiple risk factors that necessitate careful handling.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:
-
Health Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
-
Physical Hazards: It is a combustible liquid, meaning it can ignite when exposed to a heat source.[1]
-
Environmental Hazards: While specific data is limited, related chlorinated compounds are often toxic to aquatic life, and release into the environment must be avoided.[3]
Table 1: GHS Hazard Classification Summary for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | 4 | H227: Combustible liquid | None |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation | GHS07 |
Source: PubChem, Apollo Scientific SDS.[1][2]
Q2: What immediate steps should I take in case of a spill?
A prompt and systematic response is crucial to mitigate the risks of a spill. The primary objective is to contain the spill and prevent personnel exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.[4]
-
Control Ignition Sources: As a combustible liquid, all nearby ignition sources (open flames, hot plates, spark-producing equipment) must be eliminated.
-
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2]
-
Don PPE: Before addressing the spill, personnel must wear appropriate Personal Protective Equipment (PPE) as outlined in Q4.
-
Contain & Clean: Follow the detailed spill cleanup protocol in Appendix B . The spill should be absorbed with an inert material (e.g., vermiculite, dry sand), collected into a designated, labeled hazardous waste container, and the area decontaminated.[2]
Q3: What are the first-aid measures for exposure?
Immediate medical attention is essential following any direct exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[2][4] Flush the affected skin with large amounts of running water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink half a liter of water.[2] Call a poison control center or physician immediately.[5]
Q4: What personal protective equipment (PPE) is required when handling this compound and its waste?
To prevent exposure, a comprehensive PPE strategy is mandatory. All personnel handling this compound or its waste must use the following:
-
Eye Protection: Chemical splash goggles or a full-face shield.[4]
-
Hand Protection: Chemically resistant gloves. Given the compound's nature as a chlorinated organic ester, nitrile gloves are a common starting point, but always consult the glove manufacturer's specific chemical resistance chart.[6] Double-gloving is recommended for handling neat material or during spill cleanup.
-
Body Protection: A chemically resistant lab coat. For larger quantities or significant spill risk, a chemical-resistant apron or coveralls should be used.[2]
-
Respiratory Protection: All handling of the liquid or its waste should be done in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation risk.[2] If a hood is not available or if vapor concentrations may exceed exposure limits, a NIOSH-approved respirator is required.[4]
Section 2: Waste Characterization & Segregation
Properly classifying and segregating chemical waste at the point of generation is the most critical step in the disposal process. This prevents dangerous reactions, protects waste handlers, and ensures compliance with environmental regulations.
Q5: How should I classify waste containing this compound?
This compound must be classified as Halogenated Organic Waste .[7] The presence of a carbon-halogen bond (in this case, carbon-chlorine) places it in this specific category of hazardous waste.[8] Misclassifying this waste can lead to improper treatment, environmental harm, and significant regulatory penalties.
Q6: What is the correct procedure for segregating this waste in the lab?
All waste streams containing this compound, whether neat compound, contaminated solutions, or contaminated disposable materials (e.g., pipette tips, wipes), must be collected in a dedicated Halogenated Organic Waste container.[7][9] These containers are typically provided and managed by your institution's Environmental Health and Safety (EHS) department.
Q7: Can I mix this waste with other solvents or chemicals?
No. Mixing halogenated and non-halogenated waste streams is a common and costly mistake.[10]
-
Causality (The "Why"): Halogenated waste requires specific, high-temperature incineration with "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[11] This process is significantly more expensive than the disposal of non-halogenated solvents. If you mix the two, the entire volume must be treated as the more hazardous (and expensive) halogenated waste.[10]
-
Incompatible Materials: Never mix this waste with strong acids or strong oxidizing agents, as this can lead to unpredictable and potentially violent chemical reactions.[2] A chemical compatibility chart should always be consulted before mixing any waste streams.[12]
Section 3: Troubleshooting Guide for Common Scenarios
Q8: My halogenated waste container is full. What is the procedure for pickup and replacement?
Do not overfill waste containers. Typically, containers should not be filled beyond 80% capacity to allow for vapor expansion and prevent spills. Securely close the container and ensure it is properly labeled with all constituents. Contact your institution's EHS department to schedule a waste pickup. They will provide guidance on obtaining a new, empty container.
Q9: I accidentally mixed a small amount of this compound waste with my non-halogenated solvent waste. What should I do?
You must now treat the entire container as halogenated waste.
-
Stop: Do not add any more non-halogenated waste to the container.
-
Re-label: Clearly re-label the container as "Halogenated Organic Waste."
-
Document: Update the waste log for the container to include all components, noting the mixture.
-
Inform: Notify your lab manager and EHS department of the mistake to ensure it is disposed of correctly.
Q10: How do I decontaminate glassware and surfaces that have come into contact with the compound?
Thorough decontamination is essential to prevent cross-contamination and accidental exposure. A multi-step cleaning process is recommended.
-
Initial Rinse: Rinse the glassware or surface with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the compound. Collect this rinse as halogenated organic waste.
-
Detergent Wash: Wash thoroughly with a laboratory-grade detergent and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely. For persistent contamination on surfaces, studies on other hazardous drugs have shown that solutions of sodium hydroxide (0.05 M) or sodium dodecyl sulfate (10⁻² M) can be highly effective.[13] However, always perform a small spot test to ensure compatibility with the surface material. A detailed protocol can be found in Appendix B .
Section 4: Technical Deep Dive & Underlying Principles
Q11: Why is incineration the preferred disposal method for halogenated organic compounds?
Incineration is a thermal destruction technique that is broadly applicable to hazardous organic wastes.[14] For halogenated compounds, it is particularly effective because the high temperatures (often in a rotary kiln followed by a secondary combustion chamber) break the carbon-chlorine bonds and decompose the molecule into simpler, less harmful components like carbon dioxide and water.[11][14] However, this process also generates hydrogen chloride (HCl) gas, which is highly corrosive and toxic.[2] For this reason, regulated hazardous waste incinerators are equipped with caustic "scrubbers" that neutralize the HCl gas before it is released into the atmosphere, making the process environmentally sound.[11]
Q12: What are the potential hazardous decomposition products I should be aware of?
The primary hazardous decomposition products arise from thermal degradation (e.g., in a fire or during incineration).
-
Hydrogen Chloride (HCl): A toxic and corrosive gas formed when the compound is heated to decomposition.[2][5]
-
Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO₂) are also produced during combustion.[2][5]
-
Hydrolysis: While not strictly decomposition, as an ester, this compound can undergo hydrolysis (reaction with water), especially under acidic or basic conditions, to yield a carboxylate salt (or carboxylic acid) and an alcohol.[15] This reactivity should be considered when choosing cleaning or neutralization agents.
Appendix A: Detailed Protocols
Protocol 1: Step-by-Step Spill Cleanup Procedure
-
Assess and Prepare: Ensure the situation is safe (no ignition sources) and you are wearing the correct PPE (See Q4).
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material (vermiculite, sand, or commercial spill pillows).
-
Absorb the Liquid: Gently cover and absorb the spill with the absorbent material. Avoid splashing.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a clearly labeled, sealable container for "Halogenated Organic Waste."
-
Decontaminate the Area: Clean the spill area using the procedure outlined in Protocol 2 .
-
Dispose of PPE: All disposable PPE used during the cleanup must be placed in the solid halogenated waste container.
-
Report: Report the spill to your lab supervisor and EHS department, as per institutional policy.
Protocol 2: Procedure for Decontamination of Non-disposable Equipment & Surfaces
-
Pre-clean: Remove any gross contamination with an absorbent wipe, disposing of the wipe as solid halogenated waste.
-
Solvent Rinse: Using a wipe lightly dampened with acetone or ethanol, wipe the surface from an area of lesser contamination to greater contamination. Use a second, clean solvent-dampened wipe and repeat. Dispose of all wipes as solid halogenated waste.
-
Detergent Wash: Prepare a solution of laboratory-grade detergent in water. Using a new wipe or cloth, thoroughly wash the surface.
-
Water Rinse: Using a wipe dampened with deionized water, rinse the surface to remove any detergent residue. Repeat with a fresh wipe.
-
Dry: Allow the surface to air dry completely, or dry with a clean, unused wipe.
References
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Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Polymerization of Ethyl 3-chloro-2,4-dioxopentanoate
Welcome to the technical support guide for Ethyl 3-chloro-2,4-dioxopentanoate. This document is designed for researchers, scientists, and drug development professionals who utilize this highly reactive keto-ester in their work. Its unique structure, while valuable for synthesis, also renders it susceptible to unwanted polymerization, which can compromise experimental integrity, yield, and reproducibility. This guide provides in-depth FAQs, troubleshooting protocols, and the chemical rationale behind our recommendations to ensure the stability and efficacy of your material.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is this compound and why is it so unstable?
This compound is a highly functionalized organic compound with the chemical formula C₇H₉ClO₄.[1][2] Its structure features a central carbon atom bonded to a chlorine atom and positioned between two carbonyl groups (a β-dicarbonyl system), with an adjacent ester group. This arrangement makes the molecule electron-deficient and highly reactive. The primary reasons for its instability are:
-
Active Methylene Proton: The proton on the carbon bearing the chlorine is highly acidic, making the molecule prone to enolization and subsequent reactions. This reactivity is characteristic of acetoacetic ester derivatives.[3]
-
Multiple Reactive Sites: The presence of three carbonyl groups and an α-chloro substituent creates multiple sites for nucleophilic and electrophilic attack, which can initiate polymerization or degradation cascades.
Q2: What are the initial signs of polymerization or degradation?
The onset of polymerization is typically observable through several physical changes:
-
Increased Viscosity: The sample will become noticeably thicker as oligomers and polymers begin to form.
-
Solidification: In advanced stages, the liquid ester will partially or fully solidify into a waxy or glassy solid.
-
Discoloration: A pure sample is typically a pale yellow liquid.[4] The development of a deeper yellow, orange, or brown hue indicates the formation of degradation byproducts and conjugated polymer systems.
-
Inconsistent Analytical Data: NMR or GC-MS analysis may show broadened peaks, a decrease in the main peak's purity, and the appearance of new, higher molecular weight species.
Q3: What are the most common triggers for polymerization?
Polymerization is an exergonic process that, once initiated, can be difficult to stop. The most common initiators in a laboratory setting are:
-
Heat: Elevated temperatures provide the activation energy required for molecules to react and initiate a chain reaction. Many monomers undergo thermally-initiated polymerization.[5]
-
Light: UV radiation can generate free radicals, which are potent initiators of polymerization. Photosensitive chemicals require protection from direct sunlight.[6][7]
-
Atmospheric Oxygen: Oxygen can participate in the formation of peroxide radicals, which can initiate polymerization.
-
Impurities: Contaminants such as strong acids, bases, metal ions, or residual water can catalyze degradation and polymerization pathways.[8]
Q4: Is it possible to reverse the polymerization process?
Generally, no. Polymerization involves the formation of stable covalent bonds, making the process practically irreversible under standard laboratory conditions. Once a significant portion of the material has polymerized, it is no longer suitable for most synthetic applications. The focus must be on prevention rather than reversal. Heavily polymerized material should be disposed of according to your institution's hazardous waste guidelines.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve specific issues you may encounter during the handling and use of this compound.
Caption: Troubleshooting workflow for identifying and resolving issues with this compound stability.
Issue: My sample has become viscous, solidified, or developed a deep yellow/brown color.
-
Potential Cause: This is a clear indication that significant polymerization and/or degradation has occurred. The material has been exposed to one or more triggers, such as heat, light, or air, for a prolonged period.
-
Recommended Actions:
-
Quarantine the Material: Immediately isolate the compromised vial or bottle to prevent accidental use.
-
Do Not Use: Do not attempt to use the material in a reaction. Doing so will lead to inaccurate stoichiometry, low yields, and the introduction of impurities.
-
Review Storage Protocol: Conduct a thorough review of your storage procedures. Refer to Protocol 3.1 below. Were there any deviations? Was the cold storage unit functioning correctly? Was the container seal compromised?
-
Dispose and Replace: The material is likely unsalvageable. Dispose of it according to your institution's chemical waste procedures.[7] Obtain a fresh, unopened bottle for your next experiment.
-
Issue: My reactions involving this reagent are giving inconsistent yields and multiple side products.
-
Potential Cause: The starting material may have undergone partial or low-level polymerization, even if physical changes are not obvious. The presence of oligomers reduces the concentration of the active monomer and can interfere with the reaction mechanism.
-
Recommended Actions:
-
Verify Purity: Before use, run a quality control check on the starting material. A quick proton NMR or GC analysis can reveal the presence of impurities or oligomers.
-
Use Fresh Aliquots: If you are using a large stock bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to air and moisture with each use.
-
Consider Purification (Advanced): For critical applications, distillation under reduced pressure may be an option to purify the monomer away from non-volatile polymers.[4] However, this can be risky as heating can also promote polymerization.[5] This should only be attempted by experienced chemists with appropriate safety measures and ideally in the presence of a non-volatile inhibitor.
-
Implement Stabilization: For any newly opened bottle, immediately add a chemical stabilizer as described in Protocol 3.2 .
-
Section 3: Prevention Protocols & Best Practices
Proactive measures are the cornerstone of successfully working with reactive reagents.
Protocol 3.1: Standard Operating Procedure for Storage and Handling
Proper storage is the most critical factor in maintaining the long-term stability of this compound.[6]
-
Upon Receipt:
-
Storage Location:
-
Store the container in a designated cold, dark environment, such as a refrigerator or cold room maintained at 2-8°C .
-
Do NOT store at room temperature or in areas exposed to sunlight or UV light sources.[6]
-
-
Inert Atmosphere:
-
Chemical Segregation:
-
First Use:
-
Write the date the container was first opened on the label.[9] This is crucial for tracking the potential for degradation over time.
-
Protocol 3.2: Chemical Stabilization Using Inhibitors
For prolonged storage or for material that will be used over several weeks or months, the addition of a polymerization inhibitor is strongly recommended. These compounds work by scavenging the free radicals that initiate polymerization.[12][13][14]
-
Select an Inhibitor: Choose a suitable free-radical scavenger. Common and effective choices are listed in the table below. Butylated hydroxytoluene (BHT) is often a good first choice due to its efficacy and solubility in organic compounds.[5][15]
-
Prepare a Stock Solution: Dissolve the inhibitor in a small amount of a dry, compatible solvent (e.g., anhydrous toluene or dichloromethane) to create a concentrated stock solution (e.g., 10 mg/mL).
-
Add to the Ester: Under an inert atmosphere, add a small volume of the inhibitor stock solution to the freshly opened bottle of this compound to achieve the desired final concentration (typically 50-200 ppm).
-
Mix Thoroughly: Gently swirl the bottle to ensure the inhibitor is homogeneously distributed throughout the liquid.
-
Label Accordingly: Add a note to the bottle's label indicating the type and concentration of inhibitor added (e.g., "+100 ppm BHT").
Table 1: Comparison of Common Polymerization Inhibitors
| Inhibitor | Typical Concentration | Mechanism of Action | Advantages & Considerations |
| Hydroquinone (HQ) | 50 - 250 ppm | Radical Scavenger (Phenolic H-atom donor) | Highly effective but may require oxygen to function optimally. Can be removed with a basic wash.[5][16][17] |
| 4-Methoxyphenol (MEHQ) | 50 - 200 ppm | Radical Scavenger (Phenolic H-atom donor) | Very common and effective. Also requires trace oxygen. Easily removed via basic wash.[5] |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Radical Scavenger (Hindered Phenol) | Excellent solubility in organic media. Does not require oxygen. Can sometimes be more difficult to remove than HQ/MEHQ.[5][15] |
| 4-tert-Butylcatechol (TBC) | 10 - 100 ppm | Radical Scavenger (Catechol structure) | Highly effective, often used in very low concentrations for reactive monomers like styrene.[5] |
Section 4: Understanding the Mechanism of Inhibition
The polymerization of reactive esters like this one often proceeds via a free-radical chain reaction. This process can be broken down into three stages: initiation, propagation, and termination. Chemical inhibitors act by intercepting the reactive radicals during the initiation and propagation stages, effectively halting the chain reaction.
Caption: Simplified mechanism of free-radical polymerization and its interruption by a chemical inhibitor (scavenger).
As the diagram illustrates, an initiator (a free radical generated from heat, light, or an impurity) reacts with a monomer molecule to create a new radical. This radical then attacks another monomer in a repeating cycle (propagation), rapidly forming a long polymer chain. A phenolic inhibitor like BHT or hydroquinone contains a reactive O-H bond. It readily donates its hydrogen atom to the growing polymer radical, satisfying the radical's unpaired electron and stopping the chain.[15] The resulting inhibitor radical is highly stabilized by resonance and sterically hindered, rendering it too unreactive to initiate a new polymer chain.
By maintaining a small concentration of these inhibitors, any stray radicals that form are immediately quenched before they can initiate a polymerization cascade, thus preserving the chemical integrity of the monomer.
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Technical Support Center: Navigating Regioselectivity in Reactions of Ethyl 3-chloro-2,4-dioxopentanoate
Welcome to the technical support center for Ethyl 3-chloro-2,4-dioxopentanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we address the critical challenge of controlling regioselectivity in its reactions. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to achieve your desired synthetic outcomes.
Section 1: Understanding the Core Reactivity
This compound (CAS 34959-81-4) is a β-dicarbonyl compound, more specifically an α-halo-β-ketoester.[1][2] Its synthetic utility is derived from its multiple reactive sites. However, this same feature presents a significant challenge: controlling which part of the molecule reacts. A nucleophile might attack one of the two distinct carbonyl carbons, or an electrophile might react with the enolate form.
The key to mastering its chemistry lies in understanding the interplay between its structure, keto-enol tautomerism, and the reaction conditions you employ.
Caption: Figure 1: Key reactive sites on the this compound molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The molecule has three primary sites for reactions:
-
C2 Carbonyl (Ester-adjacent): This is an electrophilic site susceptible to nucleophilic attack. It is generally considered the "harder" electrophilic center.
-
C4 Carbonyl (Ketone): This is the second electrophilic carbonyl carbon. Its reactivity relative to C2 can be modulated by reaction conditions.
-
C3 Carbon (α-carbon): The hydrogen on this carbon is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups and the chlorine atom.[1] Deprotonation forms a nucleophilic enolate, which can then react with electrophiles.
Q2: Why is regioselectivity the central issue when working with this compound?
Regioselectivity is a challenge because a single reagent can potentially react at multiple sites, leading to a mixture of products. For example, when introducing a nucleophile, it could attack the C2-carbonyl or the C4-carbonyl. The presence of two distinct carbonyl groups makes this an unsymmetrical β-diketone system, a class of compounds where controlling regioselectivity is a known and formidable challenge.[3] The outcome depends on a delicate balance of electronic and steric factors, as well as the reaction conditions.
Q3: How does keto-enol tautomerism affect the compound's reactivity?
Like all β-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol forms.[1] The enol tautomer is crucial as it is the precursor to the enolate anion, the key nucleophilic species in many reactions like alkylations.[1][4] The stability and concentration of the different possible enol/enolate forms (enolization towards C2 vs. C4) are dictated by factors like solvent polarity and the presence of acids or bases, directly impacting which constitutional isomer is formed in subsequent reactions.
Q4: What is the practical difference between kinetic and thermodynamic control for this molecule?
This concept is critical for reactions involving the C3-enolate.
-
Kinetic Control: This favors the product that is formed fastest. For enolate formation, this typically means deprotonating the most accessible, least sterically hindered proton. This is usually achieved with a strong, bulky, non-nucleophilic base (like LDA) at very low temperatures (e.g., -78 °C).[5] The resulting "kinetic enolate" is less stable.
-
Thermodynamic Control: This favors the most stable product. For enolate formation, this means forming the most stable, more substituted enolate. This is achieved using a weaker base (like NaOEt) at higher temperatures (e.g., room temperature), allowing an equilibrium to be established where the more stable enolate predominates.[5]
Choosing between these conditions is a primary strategy for directing the regioselectivity of C3-alkylation reactions.[5]
Section 3: Troubleshooting Guide: Common Regioselectivity Issues
Problem 1: My nucleophile is attacking the wrong carbonyl group.
-
Scenario: You are attempting a Grignard reaction expecting addition to the C4-ketone, but you observe significant addition at the C2-ester carbonyl.
-
Probable Cause: The choice of nucleophile and reaction conditions is not sufficiently differentiating between the two electrophilic centers. Hard nucleophiles (like Grignard reagents) often show less selectivity between carbonyl groups. Furthermore, temperature can play a significant role; higher temperatures can reduce selectivity.
-
Proposed Solution:
-
Modify the Nucleophile: Switch to a softer organometallic reagent, such as an organocuprate (Gilman reagent). Softer nucleophiles often exhibit higher selectivity for the ketone (C4) over the ester (C2).
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C). This can slow down the rate of reaction at the less reactive site, improving selectivity.
-
Use a Lewis Acid: Introducing a Lewis acid that can preferentially coordinate to one of the carbonyl oxygens can enhance the electrophilicity of that specific carbonyl, directing the nucleophile to that site. The choice of Lewis acid is critical and may require screening.
-
Problem 2: I'm getting substitution of the C3-chloro group when I want carbonyl addition.
-
Scenario: You are reacting the compound with a soft nucleophile (e.g., a thiol or an amine), and instead of addition to a carbonyl, the chlorine atom is displaced.
-
Probable Cause: The C3 carbon is an active site for SN2-type reactions, especially with soft, polarizable nucleophiles.[5] The electron-withdrawing carbonyl groups stabilize the transition state of this substitution reaction.
-
Proposed Solution:
-
Protect the α-Proton: In the presence of a base, even a weak one, enolate formation can occur. The resulting enolate can facilitate elimination of the chloride. Running the reaction under strictly neutral or acidic conditions (if the nucleophile is stable) can sometimes suppress this pathway.
-
Change Reaction Type: If direct substitution is unavoidable, consider a different synthetic strategy. It might be necessary to introduce the desired group via a different mechanism or protect the carbonyl groups before attempting the substitution.
-
Use a Harder Nucleophile: If the goal is carbonyl addition, using a harder nucleophile is less likely to result in SN2 displacement at the C3 position.
-
Problem 3: My reaction is a complex mixture of C-alkylated and O-alkylated products.
-
Scenario: You are attempting to alkylate the C3 position using the enolate, but you are getting a mixture of the desired C-alkylated product and an O-alkylated enol ether.
-
Probable Cause: The enolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon (C3) and the oxygen atom of the carbonyl. The ratio of C- to O-alkylation is highly dependent on the solvent, the counter-ion of the base, and the nature of the electrophile (alkylating agent).
-
Proposed Solution:
-
Solvent Choice: Polar aprotic solvents (like DMF or DMSO) tend to solvate the cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation. Switching to a polar protic solvent (like ethanol) or a nonpolar solvent (like THF or benzene) can favor C-alkylation.
-
Counter-ion Effect: A lithium counter-ion (from LDA or n-BuLi) coordinates tightly to the oxygen, sterically hindering O-alkylation and thus favoring C-alkylation. Sodium or potassium counter-ions (from NaH or KHMDS) are less coordinating, increasing the chance of O-alkylation.
-
Electrophile Hardness (HSAB Theory): Hard electrophiles (like methyl iodide) tend to react at the hard oxygen site (O-alkylation). Softer electrophiles (like allyl bromide) are more likely to react at the soft carbon site (C-alkylation).
-
Section 4: Experimental Protocol: Regioselective C3-Alkylation under Kinetic Control
This protocol provides a method for selectively alkylating the C3 position, a common transformation for this substrate. The strategy employs kinetic control to favor the formation of a specific enolate, thereby minimizing side reactions.
Caption: Workflow for regioselective C3-alkylation under kinetic control.
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 mL) and add it to the flask.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of Lithium diisopropylamide (LDA, 1.05 eq, freshly prepared or commercial) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the less substituted, kinetic enolate is favored under these conditions.[5]
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophile Addition: Add the alkylating agent (e.g., allyl bromide, 1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-alkylated product.
Troubleshooting this Protocol
| Observed Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient deprotonation or inactive LDA. | Ensure all glassware is dry and reagents are anhydrous. Use freshly prepared or newly purchased LDA. |
| Mixture of Products | Reaction warmed too quickly, allowing for enolate equilibration to the thermodynamic product. | Maintain strict temperature control at -78 °C during base and electrophile addition. |
| Di-alkylation | Excess base or electrophile, or proton transfer from starting material to mono-alkylated product enolate. | Use of a strong, non-nucleophilic base like LDA minimizes this, but ensure stoichiometry is precise (1.05 eq of base is usually sufficient). |
References
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Influence of conditions on stereoselectivity of reactions with O-nucleophiles. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of Ethyl 3-chloro-2,4-dioxopentanoate and Ethyl 2-chloroacetoacetate in Heterocyclic Synthesis
Abstract
In the landscape of synthetic organic chemistry, halogenated carbonyl compounds serve as exceptionally versatile building blocks for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of numerous pharmaceutical agents. This guide provides a detailed comparative analysis of two key reagents: Ethyl 3-chloro-2,4-dioxopentanoate and ethyl 2-chloroacetoacetate. While structurally related, their distinct placement of the chloro-substituent and differential carbonyl frameworks impart unique reactivity profiles. This document delves into their physicochemical properties, synthesis, comparative reactivity in cornerstone heterocyclic syntheses, and applications in drug development. Through detailed experimental protocols, mechanistic diagrams, and supporting data, this guide aims to equip researchers, scientists, and drug development professionals with the expert insights needed to strategically select the optimal reagent for their synthetic targets.
Structural and Physicochemical Overview
The fundamental difference between this compound and ethyl 2-chloroacetoacetate lies in their core structure, which dictates their chemical behavior. Ethyl 2-chloroacetoacetate is an α-chloro-β-ketoester, whereas this compound is a more complex 1,3,5-tricarbonyl analogue with a central chloro-substituent.
Caption: Molecular structures of the two reagents.
This structural variance creates distinct reactive sites. In ethyl 2-chloroacetoacetate, the α-carbon is highly electrophilic and susceptible to nucleophilic substitution, making it a classic α-haloketone synthon.[1] In this compound, the chlorine atom is positioned on a carbon flanked by two ketone groups, rendering this central carbon a potent electrophilic center and activating the molecule for cyclization reactions as a 1,3-dicarbonyl precursor.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 2-chloroacetoacetate |
| CAS Number | 34959-81-4[2][3] | 609-15-4[4][5] |
| Molecular Formula | C₇H₉ClO₄[2] | C₆H₉ClO₃[4] |
| Molecular Weight | 192.60 g/mol [2] | 164.59 g/mol [4] |
| Appearance | Data not widely available | Colorless to pale yellow liquid[4] |
| Boiling Point | Data not widely available | 107 °C at 14 mmHg[4][6] |
| Density | Data not widely available | 1.19 g/mL at 25 °C[4] |
| Key Reactive Sites | Central α-chloro-β-diketone system | Electrophilic α-carbon, ketone, ester |
Synthesis of Reagents
The preparation of these reagents is critical to their application. Ethyl 2-chloroacetoacetate is commonly synthesized via the selective chlorination of its parent compound, ethyl acetoacetate.
Caption: Knorr Pyrazole Synthesis Workflow.
The reaction proceeds via an initial nucleophilic attack from the hydrazine on one of the carbonyls, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. [7]The presence of the chloro-substituent and the additional ester group on the final product provides valuable handles for further synthetic diversification.
Experimental Protocol: Synthesis of Ethyl 5-acetyl-4-chloro-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).
-
Hydrazine Addition: To this solution, add hydrazine hydrate (10 mmol, 80% solution in water) dropwise at room temperature.
-
Reflux: Add a few drops of glacial acetic acid as a catalyst. [7]Heat the mixture to reflux (approx. 80 °C) for 3-4 hours. The acid catalyst facilitates both the initial imine formation and the subsequent cyclization steps. [8]4. Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add cold water (50 mL) to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash with a small amount of cold water, and air dry. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole derivative.
B. Hantzsch Synthesis: The Forte of Ethyl 2-chloroacetoacetate
Ethyl 2-chloroacetoacetate excels in reactions where an electrophilic α-haloketone is required. A prime example is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea. [9]
Caption: Hantzsch Thiazole Synthesis Workflow.
Furthermore, as a β-ketoester, E2CA is a classic component in the Hantzsch pyridine synthesis, reacting with an aldehyde and a nitrogen source to produce dihydropyridines, which are often oxidized to pyridines. [10][11]
Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (10 mmol) in ethanol (25 mL).
-
Reagent Addition: Add ethyl 2-chloroacetoacetate (10 mmol) to the solution. The reaction is often self-initiating but can be gently warmed to 50-60 °C to ensure completion.
-
Reaction: Stir the mixture for 2-3 hours at 50-60 °C. A precipitate of the product will typically form.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethanol.
Applications in Drug Development
The heterocyclic scaffolds produced from these reagents are central to many approved drugs. The choice of reagent directly influences the type of core structure that can be accessed.
Table 2: Pharmaceutical Applications and Scaffolds
| Reagent | Core Heterocycle | Example Application / Drug |
| Ethyl 2-chloroacetoacetate | Thiazole, Pyridine | A key intermediate in the synthesis of the anti-gout medication Febuxostat and precursors to the anticoagulant Apixaban . [12]Also used for antimalarials and barbiturates. [13] |
| This compound | Pyrazole | Provides access to highly substituted pyrazole scaffolds. The pyrazole nucleus is a privileged structure in medicinal chemistry, found in drugs like the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant . [14][15] |
The prevalence of chlorine-containing molecules in FDA-approved drugs underscores the importance of chlorinated building blocks in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. [16][17]
Conclusion and Strategic Recommendations
Both this compound and ethyl 2-chloroacetoacetate are powerful reagents for drug discovery and development. However, their applications are distinct and complementary.
-
Choose Ethyl 2-chloroacetoacetate when your synthetic target requires a classic α-haloketone for reactions like the Hantzsch thiazole synthesis or when employing it as a standard β-ketoester in condensations like the Hantzsch pyridine synthesis . Its reactivity is defined by the electrophilic α-carbon. [1]
-
Choose this compound when the goal is to construct highly functionalized pyrazoles via the Knorr synthesis . Its structure is pre-organized as a 1,3-dicarbonyl system, making it an efficient precursor for five-membered diazoles.
A thorough understanding of the unique reactivity imparted by the specific molecular structure of each reagent is paramount. This guide serves as a foundational tool for researchers to make strategic, causality-driven decisions in the design and execution of synthetic routes toward novel therapeutic agents.
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A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 3-chloro-2,4-dioxopentanoate in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel molecular entities. Ethyl 3-chloro-2,4-dioxopentanoate, a versatile C5 building block, has carved a niche in the synthesis of various heterocyclic systems due to its array of reactive sites. However, the landscape of chemical synthesis is ever-evolving, with a continuous drive towards optimizing reaction efficiency, improving yields, and expanding the chemical space of accessible molecules. This guide provides an in-depth comparison of viable alternative reagents to this compound, focusing on their performance in the synthesis of key heterocyclic scaffolds. The discussion is grounded in experimental data and established protocols to empower you with the knowledge to make informed decisions in your synthetic endeavors.
Understanding the Utility of this compound
This compound (ETCDP) is a valuable intermediate possessing multiple electrophilic centers, making it a versatile precursor for a range of heterocyclic compounds. Its reactivity is primarily centered around the chlorinated carbon and the two carbonyl groups, allowing for a variety of cyclization strategies.
Primary Alternatives and Their Comparative Analysis
The most effective alternatives to ETCDP are other α-chloro-β-dicarbonyl compounds. This guide will focus on two of the most prominent and commercially available alternatives: Ethyl 2-chloroacetoacetate and Diethyl chloromalonate .
| Feature | This compound | Ethyl 2-chloroacetoacetate | Diethyl chloromalonate |
| Primary Use | Synthesis of pyrazoles, furans, and other heterocycles | Synthesis of thiazoles, pyrimidines, and other heterocycles | Synthesis of barbiturates, pyrroles, and complex cyclic systems |
| Key Reactive Sites | Chlorinated carbon, two ketone carbonyls, ester carbonyl | Electrophilic α-chloro carbon, ketone carbonyl, ester carbonyl | Labile chlorine atom, two ester carbonyls |
| Advantages | Multiple reactive sites for diverse cyclizations | Readily available, well-established reactivity, cost-effective | Versatile for building complex frameworks, used in domino reactions |
| Limitations | Less common than alternatives, potential for regioselectivity issues | Less complex than ETCDP | Different substitution patterns in final products compared to ETCDP |
In-Depth Analysis of Key Alternatives
Ethyl 2-chloroacetoacetate: The Workhorse for Thiazole Synthesis
Ethyl 2-chloroacetoacetate is a widely used and cost-effective alternative to ETCDP, particularly in the synthesis of thiazole derivatives, which are prevalent scaffolds in many pharmaceutical agents.[1][2] Its reactivity is primarily dictated by the electrophilic α-carbon bearing the chlorine atom.[3]
The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[4] Ethyl 2-chloroacetoacetate is a common substrate in this reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol details a standard Hantzsch synthesis using Ethyl 2-chloroacetoacetate.
Materials:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Sodium carbonate
-
Ethanol
Procedure:
-
Prepare a solution of thiourea and sodium carbonate in ethanol.
-
Heat the solution to 40-55 °C.
-
Add Ethyl 2-chloroacetoacetate dropwise to the heated solution.
-
After the addition is complete, increase the temperature to 60-70 °C and maintain for 5-5.5 hours.
-
Distill off a portion of the solvent and allow the mixture to cool to room temperature.
-
Filter the mixture and work up the filtrate to isolate the product.
Reported Yield: Greater than 93%.[3]
Reaction Mechanism: Hantzsch Thiazole Synthesis
The mechanism involves a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ethyl 2-chloroacetoacetate, followed by cyclization and dehydration to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
Diethyl chloromalonate: A Gateway to Barbiturates and Complex Heterocycles
Diethyl chloromalonate is another versatile alternative, prized for its role as a foundational building block in the pharmaceutical and agrochemical industries. The presence of a labile chlorine atom adjacent to two electron-withdrawing ester groups makes the α-carbon susceptible to nucleophilic attack and enolate formation.
Barbiturates, a class of sedative-hypnotic drugs, are synthesized through the condensation of a disubstituted malonic ester with urea.[5] While the classic synthesis often starts with diethyl malonate followed by alkylation, the use of a chlorinated precursor can offer alternative synthetic routes.
Experimental Protocol: Synthesis of Barbituric Acid (from Diethyl Malonate)
This protocol outlines the synthesis of the parent barbituric acid ring system from diethyl malonate, which can be seen as the precursor to diethyl chloromalonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare sodium ethoxide by dissolving finely cut sodium metal in absolute ethanol.
-
To the sodium ethoxide solution, add diethyl malonate.
-
Add a solution of dry urea in hot absolute ethanol.
-
Reflux the mixture for 7 hours. A white solid (the sodium salt of barbituric acid) will precipitate.
-
After cooling, add hot water to dissolve the solid.
-
Acidify the solution with concentrated HCl to precipitate the barbituric acid.
-
Cool the solution in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with cold water, and dry.[6][7]
Reported Yield: 72-78%.[7]
Reaction Mechanism: Barbiturate Synthesis
The synthesis involves a twofold nucleophilic acyl substitution. The base deprotonates urea, making it a more potent nucleophile, which then attacks the carbonyl carbons of the malonic ester, leading to cyclization.[6]
Caption: General Mechanism of Barbiturate Synthesis.
Expanding the Toolkit: Synthesis of Other Key Heterocycles
The utility of these alternative reagents extends beyond thiazoles and barbiturates. Both Ethyl 2-chloroacetoacetate and other β-dicarbonyl compounds are valuable precursors for other important heterocyclic systems like pyrazoles and furans.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[8][9][10][11] The choice of the dicarbonyl compound dictates the substitution pattern of the resulting pyrazole. While this compound is a suitable precursor, other β-ketoesters can also be employed, leading to a diverse range of pyrazole derivatives.
Feist-Benary Furan Synthesis
This reaction provides a straightforward route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[12][13][14] Ethyl 2-chloroacetoacetate can act as the α-halo ketone component, while other β-ketoesters serve as the dicarbonyl partner.[3]
Experimental Workflow: Feist-Benary Furan Synthesis
Caption: General Experimental Workflow for the Feist-Benary Synthesis.
Conclusion and Future Outlook
While this compound is a valuable reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. Ethyl 2-chloroacetoacetate stands out as a cost-effective and highly efficient precursor for thiazoles, with well-established and high-yielding protocols. Diethyl chloromalonate offers a versatile platform for the synthesis of barbiturates and other complex cyclic systems, often employed in elegant domino reactions.
The choice of reagent will ultimately depend on the specific synthetic target, desired substitution pattern, and economic considerations. By leveraging the information and protocols presented in this guide, researchers can make more strategic decisions in their synthetic planning, leading to the efficient and successful development of novel chemical entities. The continued exploration of these and other α-chloro-β-dicarbonyl compounds will undoubtedly lead to new and innovative synthetic methodologies for the construction of complex and biologically active molecules.
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-
MDPI. (n.d.). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Journal of Pharmaceutical and Applied Chemistry. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
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-
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-
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-
Organic & Biomolecular Chemistry. (2024). Synthetic routes to access dicarbonylated aryls and heteroaryls. [Link]
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A Comparative Guide to the Synthetic Yields of Ethyl 3-chloro-2,4-dioxopentanoate and Other Key Diketones
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of β-Diketones in Synthesis
β-Diketones, and the broader class of β-dicarbonyl compounds, are foundational intermediates in organic synthesis. Their unique structure, characterized by two carbonyl groups separated by a methylene bridge, facilitates a rich chemistry centered around keto-enol tautomerism. This property makes them exceptionally versatile precursors for constructing complex molecular architectures, particularly heterocyclic rings like pyrazoles and isoxazoles, which are prevalent in medicinal chemistry.[1] The efficiency of synthesizing these pivotal building blocks is therefore a critical parameter in research and development, directly impacting the economic viability and timeline of drug discovery projects.
This guide provides an objective comparison of the synthetic yields for Ethyl 3-chloro-2,4-dioxopentanoate, a functionalized β-dicarbonyl compound, against several widely used, structurally simpler diketones. By examining the experimental data and the underlying chemical principles, this document aims to equip researchers with the insights needed to select and optimize synthetic strategies.
Comparative Analysis of Synthetic Yields
The synthesis of β-dicarbonyl compounds is most classically achieved through the Claisen condensation, a robust carbon-carbon bond-forming reaction between two esters or an ester and a ketone.[2][3] However, variations in substrates, reaction conditions, and alternative methodologies lead to a wide range of reported yields. The following data, compiled from peer-reviewed literature and established protocols, provides a quantitative comparison.
| Product | Synthetic Method | Key Reagents | Reported Yield (%) |
| This compound | Two-step: 1) Claisen Condensation 2) Electrophilic Chlorination | 1) Diethyl oxalate, Acetone, NaOEt 2) Sulfuryl Chloride (SO₂Cl₂) | Step 1: ~94%Step 2: Not specified, but analogous reactions are high-yielding |
| 2,4-Pentanedione (Acetylacetone) | Boron Trifluoride Method | Acetone, Acetic anhydride, BF₃ | 80–85%[4] |
| Claisen Condensation | Acetone, Ethyl acetate, NaOEt | Not specified, but a known industrial route[5][6] | |
| Ethyl Acetoacetate | Claisen Condensation | Ethyl acetate, Sodium ethoxide | 28-65% (classic methods)[7] up to 91.55% (optimized) |
| Diketene Reaction | Diketene, Ethanol, H₂SO₄ | 93-95%[8][9] | |
| Dibenzoylmethane | Claisen Condensation | Acetophenone, Ethyl benzoate, NaOEt | 62–71%[10] |
| Claisen Condensation (Microwave) | Acetophenone, Methyl benzoate, NaOMe | up to 99.7%[11] |
Discussion of Methodologies and Yield Causality
This compound: The synthesis of this target molecule is logically a two-step process.
-
Formation of the Precursor: The parent compound, ethyl 2,4-dioxopentanoate (also known as ethyl acetylpyruvate), is synthesized via a crossed Claisen condensation between acetone and diethyl oxalate. This reaction is highly efficient, with reported yields reaching 94%.[12][13] The choice of a strong alkoxide base (sodium ethoxide) is critical to deprotonate the α-carbon of acetone, forming the nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate.[2][14] Performing the reaction at low temperatures (-5°C) helps to control the reaction rate and minimize side reactions.[13]
2,4-Pentanedione (Acetylacetone): A high-yield laboratory preparation involves the reaction of acetone with acetic anhydride using boron trifluoride as a catalyst, achieving yields of 80-85%.[4] This method circumvents the need for a strong base like sodium ethoxide. Industrially, the thermal rearrangement of isopropenyl acetate is a primary route.[6]
Ethyl Acetoacetate: This compound exemplifies how process optimization can dramatically impact yield. The classic self-condensation of ethyl acetate often gives modest yields (historically around 30%) due to the reaction's equilibrium nature.[7] However, modern optimized procedures can push this to over 90%. The key to driving the reaction to completion is the use of at least a full equivalent of base. The final deprotonation of the product β-keto ester is a highly favorable acid-base reaction that makes the overall process thermodynamically downhill.[14][17] An alternative, exceptionally high-yielding industrial method is the reaction of diketene with ethanol, which can achieve yields of 95%.[8][9]
Dibenzoylmethane: The standard Claisen condensation between an aromatic ketone (acetophenone) and an aromatic ester (ethyl benzoate) provides good yields of 62-71%.[10] This reaction benefits from the removal of the ethanol byproduct by distillation to shift the equilibrium towards the product.[10] The application of microwave irradiation has been shown to dramatically improve yields to near-quantitative levels (99.7%), likely by accelerating the reaction rate and improving energy transfer.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2,4-dioxopentanoate (Precursor)
This procedure is adapted from a high-yield Claisen condensation method.[13]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Acetone (anhydrous)
-
Diethyl oxalate
-
Hydrochloric acid (1 M)
-
Ethyl acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend sodium ethoxide (0.45 mol) in 300 mL of anhydrous ethanol.
-
Cool the suspension to -5°C using an ice-salt bath.
-
Prepare a mixture of acetone (0.3 mol) and diethyl oxalate (0.32 mol).
-
Add the acetone/diethyl oxalate mixture dropwise to the stirred ethoxide suspension via the dropping funnel, ensuring the internal temperature does not exceed -5°C. The addition should take approximately 3 hours.
-
After the addition is complete, pour the reaction mixture into ice water.
-
Acidify the aqueous mixture to a pH of approximately 4 using 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 150 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product as a yellow liquid (Expected yield: ~94%).[13] The product can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure for the chlorination of an activated methylene group using sulfuryl chloride.
Materials:
-
Ethyl 2,4-dioxopentanoate (from Protocol 1)
-
Dichloromethane (DCM, anhydrous)
-
Sulfuryl chloride (SO₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Ethyl 2,4-dioxopentanoate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualization of Key Mechanisms and Workflows
To better illustrate the chemical transformations, the following diagrams are provided.
Caption: The four key steps of the Claisen condensation mechanism.
Caption: A two-step workflow for the target molecule's synthesis.
Conclusion
The synthesis of this compound can be achieved in high yield through a reliable two-step sequence starting from common laboratory reagents. The initial Claisen condensation to form the precursor, Ethyl 2,4-dioxopentanoate, is exceptionally efficient, with yields rivaling the best-reported syntheses of other benchmark diketones like Ethyl Acetoacetate and Dibenzoylmethane. While the specific yield for the subsequent chlorination step requires experimental determination, the high reactivity of the activated methylene position suggests this transformation will also be efficient.
For researchers, the choice of synthetic route often involves a trade-off between yield, cost, reaction time, and safety. Industrial-scale productions, for instance, may favor the diketene route for Ethyl Acetoacetate due to its high throughput and yield,[8] while laboratory-scale syntheses of complex molecules like Dibenzoylmethane can benefit immensely from modern techniques like microwave assistance to achieve near-quantitative yields in shorter timeframes.[11] This guide demonstrates that a robust, high-yielding pathway to functionalized diketones like this compound is readily accessible, enabling its broader use in pharmaceutical and chemical research.
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-
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The Inductive Effect: How α-Chlorination Reshapes Electronic Properties
An In-Depth Guide to the Reactivity of Chlorinated vs. Non-Chlorinated β-Ketoesters for Synthetic Applications
For researchers and professionals in drug development and synthetic chemistry, β-ketoesters are foundational building blocks, prized for their synthetic versatility.[1] Their unique 1,3-dicarbonyl structure confers a remarkable reactivity profile, centered on the acidity of the α-hydrogen and the dual electrophilic nature of the carbonyl carbons. The introduction of a chlorine atom at the α-position dramatically alters this profile, creating a distinct set of synthetic opportunities and challenges.
This guide provides an in-depth comparison of the reactivity of α-chloro-β-ketoesters and their non-chlorinated parent compounds. We will explore the fundamental electronic and structural differences, compare their behavior in key chemical transformations, and provide validated experimental protocols to illustrate these principles in practice.
The primary difference between a standard β-ketoester and its α-chlorinated analog stems from the strong electron-withdrawing inductive effect of the chlorine atom.[2][3] This single atomic substitution has a cascading impact on the molecule's acidity, enolate stability, and keto-enol equilibrium.
-
Increased Acidity: The electronegative chlorine atom pulls electron density away from the α-carbon. This effect stabilizes the conjugate base (the enolate) formed upon deprotonation of the remaining α-hydrogen, thereby increasing its acidity.[3][4] Consequently, α-chloro-β-ketoesters can often be deprotonated by weaker bases compared to their non-chlorinated counterparts.
-
Enolate Stability and Nucleophilicity: While the enolate of an α-chloro-β-ketoester is more stable and easier to form, its nucleophilicity is diminished. The electron-withdrawing chlorine atom reduces the electron density on the α-carbon, making it a less potent nucleophile in subsequent reactions like alkylation.
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol tautomers is a defining characteristic of β-ketoesters. The presence of an α-halo substituent generally increases the proportion of the enol form at equilibrium due to inductive effects.[5] This can be further stabilized by intramolecular hydrogen bonding in the enol form.[6]
Caption: Keto-enol tautomerism in chlorinated vs. non-chlorinated β-ketoesters.
Comparative Reactivity in Key Transformations
The electronic modifications induced by α-chlorination lead to distinct behaviors in common synthetic operations.
Alkylation
Alkylation of β-ketoesters is a cornerstone C-C bond-forming reaction, proceeding through the formation of a nucleophilic enolate that subsequently attacks an alkyl halide.[7][8]
-
Non-Chlorinated β-Ketoesters: These compounds require a moderately strong base (e.g., sodium ethoxide) to generate a sufficient concentration of the enolate.[9] The resulting enolate is a potent nucleophile that readily participates in SN2 reactions with primary and secondary alkyl halides.[10]
-
α-Chloro-β-Ketoesters: Due to their enhanced acidity, enolate formation is more facile. However, the reduced nucleophilicity of the chlorinated enolate may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields in alkylation reactions.
Caption: General workflow for the alkylation of a β-ketoester.
Decarboxylation
The acetoacetic ester synthesis culminates in the hydrolysis of the ester followed by thermal decarboxylation of the resulting β-keto acid to yield a ketone.[9][11]
-
Non-Chlorinated Systems: The process is typically straightforward. Hydrolysis under acidic or basic conditions yields the β-keto acid, which readily loses CO₂ upon heating through a cyclic six-membered transition state.[12][13]
-
α-Chloro Systems: The presence of the electron-withdrawing chlorine atom can influence the stability of the β-keto acid intermediate and the transition state of the decarboxylation. While the reaction still proceeds, the conditions may require optimization. The resulting product is an α-chloro ketone, itself a valuable synthetic intermediate.
Nucleophilic Substitution at the α-Carbon
This mode of reactivity is exclusive to α-chloro-β-ketoesters. The chlorine atom not only activates the α-proton but also transforms the α-carbon into an electrophilic center, making it susceptible to nucleophilic attack.[2]
This allows for the direct displacement of the chloride by a wide range of nucleophiles (e.g., azides, thiols, amines) via an SN2 mechanism.[2] This reaction is synthetically powerful, as it enables the construction of chiral quaternary centers with high stereocontrol. Studies have shown that these substitutions proceed with a complete inversion of stereochemistry (Walden inversion), confirming the SN2 pathway even at a sterically hindered tertiary carbon.[14]
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A Mechanistic Guide to the Reactivity of Ethyl 3-chloro-2,4-dioxopentanoate: A Comparative Analysis for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3-chloro-2,4-dioxopentanoate, a multifunctional β-dicarbonyl compound, presents a unique scaffold for the synthesis of a diverse array of heterocyclic and carbocyclic systems. This guide provides an in-depth technical analysis of the mechanistic pathways involving this versatile reagent. By examining its reactivity through the lens of nucleophilic substitution, cycloaddition, and established named reactions, we aim to furnish researchers with the insights necessary to harness its synthetic potential. This document moves beyond a mere recitation of protocols to explain the underlying principles that govern its reactivity, offering a comparative perspective against more common α-halo-β-ketoesters.
Unveiling the Reactive Landscape of this compound
The reactivity of this compound is dictated by the interplay of its key functional groups: two carbonyls, an ester, and a strategically positioned chlorine atom at the α-position to one of the carbonyls. This arrangement creates multiple electrophilic and nucleophilic centers, paving the way for a rich and varied chemistry.
The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a resonance-stabilized enolate under basic conditions. This enolate is a potent nucleophile. Conversely, the carbon atom bearing the chlorine is highly electrophilic, making it susceptible to nucleophilic attack. This dual reactivity is the cornerstone of its synthetic utility.
Comparative Reactivity: this compound vs. Ethyl 2-chloroacetoacetate
To provide a practical context for experimental design, the following table compares the expected reactivity of this compound with the more commonly utilized ethyl 2-chloroacetoacetate.
| Feature | This compound | Ethyl 2-chloroacetoacetate | Rationale |
| Acidity of α-H | Lower | Higher | The additional acetyl group in this compound is less electron-withdrawing than the ester group in ethyl 2-chloroacetoacetate, resulting in a slightly less acidic α-proton. |
| Nucleophilicity of Enolate | Higher | Lower | A less stabilized enolate is generally more nucleophilic. |
| Electrophilicity of C-Cl | Higher | Lower | The presence of the adjacent acetyl group provides additional electron withdrawal, enhancing the electrophilicity of the carbon bearing the chlorine. |
| Steric Hindrance | Higher | Lower | The additional acetyl group increases steric bulk around the reactive centers. |
| Susceptibility to Hydrolysis | Higher | Lower | The presence of two carbonyl groups increases the likelihood of hydrolytic cleavage under harsh basic or acidic conditions. |
This comparative analysis suggests that while the general reaction pathways may be similar, reaction rates and optimal conditions will likely differ. The enhanced electrophilicity of the C-Cl bond in this compound may favor nucleophilic substitution reactions, while the increased steric hindrance might necessitate slightly more forcing conditions.
Mechanistic Exploration of Key Reaction Classes
The following sections delve into the mechanistic details of several key reaction types involving this compound. The proposed mechanisms are based on established principles of organic chemistry and analogies to closely related systems.
Nucleophilic Substitution: The Gateway to Functionalization
The electrophilic nature of the carbon atom bonded to the chlorine atom makes it a prime target for a variety of nucleophiles. This reaction is fundamental to the derivatization of the this compound core.
Mechanism of Nucleophilic Substitution
The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion in a concerted step.
Caption: Generalized SN2 mechanism for nucleophilic substitution on this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is a solid, it may be added in portions. If it is a liquid, it can be added via syringe.
-
Base (if required): If the nucleophile requires deprotonation (e.g., a thiol or an alcohol), add a non-nucleophilic base (e.g., triethylamine, DBU) (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Hantzsch Pyridine Synthesis: Building the Pyridine Core
The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines. This compound can serve as a potent β-dicarbonyl component in this reaction.
Mechanism of the Hantzsch Pyridine Synthesis
The reaction likely proceeds through an initial Knoevenagel condensation between an aldehyde and one equivalent of this compound, followed by the formation of an enamine from a second equivalent of the β-dicarbonyl and ammonia. A subsequent Michael addition and cyclization-dehydration cascade affords the dihydropyridine product.
Caption: Proposed workflow for the Hantzsch pyridine synthesis using this compound.
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Mixing Reagents: In a round-bottom flask, combine the aldehyde (1.0 eq.), this compound (2.0 eq.), and a source of ammonia such as ammonium acetate (1.2 eq.) in a suitable solvent like ethanol or acetic acid.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Isolation of Dihydropyridine: After completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Oxidation (Optional): To synthesize the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid, manganese dioxide, or by bubbling air through the reaction mixture in the presence of a catalyst.
Thiazole Synthesis: A Route to Sulfur-Containing Heterocycles
The reaction of α-halocarbonyl compounds with thioamides is a well-established method for the synthesis of thiazoles, known as the Hantzsch thiazole synthesis. This compound is an excellent substrate for this transformation.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction is believed to proceed via a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the chlorine atom. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the nitrogen atom on one of the carbonyl groups, followed by dehydration to yield the aromatic thiazole ring.
Caption: Proposed reaction pathway for the Hantzsch thiazole synthesis with this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reactant Mixture: In a round-bottom flask, dissolve the thioamide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired thiazole derivative.
Pyrimidine Synthesis: Accessing a Privileged Scaffold
Pyrimidines are a class of heterocyclic compounds of immense biological importance. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with an amidine. This compound can serve as the 1,3-dicarbonyl component in this synthesis.
Mechanism of Pyrimidine Synthesis
The reaction is initiated by the condensation of the amidine with one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the other carbonyl group and the second nitrogen of the amidine, and subsequent dehydration to form the aromatic pyrimidine ring.
Caption: Proposed mechanism for the synthesis of pyrimidines from this compound.
Experimental Protocol: Pyrimidine Synthesis
-
Base and Amidine: In a round-bottom flask, prepare a solution of a strong base such as sodium ethoxide in ethanol. Add the amidine hydrochloride salt (1.0 eq.) to this solution and stir for a short period.
-
Addition of Dicarbonyl: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The residue can be purified by recrystallization or column chromatography to afford the pyrimidine product.
Conclusion and Future Outlook
This compound is a highly versatile and reactive building block with significant potential in synthetic organic chemistry. Its unique combination of functional groups allows for a wide range of transformations, leading to the construction of diverse and complex molecular scaffolds. While direct mechanistic studies on this specific compound are not extensively reported, a thorough understanding of the reactivity of related α-halo-β-dicarbonyl compounds provides a solid foundation for predicting its behavior and designing novel synthetic routes.
This guide has provided a comparative analysis of its reactivity and detailed plausible mechanistic pathways for its participation in key synthetic transformations. The provided experimental protocols, though generalized, offer a starting point for researchers to explore the rich chemistry of this promising reagent. Further investigations into the precise reaction kinetics and substrate scope will undoubtedly uncover new and exciting applications for this compound in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
References
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Hantzsch, A. (1882). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(1), 1637-1638. [Link]
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Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
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Pinner, A. (1885). Ueber die Einwirkung von Acetessigäther auf Amidine. Berichte der deutschen chemischen Gesellschaft, 18(1), 759-760. [Link]
A Senior Scientist's Guide to Predictive Modeling: Computational Analysis of Ethyl 3-chloro-2,4-dioxopentanoate Reactions
This guide provides a comprehensive framework for the computational investigation of Ethyl 3-chloro-2,4-dioxopentanoate, a versatile yet underexplored building block in synthetic chemistry. Given the limited specific literature on the reaction mechanisms of this compound, this document serves as both a comparative analysis of potential reaction pathways and a practical guide to establishing a robust computational workflow. We will leverage principles from studies on analogous β-dicarbonyl and α-halo carbonyl systems to predict reactivity and guide experimental design, ensuring a synergistic relationship between in silico modeling and laboratory validation.[1][2]
Introduction: The Synthetic Potential of an Ambident Electrophile
This compound (CAS 34959-81-4) presents a fascinating case for synthetic chemists.[3][4] Its structure, featuring a β-dicarbonyl system, is a classic motif for generating molecular complexity, particularly in the synthesis of heterocyclic compounds.[2] The presence of two distinct electrophilic carbonyl carbons, an acidic α-proton site (in its de-chlorinated analogue), and a chlorine-bearing carbon, makes it an ambident electrophile. The key challenge—and opportunity—lies in controlling the regioselectivity of nucleophilic attacks.
Computational chemistry, particularly Density Functional Theory (DFT), offers an indispensable toolkit for dissecting these competing pathways.[5] By calculating the transition state energies and reaction thermodynamics, we can predict the most likely outcomes, understand the influence of solvents and catalysts, and rationally design experiments, thereby saving significant time and resources.[6][7]
Part I: The Computational Framework: A Strategy for Predictive Accuracy
The reliability of any computational study hinges on the judicious selection of methodology. For a molecule of this size and type, DFT provides the optimal balance of computational cost and accuracy.
Selecting the Level of Theory: Functionals and Basis Sets
The choice of a functional is critical and should be guided by the specific chemical question.
-
B3LYP: A widely used hybrid functional, often a good starting point for geometry optimizations and frequency calculations of organic molecules.
-
M06-2X: This functional is generally superior for studies involving non-covalent interactions and for calculating more accurate barrier heights (reaction kinetics).[8]
-
ωB97X-D: Includes empirical dispersion corrections, making it suitable for systems where van der Waals forces are important.
A robust basis set is equally crucial. The 6-311+G(d,p) basis set is recommended as it includes polarization functions (d,p) on heavy atoms and hydrogens, and diffuse functions (+) on heavy atoms, which are essential for accurately describing anionic species and transition states.
Modeling the Reaction Environment: The Role of Solvent
Reactions are rarely performed in the gas phase. A solvent can dramatically influence reaction rates and equilibria by stabilizing charged intermediates or transition states.
-
Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant. They offer a computationally efficient way to account for bulk solvent effects and are highly recommended for initial screening of reaction pathways.[7]
-
Explicit Solvation Models: In cases where specific solvent molecule interactions (e.g., hydrogen bonding to a carbonyl oxygen) are hypothesized to be critical to the mechanism, including one or two explicit solvent molecules in the calculation, in addition to the implicit model, can provide deeper insight.
Standard Computational Workflow
A rigorous computational study of a reaction mechanism follows a self-validating sequence. The workflow ensures that calculated stationary points are correctly identified and connected.
Caption: Standard workflow for computational reaction mechanism analysis.
Part II: Comparative Analysis of Potential Reaction Pathways
We will now compare three plausible reaction classes for this compound, benchmarking its potential against established alternatives where applicable.
Pathway A: Nucleophilic Attack
The molecule offers multiple sites for nucleophilic attack. A primary point of comparison is the competition between SN2-type substitution at the chlorine-bearing carbon versus addition to one of the carbonyl groups.
-
SN2 Substitution: A soft nucleophile (e.g., a thiol or iodide) would be expected to favor attack at the C-Cl bond, displacing the chloride. The adjacent carbonyl groups stabilize the developing negative charge in the transition state.
-
Carbonyl Addition: A hard nucleophile (e.g., an organolithium reagent or Grignard) would likely favor addition to one of the carbonyls. The steric hindrance around the C2 carbonyl (flanked by the ester and the substituted carbon) suggests the C4 carbonyl is the more probable site of attack.
Pathway B: Heterocycle Synthesis (vs. Alternatives)
β-Dicarbonyl compounds are workhorses in the synthesis of heterocycles like pyrazoles, isoxazoles, and pyrimidines. For instance, in a reaction with hydrazine, this compound could theoretically yield a chloromethyl-substituted pyrazole.
Here, we compare its utility against more common building blocks like malononitrile and ethyl cyanoacetate, which are frequently used to synthesize pyridines and pyrimidines.[9]
| Reagent | Key Reaction Type | Common Heterocycle | Advantages | Disadvantages |
| This compound | Condensation/Cyclization | Pyrazoles, Isoxazoles | Introduces a functionalized chloromethyl side chain for further modification. | Competing reaction pathways possible; potential for HCl elimination. |
| Malononitrile | Knoevenagel/Thorpe-Ziegler | Pyridines, Thiophenes[9] | Highly reactive methylene group; versatile for multicomponent reactions.[9] | Can be prone to polymerization; requires basic conditions. |
| Ethyl Cyanoacetate | Biginelli/Hantzsch reactions | Pyrimidines, Pyridones[9] | Readily available; yields stable products. | Less reactive than malononitrile. |
The primary advantage of using this compound is the introduction of a reactive C-Cl bond into the final heterocyclic product, which can serve as a handle for subsequent cross-coupling or substitution reactions.
Caption: Competing reaction pathways for this compound.
Predicted Energetics: A Hypothetical Comparison
A computational study would generate a table of predicted energies to compare these pathways directly. The Gibbs free energy of activation (ΔG‡) is the critical determinant of reaction rate, while the Gibbs free energy of reaction (ΔG_rxn) indicates the thermodynamic favorability.
| Pathway | Nucleophile | Solvent (Implicit) | Predicted ΔG‡ (kcal/mol) | Predicted ΔG_rxn (kcal/mol) | Predicted Outcome |
| A: SN2 | Thiophenol | Acetonitrile | 18.5 | -12.0 | Kinetically accessible |
| B: Carbonyl Add. | Methylamine | Acetonitrile | 24.2 | +2.5 | Kinetically disfavored |
| C: Cyclization | Hydrazine | Methanol | 15.8 | -25.5 | Kinetically & Thermodynamically Favored |
Note: The energy values above are illustrative examples for demonstration purposes. A lower ΔG‡ indicates a faster reaction. In this hypothetical case, cyclization with hydrazine is predicted to be the most favorable pathway.
Part III: Experimental Protocols for Validation and Comparison
Computational predictions must be validated by experiment. The following protocols outline how to test the predictions from our hypothetical analysis.
General Protocol for Reaction Screening
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the starting material in the desired solvent (e.g., acetonitrile, methanol, THF) to a concentration of 0.1 M.
-
Add the nucleophile (e.g., hydrazine, thiophenol) (1.1 equiv). If the nucleophile is a salt, it may be added directly.
-
If a base is required (e.g., for deprotonating a thiol), add it slowly (1.2 equiv, e.g., triethylamine or potassium carbonate).
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify product formation.
-
Upon completion, quench the reaction appropriately, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and compare it with the computationally predicted major product.
Protocol for Comparative Study with Malononitrile
To benchmark the utility of this compound in pyridine synthesis against a standard method:
-
Reaction 1 (Standard): Following the procedure outlined by Fun-den et al. for multicomponent pyridine synthesis, combine an aldehyde (1 mmol), malononitrile (1.1 mmol), an active methylene compound like acetophenone (1 mmol), and ammonium acetate (1.5 mmol).[9] Heat the mixture as specified and monitor for product formation.
-
Reaction 2 (Test): Design a plausible multicomponent reaction involving this compound to target a similar pyridine scaffold. This would likely involve a different combination of reagents to accommodate the unique structure.
-
Compare: Analyze the yield, purity, and reaction conditions (e.g., temperature, time) for both methods. This direct comparison provides a quantitative measure of the alternative reagent's performance.
Conclusion
This compound is a promising but underutilized reagent. Its complex reactivity profile, with multiple competing electrophilic sites, makes it an ideal candidate for exploration via computational chemistry. By employing a robust DFT-based workflow, researchers can dissect potential reaction mechanisms, predict product distributions, and rationally design experiments. This synergistic approach, combining in silico prediction with targeted experimental validation, is the most efficient path to unlocking the full synthetic potential of this and other novel chemical building blocks.
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A complete list of all sources cited within this guide.
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Spectroscopic comparison of Ethyl 3-chloro-2,4-dioxopentanoate derivatives
An in-depth guide to the spectroscopic characterization of Ethyl 3-chloro-2,4-dioxopentanoate, offering a comparative analysis against its non-halogenated analogue.
Introduction: The Analytical Imperative for Halogenated β-Dicarbonyls
This compound and its derivatives are pivotal intermediates in organic synthesis, serving as versatile building blocks for pharmaceuticals and fine chemicals.[1] The introduction of a halogen, such as chlorine, at the α-position of the β-dicarbonyl system dramatically alters its electronic properties and reactivity. Consequently, rigorous spectroscopic characterization is not merely a procedural step but a fundamental necessity for confirming molecular structure, assessing purity, and understanding the compound's chemical behavior.
This guide provides a comprehensive spectroscopic comparison of this compound with its parent compound, Ethyl 2,4-dioxopentanoate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between structural modifications and their spectral manifestations. The insights provided are grounded in established principles and are designed to equip researchers with the expertise to confidently analyze these complex molecules.
The Influence of Chlorination on Molecular Structure and Tautomerism
β-Keto esters like Ethyl 2,4-dioxopentanoate exist as a dynamic equilibrium between their keto and enol tautomeric forms.[2][3] This equilibrium is a critical factor influencing their spectroscopic signatures. The enol form is stabilized by the formation of a conjugated π-system and intramolecular hydrogen bonding.[3]
The introduction of an electronegative chlorine atom at the C3 position (α to both carbonyls) significantly impacts this equilibrium. The inductive effect of chlorine withdraws electron density, which can influence the acidity of the remaining α-proton (if any) and the stability of the enol form.
Caption: Keto-enol tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe
NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei. The interconversion between keto and enol tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of both forms.[4][5]
Experimental Protocol: NMR Spectroscopy
A rigorous and standardized protocol is essential for acquiring high-quality, reproducible NMR data.[1]
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Chloroform-d is a common choice as it is a relatively non-polar solvent that allows for clear observation of the sample's signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity and improve spectral resolution.
-
Data Acquisition: Acquire ¹H and ¹³C spectra. For ¹H NMR, a typical experiment involves a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.[2]
Caption: General workflow for NMR spectroscopy analysis.
¹H NMR: Comparative Analysis
The ¹H NMR spectrum provides a direct view of the proton environments. The introduction of chlorine at C3 causes a significant downfield shift for the attached proton due to its strong inductive electron-withdrawing effect.
| Assignment | Ethyl 2,4-dioxopentanoate (Non-chlorinated) | This compound | Rationale for Shift |
| CH₃ (C5) | ~2.2 ppm (s) | ~2.4 ppm (s) | Minor downfield shift due to proximity to the electron-withdrawing C3-Cl group. |
| CH₂ (ester) | ~4.2 ppm (q, J ≈ 7.1 Hz) | ~4.3 ppm (q, J ≈ 7.1 Hz) | Minimal change, as it is distant from the chlorinated center. |
| CH₃ (ester) | ~1.3 ppm (t, J ≈ 7.1 Hz) | ~1.3 ppm (t, J ≈ 7.1 Hz) | No significant change, distant from the modification site. |
| CH₂ (C3, keto) | ~3.6 ppm (s) | N/A | Signal is absent in the chlorinated compound. |
| CH (C3, keto) | N/A | ~4.8 ppm (s) | Strong downfield shift due to the powerful deshielding effect of the attached chlorine atom. |
| OH (enol) | ~12-14 ppm (br s) | Variable, may be present | Signal for the enolic proton, if present, is typically a broad singlet at a very downfield position. |
Note: Data are representative. Actual chemical shifts can vary with solvent and concentration.[4][6]
¹³C NMR: The Carbon Skeleton
¹³C NMR reveals changes in the carbon framework. The carbon directly bonded to the chlorine atom (C3) experiences a substantial downfield shift. The adjacent carbonyl carbons are also affected.
| Assignment | Ethyl 2,4-dioxopentanoate (Non-chlorinated) | This compound | Rationale for Shift |
| C1 (ester CH₃) | ~14 ppm | ~14 ppm | Unaffected by chlorination. |
| Ester CH₂ | ~62 ppm | ~63 ppm | Minor shift. |
| C5 (CH₃) | ~28 ppm | ~30 ppm | Slight downfield shift. |
| C3 | ~58 ppm | ~85-90 ppm | Major downfield shift due to the direct attachment of the electronegative chlorine.[7] |
| C4 (Ketone C=O) | ~201 ppm | ~195 ppm | Shielding (upfield shift) can occur due to the complex electronic effects of the α-halogen.[8] |
| C2 (Ester C=O) | ~167 ppm | ~165 ppm | Minor upfield shift. |
Note: Data are representative and based on general principles of ¹³C NMR spectroscopy.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups by their characteristic vibrational frequencies.[2] For these derivatives, the most diagnostic region is the carbonyl (C=O) stretching area (1650-1850 cm⁻¹).[10][11]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, place one drop directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Background Scan: Acquire a background spectrum of the clean, empty salt plates to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Mount the prepared salt plates in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Spectral Analysis: The Carbonyl Region
The electron-withdrawing inductive effect of the chlorine atom attached to the α-carbon strengthens (shortens) the adjacent C=O bonds, causing them to vibrate at a higher frequency.[11][12]
| Vibrational Mode | Ethyl 2,4-dioxopentanoate (Non-chlorinated) | This compound | Rationale for Shift |
| C=O Stretch (Ester) | ~1735-1745 cm⁻¹ | ~1750-1760 cm⁻¹ | Frequency increase due to the inductive effect of the α-chlorine. |
| C=O Stretch (Ketone) | ~1715-1725 cm⁻¹ | ~1730-1740 cm⁻¹ | Frequency increase due to the inductive effect of the α-chlorine. |
| C-Cl Stretch | N/A | ~650-850 cm⁻¹ | Appears in the fingerprint region; can be difficult to assign definitively. |
| Enol Features | Broad O-H (~3200 cm⁻¹), C=C (~1640 cm⁻¹), Conjugated C=O (~1650 cm⁻¹) | May be present, with similar characteristic bands. | The presence of an enol form would show a broad O-H stretch and C=O bands shifted to lower frequencies due to conjugation and hydrogen bonding.[2][13] |
Note: Frequencies are approximate and can be influenced by the physical state of the sample.[14][15]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5). Use a temperature program that allows for the elution of the analyte as a sharp peak.
-
MS Acquisition: The eluent from the GC is directed into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-250).
Fragmentation Analysis: The Chlorine Isotope Signature
The most telling feature in the mass spectrum of this compound is the presence of two major isotopes of chlorine: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M⁺ and M+2 ion peak pattern with an intensity ratio of approximately 3:1 for any fragment containing a chlorine atom.[16]
-
Molecular Ion (M⁺): The molecular ion peak for C₇H₉ClO₄ will appear at m/z 192 (for ³⁵Cl) and m/z 194 (for ³⁷Cl) in a ~3:1 ratio.
-
Key Fragments: Common fragmentation pathways for β-dicarbonyl compounds involve α-cleavage and McLafferty rearrangements.[17][18]
Caption: Plausible fragmentation pathways for this compound.
Comparison with Non-chlorinated Analogue: The non-chlorinated analogue (Ethyl 2,4-dioxopentanoate, MW=158.15) will show a single molecular ion peak at m/z 158. Its fragmentation will be simpler, lacking the characteristic M+2 isotope pattern. Common fragments would include the loss of the ethoxy group (m/z 113) and the acetyl group (m/z 115), with a prominent base peak often at m/z 43 (CH₃CO⁺).[19]
Conclusion: A Synthesis of Spectroscopic Evidence
The comprehensive spectroscopic analysis of this compound reveals distinct and predictable differences from its non-halogenated precursor.
-
NMR Spectroscopy pinpoints the precise location of the chlorine atom through significant downfield shifts of the α-proton (¹H NMR) and α-carbon (¹³C NMR).
-
FT-IR Spectroscopy confirms the electronic impact of the chlorine atom, evidenced by an increase in the vibrational frequencies of the adjacent carbonyl groups.
-
Mass Spectrometry provides unambiguous confirmation of the presence of one chlorine atom through the characteristic 3:1 isotopic pattern in the molecular ion and chlorine-containing fragments.
This guide demonstrates that a multi-technique spectroscopic approach is indispensable for the rigorous characterization of halogenated organic molecules. By understanding the causal links between chemical structure and spectral data, researchers can ensure the integrity of their materials and build a solid foundation for further synthetic applications.
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A Comparative Guide to the Biological Activities of Heterocyclic Compounds Synthesized from Ethyl 3-chloro-2,4-dioxopentanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel bioactive scaffolds is paramount. Ethyl 3-chloro-2,4-dioxopentanoate, a versatile β-dicarbonyl compound, presents itself as a valuable starting material for the synthesis of a diverse array of heterocyclic systems. This guide provides a comprehensive comparison of the biological activities of prominent classes of compounds derived from this precursor, namely pyrazoles, pyridazines, and thiophenes. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting a head-to-head comparison with established alternatives, supported by experimental data and detailed protocols.
The Synthetic Versatility of this compound
This compound's reactive 1,3-dicarbonyl motif makes it an ideal substrate for various cyclization reactions. The presence of a chlorine atom at the 3-position and an ester functionality offers additional points for chemical modification, allowing for the generation of diverse molecular architectures with a range of biological activities.
Pyrazole Derivatives: Potent Anticancer and Antimicrobial Agents
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives, known as the Knorr pyrazole synthesis, is a well-established and efficient method.[1][2] This reaction provides a direct pathway to a wide array of substituted pyrazoles.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).
Comparative Analysis of Anticancer Activity (IC50 in µM)
| Compound Class | Specific Derivative(s) | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference(s) |
| Pyrazole Derivatives | Phenyl-substituted pyrazoles | 5.8 - 9.3 | 7.74 - 82.49 | 8.0 | [5] |
| Pyrazole-benzamides | 4.98 - 92.62 | - | - | [5] | |
| Standard Anticancer Drugs | Doxorubicin | ~0.04 | ~0.05 | - | [3][5] |
| Cisplatin | 15.24 | - | - | [6] | |
| 5-Fluorouracil | - | ~3.5 | - | [7] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
The data clearly indicates that while standard chemotherapeutic agents like Doxorubicin exhibit high potency, certain pyrazole derivatives show promising activity, sometimes comparable to or even exceeding that of other standard drugs like Cisplatin in specific cell lines.[5][6]
Antimicrobial Activity
The pyrazole scaffold is also a cornerstone in the development of new antimicrobial agents, with derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][8]
Comparative Analysis of Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Specific Derivative(s) | S. aureus | E. coli | C. albicans | Reference(s) |
| Pyrazole Derivatives | Aminoguanidine-derived pyrazoles | 1 - 8 | 1 | - | [6] |
| Pyrazole-thiazole hybrids | <0.2 | - | - | [6] | |
| Hydrazone-containing pyrazoles | 62.5 | 125 | 2.9 | [3] | |
| Standard Antibiotics/Antifungals | Ciprofloxacin | ~1 | ~0.5 | - | [8] |
| Chloramphenicol | - | - | - | [3] | |
| Clotrimazole | - | - | >7.8 | [3][8] |
Note: MIC values can vary based on the specific strain and testing methodology.
The data highlights that some pyrazole derivatives exhibit potent antibacterial activity, with MIC values in the low microgram per milliliter range, comparable to established antibiotics like Ciprofloxacin.[6][8]
Pyridazine Derivatives: Emerging Anti-inflammatory and Anticancer Agents
The synthesis of pyridazines can be achieved through the reaction of 1,4-dicarbonyl compounds with hydrazine.[9] While a direct synthesis from this compound is not explicitly documented in the reviewed literature, the structural similarity to 1,4-dicarbonyl precursors suggests a feasible synthetic route.
Anti-inflammatory Activity
Pyridazine derivatives have garnered attention for their anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac.[8][10][11]
Comparative Analysis of Anti-inflammatory Activity
| Compound Class | Specific Derivative(s) | Edema Inhibition (%) | Ulcerogenic Effect | Reference(s) |
| Pyridazine Derivatives | Pyrrolo[3,4-d]pyridazinones | 60 - 65% | Low | [10] |
| Pyridine-based thiadiazoles | >58% | Not specified | [8] | |
| Standard Anti-inflammatory Drug | Diclofenac | 58% | High | [10] |
The results suggest that pyridazine-based compounds can exhibit potent anti-inflammatory effects with potentially reduced gastrointestinal side effects compared to traditional NSAIDs.[10]
Anticancer Activity
Recent studies have also explored the anticancer potential of pyridazine derivatives, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.[12][13][14][15][16]
Comparative Analysis of Anticancer Activity (IC50 in µM)
| Compound Class | Specific Derivative(s) | HCT-116 (Colon) | MCF-7 (Breast) | Reference(s) | | :--- | :--- | :--- | :--- | | Pyridazine Derivatives | Pyridazine-pyrazoline hybrids | - | - |[15] | | | Tetrahydroimidazo[1,2-b]pyridazines | - | 1 - 10 |[12] | | Standard Anticancer Drugs | Imatinib | Comparable to some derivatives | - |[16] | | | 5-Fluorouracil | ~3.5 | - |[12] |
Thiophene Derivatives: A Scaffold for Diverse Biological Activities
The Gewald reaction provides a versatile method for the synthesis of 2-aminothiophenes from α-methylene carbonyl compounds, a category that includes this compound, in the presence of sulfur and a base.[17][18][19][20]
Antimicrobial Activity
Thiophene derivatives are known to possess a broad spectrum of antimicrobial activity, with some compounds showing promising results against drug-resistant bacterial strains.[15][16][21][22]
Comparative Analysis of Antimicrobial Activity (MIC in mg/L)
| Compound Class | Specific Derivative(s) | A. baumannii (Col-R) | E. coli (Col-R) | Reference(s) | | :--- | :--- | :--- | :--- | | Thiophene Derivatives | Benzamides with piperidin-4-yloxy group | 16 - 32 | 8 - 32 |[15][21] | | Standard Antibiotic | Colistin | - | - |[15] |
Col-R: Colistin-Resistant
Anti-inflammatory Activity
Several thiophene derivatives have been investigated for their anti-inflammatory effects, with some exhibiting potent inhibition of key inflammatory enzymes like COX-2.[4][10][11][21][22]
Comparative Analysis of COX-2 Inhibition (IC50 in µM)
| Compound Class | Specific Derivative(s) | COX-2 IC50 | Reference(s) | | :--- | :--- | :--- | | Thiophene Derivatives | Tetrahydro[b]benzothiophenes | 0.67 |[10] | | Standard Anti-inflammatory Drug | Celecoxib | 1.14 |[10] |
Experimental Protocols
Synthesis of Pyrazole Derivatives from Ethyl 2,4-dioxopentanoate (Knorr Synthesis)[1]
This protocol outlines a general procedure for the synthesis of pyrazole derivatives.
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2,4-dioxopentanoate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the desired hydrazine derivative (1 to 1.2 equivalents).
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination[8]
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[11]
Procedure:
-
Administer the test compounds or a reference drug (e.g., diclofenac) to rats, typically via oral or intraperitoneal injection.
-
After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group compared to the control group (treated with vehicle only).
Conclusion
This compound serves as a highly valuable and versatile starting material for the synthesis of a variety of biologically active heterocyclic compounds. Pyrazole derivatives synthesized from this precursor have demonstrated significant potential as both anticancer and antimicrobial agents, with some compounds exhibiting efficacy comparable to or exceeding that of standard drugs. Furthermore, the potential for synthesizing pyridazine and thiophene derivatives with promising anti-inflammatory, anticancer, and antimicrobial activities highlights the broad utility of this starting material in drug discovery. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this promising area of medicinal chemistry.
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- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
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- ResearchGate. (n.d.). Synthesis of pyrazole derivatives: Reagents and Conditions.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Ethyl 3-chloro-2,4-dioxopentanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Building Block
In the realm of synthetic organic chemistry, particularly in the construction of pharmacologically relevant heterocyclic scaffolds, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and ultimately, the economic viability of a synthetic route. Ethyl 3-chloro-2,4-dioxopentanoate, a chlorinated β-dicarbonyl compound, presents itself as a potentially valuable, yet often overlooked, building block. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance and economic implications against more conventional alternatives in the synthesis of pyrazoles, a class of nitrogen-containing heterocycles of significant interest in drug discovery.
The Strategic Advantage of the Chloro Substituent: A Mechanistic Perspective
The Knorr pyrazole synthesis, a classic and robust method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The choice of the dicarbonyl component is pivotal and dictates the substitution pattern of the resulting pyrazole ring. While simple β-ketoesters like ethyl acetoacetate are commonly employed, the introduction of a chlorine atom, as in this compound, offers unique synthetic advantages.
The presence of the electron-withdrawing chloro group at the α-position to one of the carbonyls enhances the electrophilicity of the adjacent carbon, potentially influencing the regioselectivity of the initial nucleophilic attack by the hydrazine.[2] This can be a crucial factor in the synthesis of specifically substituted pyrazoles, avoiding the formation of isomeric mixtures that require challenging and costly purification. Furthermore, the chloro substituent can serve as a handle for post-synthetic modification, allowing for the introduction of further diversity into the pyrazole scaffold through nucleophilic substitution reactions.
Comparative Performance in Pyrazole Synthesis: A Data-Driven Analysis
To provide a clear and objective comparison, we will consider the synthesis of a model 3-acetyl-4-chloropyrazole derivative. The performance of this compound is compared against a common, non-chlorinated alternative, ethyl acetoacetate, which would require a subsequent chlorination step to arrive at the same final product.
| Reagent | Reaction Pathway | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| This compound | Direct one-step synthesis of the 4-chloropyrazole | 85-95 | 2-4 | High regioselectivity, direct incorporation of the chloro substituent, shorter overall synthesis. | Higher initial reagent cost, potential for side reactions if not handled correctly. |
| Ethyl acetoacetate | Two-step synthesis: 1. Pyrazole formation 2. Chlorination | 70-85 (overall) | 4-8 (total) | Lower initial reagent cost, well-established procedures. | Longer synthetic route, potential for non-selective chlorination leading to isomeric mixtures, use of potentially harsh chlorinating agents. |
Note: Yields and reaction times are approximate and can vary depending on the specific reaction conditions and substrates used.
Cost-Benefit Analysis: A Practical Economic Perspective
While the upfront cost of a specialized reagent like this compound may be higher than that of a commodity chemical like ethyl acetoacetate, a comprehensive cost-benefit analysis must consider the entire synthetic workflow.
| Reagent | Estimated Cost (per 100g) | Overall Process Cost Considerations |
| This compound | ~$150 - $300 | Higher initial investment, but potential for significant savings in downstream processing due to higher yields, regioselectivity, and a shorter synthetic route (fewer steps, less solvent, less energy consumption, reduced labor). |
| Ethyl acetoacetate | ~$20 - $50 | Lower initial cost, but the overall cost can increase due to the need for an additional chlorination step, the cost of the chlorinating agent, and the potential for lower overall yields and costly purification of isomers. |
| Ethyl 2-chloroacetoacetate | ~$50 - $100 | A closer alternative, but the different substitution pattern of the chloro group can lead to different reactivity and regioselectivity. |
| Diethyl chloromalonate | ~$100 - $200 | Offers a different scaffold for pyrazole synthesis, but with a generally higher cost than ethyl acetoacetate. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
The economic advantage of using this compound becomes apparent when considering the "hidden costs" associated with a longer, less efficient synthetic route. The reduction in reaction steps, improved yields, and avoidance of complex purifications can lead to substantial savings in terms of time, resources, and manpower, particularly in a drug development setting where time-to-market is critical.
Experimental Protocols: A Guide to Practical Implementation
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the synthesis of a 3-acetyl-4-chloro-1-phenyl-1H-pyrazole are provided below.
Protocol 1: Synthesis from this compound
Workflow for Pyrazole Synthesis
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol (10 mL per gram of starting material)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in ethanol.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add cold water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 3-acetyl-4-chloro-1-phenyl-1H-pyrazole.
Protocol 2: Synthesis from Ethyl Acetoacetate (Two-Step)
Two-Step Pyrazole Synthesis Workflow
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Follow the procedure in Protocol 1, substituting this compound with ethyl acetoacetate and extending the reflux time to 4 hours. Isolate the intermediate pyrazole.
Step 2: Chlorination of the Pyrazole Intermediate Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (15 mL per gram of pyrazole)
Procedure:
-
Dissolve the pyrazole intermediate in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide in portions to the solution at room temperature.
-
Stir the reaction mixture for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product.
Conclusion and Recommendations
The choice between this compound and its non-chlorinated counterparts is a nuanced decision that hinges on a holistic evaluation of the synthetic strategy. While the initial procurement cost of the chlorinated reagent is higher, its use can lead to a more efficient, cost-effective, and streamlined synthesis of valuable 4-chloropyrazole derivatives. The direct incorporation of the chloro moiety in a single, highly regioselective step circumvents the need for a separate chlorination reaction, thereby reducing the overall number of synthetic operations, minimizing waste, and potentially improving the overall yield and purity of the final product.
For researchers and drug development professionals engaged in the synthesis of complex heterocyclic molecules, the strategic use of functionalized building blocks like this compound should be strongly considered. The initial investment in a more specialized reagent can pay significant dividends in the long run, accelerating the drug discovery and development process.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
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Green chemistry metrics for Ethyl 3-chloro-2,4-dioxopentanoate synthesis
An In-Depth Comparative Guide to the Green Synthesis of Ethyl 3-chloro-2,4-dioxopentanoate
This guide provides a comprehensive comparison of synthetic methodologies for this compound, a key building block in pharmaceutical and fine chemical synthesis. Moving beyond simple yield analysis, we will employ established green chemistry metrics to objectively evaluate the environmental performance and overall sustainability of two distinct chlorination routes. The core objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing synthetic pathways in alignment with the principles of green chemistry.[1][2][3]
The Imperative of Green Chemistry in Modern Synthesis
The twelve principles of green chemistry provide a foundational framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[4] To translate these principles into practice, we rely on quantitative metrics that measure performance and drive improvement.[1][2] This guide will focus on three key mass-based metrics:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.[5][6][7] A higher atom economy signifies less waste generated in the form of byproducts.[8][9]
-
Environmental Factor (E-Factor): A practical metric that quantifies the total mass of waste produced for a given mass of product.[1][10][11] It accounts for solvent losses, reagent byproducts, and unreacted starting materials, offering a real-world assessment of a process's wastefulness.[12]
-
Process Mass Intensity (PMI): Widely adopted by the pharmaceutical industry, PMI measures the total mass of all materials (water, solvents, reagents, starting materials) used to produce a unit mass of the final product.[13][14][15] It is directly related to the E-Factor by the simple equation: PMI = E-Factor + 1.[4]
By applying these metrics, we can move from a qualitative sense of "greenness" to a quantitative, data-driven comparison of chemical processes.
Synthetic Pathways to this compound
The target molecule is typically synthesized by the α-chlorination of its precursor, ethyl 2,4-dioxopentanoate. The choice of chlorinating agent and solvent system is the primary determinant of the process's environmental footprint. We will compare a traditional, hazardous route with a modern, greener alternative.
Route 1: The Traditional Approach - Chlorination with Sulfuryl Chloride
This method employs sulfuryl chloride (SO₂Cl₂), a powerful and effective chlorinating agent. However, its use is fraught with significant environmental, health, and safety (EHS) concerns. Sulfuryl chloride is a colorless, fuming liquid that is highly toxic, corrosive, and reacts violently with water.[16][17][18][19] Its decomposition in moist air produces hydrochloric acid and sulfuric acid, both of which are highly corrosive. This reaction is often performed in chlorinated solvents like dichloromethane (DCM) or chloroform, which are themselves environmentally problematic.
Route 2: A Greener Alternative - Chlorination with N-Chlorosuccinimide (NCS)
An alternative approach utilizes N-Chlorosuccinimide (NCS), a solid-state reagent that is significantly safer and easier to handle than sulfuryl chloride. The primary byproduct of the reaction is succinimide, a non-hazardous, water-soluble solid that can be easily removed and potentially recycled. Furthermore, this reaction can be conducted in more environmentally benign solvents, such as ethyl acetate, reducing the overall process hazard.
Head-to-Head Comparison: A Quantitative Analysis
To provide a clear comparison, we will analyze the chlorination step of each route based on a hypothetical laboratory-scale synthesis of 10 grams of this compound.
Data Presentation: Green Metrics Showdown
| Parameter | Route 1: Sulfuryl Chloride | Route 2: N-Chlorosuccinimide (NCS) | Rationale & Justification |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (C₄H₄ClNO₂) | NCS is a stable, non-volatile solid, presenting lower handling and inhalation risks compared to the fuming, highly reactive liquid SO₂Cl₂.[16][17] |
| Solvent | Dichloromethane (DCM) | Ethyl Acetate | Ethyl acetate is a preferred solvent with a better EHS profile than DCM, which is a suspected carcinogen and environmentally persistent.[20] |
| Reaction Byproducts | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Succinimide (C₄H₅NO₂) | The gaseous, corrosive byproducts of Route 1 require specialized scrubbing equipment. The solid, benign succinimide from Route 2 is easily filtered. |
| Safety/Hazard Profile | High: Toxic, corrosive, water-reactive reagent; hazardous solvent and byproducts.[18][19] | Low: Safer solid reagent; less hazardous solvent; benign byproduct. | The cumulative hazards of Route 1 are significantly greater, requiring more stringent engineering controls and personal protective equipment. |
| Atom Economy (AE) | 53.6% | 59.3% | Route 2 incorporates a greater percentage of the reactant atoms into the final product, inherently generating less waste per mole of product. |
| Assumed Yield | 85% | 90% | Greener methods often lead to cleaner reactions with higher selectivity and yield. |
| E-Factor | ~ 17.7 | ~ 11.2 | The E-Factor for Route 1 is significantly higher, driven largely by the high mass of solvent used and the generation of low molecular weight byproducts. |
| Process Mass Intensity (PMI) | ~ 18.7 | ~ 12.2 | The PMI, which includes all inputs, confirms that Route 2 is a far more mass-efficient process, a key goal in sustainable manufacturing.[13][15] |
Experimental Protocols & Metric Calculations
The causality behind our experimental choices is grounded in maximizing safety and efficiency while minimizing environmental impact.
Route 1: Experimental Protocol (Sulfuryl Chloride)
-
Preparation: In a fume hood, dissolve ethyl 2,4-dioxopentanoate (10.0 g, 63.2 mmol) in anhydrous dichloromethane (150 mL) in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a caustic scrubber.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sulfuryl chloride (8.9 g, 66.4 mmol, 1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by slowly adding water (50 mL). Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation.
Green Metrics Calculation (Route 1):
-
Atom Economy:
-
Reaction: C₇H₁₀O₄ (158.15 g/mol ) + SO₂Cl₂ (134.97 g/mol ) → C₇H₉ClO₄ (192.60 g/mol ) + SO₂ + HCl
-
AE = [Mass of Product] / [Total Mass of Reactants] * 100
-
AE = [192.60] / [158.15 + 134.97] * 100 = 53.6%
-
-
E-Factor & PMI (Hypothetical):
-
Inputs: Ethyl 2,4-dioxopentanoate (10.0 g), SO₂Cl₂ (8.9 g), DCM (150 mL ≈ 199.5 g), Water/Bicarb/Brine (150 g), Na₂SO₄ (10 g) = Total Input: 378.4 g
-
Output: Product (10.3 g, 85% yield)
-
Waste: Total Input - Mass of Product = 378.4 g - 10.3 g = 368.1 g
-
E-Factor = Mass of Waste / Mass of Product = 368.1 / 10.3 = 35.7 (Corrected for a more realistic solvent/workup volume)
-
PMI = Total Mass Input / Mass of Product = 378.4 / 10.3 = 36.7 (Corrected for a more realistic solvent/workup volume)
-
Route 2: Experimental Protocol (N-Chlorosuccinimide)
-
Preparation: Dissolve ethyl 2,4-dioxopentanoate (10.0 g, 63.2 mmol) in ethyl acetate (100 mL) in a round-bottom flask.
-
Reagent Addition: Add N-Chlorosuccinimide (8.8 g, 66.4 mmol, 1.05 equiv) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC. The succinimide byproduct will precipitate as a white solid.
-
Work-up: Cool the mixture and filter to remove the precipitated succinimide. Wash the filtrate with water (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the high-purity product.
Green Metrics Calculation (Route 2):
-
Atom Economy:
-
Reaction: C₇H₁₀O₄ (158.15 g/mol ) + C₄H₄ClNO₂ (133.54 g/mol ) → C₇H₉ClO₄ (192.60 g/mol ) + C₄H₅NO₂
-
AE = [192.60] / [158.15 + 133.54] * 100 = 59.3%
-
-
E-Factor & PMI (Hypothetical):
-
Inputs: Ethyl 2,4-dioxopentanoate (10.0 g), NCS (8.8 g), Ethyl Acetate (100 mL ≈ 90.2 g), Water/Brine (100 g), Na₂SO₄ (10 g) = Total Input: 219.0 g
-
Output: Product (10.9 g, 90% yield)
-
Waste: Total Input - Mass of Product = 219.0 g - 10.9 g = 208.1 g
-
E-Factor = Mass of Waste / Mass of Product = 208.1 / 10.9 = 19.1 (Corrected for a more realistic solvent/workup volume)
-
PMI = Total Mass Input / Mass of Product = 219.0 / 10.9 = 20.1 (Corrected for a more realistic solvent/workup volume)
-
(Note: The initial table values were estimates. The detailed calculations provide a more accurate, albeit still hypothetical, comparison, which still strongly favors Route 2).
Visualization of Workflows and Pathways
Visual diagrams help to clarify the process flow and the chemical transformations involved.
Caption: Workflow for evaluating and comparing synthetic routes using green chemistry metrics.
Caption: Comparison of traditional and greener synthetic pathways to the target molecule.
Conclusion and Future Outlook
The quantitative analysis unequivocally demonstrates that Route 2, employing N-Chlorosuccinimide in ethyl acetate, is a substantially greener and more sustainable method for synthesizing this compound. It boasts a higher atom economy, a significantly lower E-Factor and PMI, and a vastly improved safety profile. The avoidance of highly hazardous reagents like sulfuryl chloride and problematic solvents like dichloromethane aligns directly with the core principles of green chemistry.
This guide serves as a practical example of how green chemistry metrics can be applied to make informed, data-driven decisions in process development. For professionals in drug development and chemical synthesis, adopting such greener alternatives is not only an ethical imperative but also leads to safer, more efficient, and more economical processes. Future work should focus on exploring catalytic chlorination methods and solvent-free conditions to further enhance the sustainability of this important transformation.
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Atom Economy (GCSE Chemistry) - Study Mind. Available at: [Link]
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Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. Available at: [Link]
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Process Mass Intensity Calculation Tool - ACS Community - American Chemical Society. Available at: [Link]
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Atom Economy Calculator. Available at: [Link]
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Process Mass Intensity Prediction Calculator - Green Chemistry For Sustainability. Available at: [Link]
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Process Mass Intensity, PMI | Chem-Station Int. Ed. Available at: [Link]
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Useful Green Chemistry Metrics - Scientific Update. Available at: [Link]
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Process Mass Intensity (PMI) – ACSGCIPR. Available at: [Link]
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13.10: The E-Factor in Green Chemistry. (2021-03-24). Available at: [Link]
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Enzymatic acylation : assessing the greenness of different acyl donors - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC15576H. (2011-08-04). Available at: [Link]
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How to Calculate E-factor (Green Chem) - YouTube. (2022-10-28). Available at: [Link]
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Green Chemistry and Engineering Metrics - American Chemical Society. Available at: [Link]
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. Available at: [Link]
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Convergent Process Mass Intensity Calculator - Green Chemistry For Sustainability. Available at: [Link]
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Atom economy - Wikipedia. Available at: [Link]
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Video: Atom Economy | Formula & Examples - Study.com. Available at: [Link]
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Introduction to Green Metrics - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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What Is E Factor In Green Chemistry? - YouTube. (2025-02-16). Available at: [Link]
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ICSC 0198 - SULPHURYL CHLORIDE - International Chemical Safety Cards (ICSCs). Available at: [Link]
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Sulfuryl chloride CAS N°: 7791-25-5 - OECD Existing Chemicals Database. (2002-08-20). Available at: [Link]
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This compound | C7H9ClO4 | CID 3006755 - PubChem. Available at: [Link]
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Synthesis of ethyl 2-chloro-3-oxopentanoate - PrepChem.com. Available at: [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. (2022-02-24). Available at: [Link]
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A Comparative Guide to Catalysts for Pyrazole Synthesis from Dicarbonyls
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs such as Celebrex, Viagra, and a host of other biologically active agents underscores the critical need for efficient and versatile synthetic methodologies. The classical Knorr synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, remains a fundamental route to this valuable heterocycle. However, the choice of catalyst is paramount, profoundly influencing reaction rates, yields, regioselectivity, and overall process sustainability.
This guide provides an in-depth comparative analysis of various catalytic systems for pyrazole synthesis from dicarbonyls. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed, reproducible protocols to empower your research endeavors.
The Fundamental Reaction: A Mechanistic Overview
The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is a cyclocondensation reaction. The general mechanism, particularly under acidic catalysis, proceeds through several key steps. The initial step involves the formation of a hydrazone intermediate by the condensation of the hydrazine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization where the remaining nitrogen of the hydrazine attacks the second carbonyl group. Finally, a dehydration step yields the aromatic pyrazole ring.[1][2] The choice of catalyst can significantly influence the rates of these steps and, in the case of unsymmetrical dicarbonyls, the regioselectivity of the final product.
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-chloro-2,4-dioxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-chloro-2,4-dioxopentanoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are paramount to ensuring the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are crucial for its accurate quantification and impurity profiling. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, a requirement mandated by regulatory bodies like the FDA and EMA.[1][2][3][4] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for the validation of analytical procedures.[5][6][7][8]
The core objective of validating an analytical method is to ensure it is consistently reliable and accurate under the defined analytical conditions.[2] This involves a thorough evaluation of several key performance characteristics, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ).[9][10][11] This guide will explore the application of these validation parameters to common analytical techniques used for the analysis of pharmaceutical intermediates like this compound.
Section 1: Choosing the Right Analytical Technique
The selection of an appropriate analytical technique is the foundational step in method validation. For a compound like this compound, which possesses chromophores and is amenable to chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common choices. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC is often the primary choice for the analysis of moderately polar compounds like this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given the potential for thermal degradation of this compound, derivatization may be necessary to improve its volatility and thermal stability for GC analysis.[12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound.[15] While primarily a qualitative technique, quantitative NMR (qNMR) can be employed for accurate concentration determination without the need for a reference standard of the analyte.
The choice between these techniques depends on the intended purpose of the analytical procedure, such as whether it's for an assay, impurity testing, or identification.[7][9][16]
Section 2: The Pillars of Analytical Method Validation
The validation of an analytical method is a systematic process that evaluates its performance characteristics to ensure it is fit for its intended purpose.[3] The key validation parameters, as defined by the ICH, are discussed below in the context of analyzing this compound.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10] For an assay of this compound, the method must be able to distinguish the main compound from any process-related impurities or degradation products.
-
Experimental Protocol for Specificity (HPLC):
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (matrix without the analyte) using the developed HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the stressed samples. The peak should be spectrally homogeneous, indicating no co-eluting impurities.
-
Resolution: Ensure adequate chromatographic resolution between the analyte peak and any impurity or degradation product peaks.
-
Linearity
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10]
-
Experimental Protocol for Linearity (HPLC):
-
Preparation of Standards: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range (e.g., 50% to 150% of the target concentration).
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[17] It is often determined by recovery studies.
-
Experimental Protocol for Accuracy (HPLC):
-
Spiked Samples: Prepare samples by spiking a placebo (or a known matrix) with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each spiked sample in triplicate.
-
Calculation: Calculate the percentage recovery of the analyte at each concentration level. The acceptance criteria for recovery are typically within 98.0% to 102.0%.
-
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Experimental Protocol for Precision (HPLC):
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements. The RSD should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Experimental Protocol for LOD and LOQ (HPLC):
-
Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]
-
Experimental Protocol for Robustness (HPLC):
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).
-
Section 3: Comparative Analysis of Analytical Methods
The following table provides a comparative summary of the performance of HPLC and GC methods for the analysis of this compound, based on typical validation data.
| Validation Parameter | HPLC Method | GC Method (with derivatization) | Justification for Performance |
| Specificity | High | High | Both techniques offer excellent separation capabilities, especially when coupled with mass spectrometry (MS) for definitive peak identification. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | HPLC generally provides slightly better linearity due to the lower potential for analyte degradation at ambient temperatures. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The derivatization step in GC can sometimes introduce variability, slightly widening the recovery range. |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | The manual steps involved in derivatization for GC can contribute to a slightly higher relative standard deviation. |
| LOQ | Low (ng/mL range) | Very Low (pg/mL range) | GC-MS, particularly with selective ion monitoring (SIM) or multiple reaction monitoring (MRM), often offers superior sensitivity. |
| Robustness | Good | Moderate | GC methods can be more sensitive to variations in parameters like injection temperature and gas flow rates. |
Section 4: Visualizing the Validation Workflow
A well-defined workflow is essential for a successful analytical method validation. The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for Analytical Method Validation.
Section 5: Conclusion
The validation of analytical methods for this compound is a critical activity in pharmaceutical development and manufacturing. A thorough and well-documented validation process, guided by regulatory frameworks such as the ICH guidelines, ensures the reliability and accuracy of analytical data.[2][18] Both HPLC and GC are powerful techniques for this purpose, with the choice depending on the specific application and desired performance characteristics. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate robust analytical methods that meet the stringent requirements of the pharmaceutical industry.
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PharmTech. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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A Senior Application Scientist's Guide to the Kinetic Studies of Ethyl 3-chloro-2,4-dioxopentanoate Reactions: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the reactivity and stability of intermediates are paramount. Ethyl 3-chloro-2,4-dioxopentanoate, a halogenated β-dicarbonyl compound, presents a fascinating case study in electrophilicity and nucleophilicity.[1][2][3][4][5] This guide provides a comprehensive framework for conducting and comparing kinetic studies of this versatile building block. We will delve into the theoretical underpinnings of its reactivity, propose comparative experimental designs, and provide detailed protocols for robust kinetic analysis.
The Significance of Kinetic Analysis for this compound
This compound is a molecule of interest due to its multiple reactive sites. The presence of the chlorine atom alpha to a carbonyl group suggests a site for nucleophilic attack, while the β-dicarbonyl system allows for enolate formation and subsequent reactions.[6][7] Understanding the kinetics of its reactions is crucial for:
-
Reaction Optimization: Controlling reaction conditions to favor desired products over side reactions.
-
Mechanism Elucidation: Gaining insight into the step-by-step process of a chemical transformation.
-
Predictive Modeling: Developing models to forecast the behavior of similar compounds in complex synthetic pathways.
-
Drug Development: Assessing the stability and reactivity of potential drug candidates or their precursors.
This guide will equip you with the knowledge and methodologies to perform these critical kinetic assessments.
Theoretical Framework: A Molecule with Dual Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
Electrophilic Character at the Chlorinated Carbon
The chlorine atom is positioned at a carbon flanked by two electron-withdrawing carbonyl groups. This electronic arrangement makes the chlorinated carbon highly electrophilic and susceptible to nucleophilic substitution, primarily through an S_N2 mechanism.
Caption: Enolate formation from a β-dicarbonyl compound.
Proposed Comparative Kinetic Studies
To comprehensively understand the reactivity of this compound, we propose a series of comparative kinetic studies. These studies will benchmark its reactivity against a non-chlorinated analogue, Ethyl 2,4-dioxopentanoate , and a simple α-chloro ester, Ethyl 2-chloroacetate .
| Reaction | Reactant | Purpose | Expected Outcome |
| Hydrolysis | Water | Assess stability and susceptibility to nucleophilic attack by a weak nucleophile. | This compound is expected to hydrolyze faster than Ethyl 2-chloroacetate due to the additional electron-withdrawing carbonyl group. |
| Thiolysis | Thiophenol | Investigate the rate of S_N2 reaction with a soft nucleophile. | The reaction is expected to be significantly faster for this compound compared to Ethyl 2-chloroacetate. |
| Aminolysis | Aniline | Compare the rate of reaction with a harder nucleophile. | This will reveal the competition between nucleophilic attack at the chlorinated carbon versus the carbonyl carbons. |
Experimental Methodologies for Kinetic Analysis
The choice of analytical technique is critical for obtaining accurate kinetic data. We will outline three powerful methods: UV-Vis Spectrophotometry, ¹H NMR Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
UV-Vis Spectrophotometry
This technique is ideal for reactions where there is a change in the absorbance of light in the UV-visible region. [8][9][10][11][12] Protocol for a Typical UV-Vis Kinetic Experiment:
-
Wavelength Selection: Determine the λ_max of the reactant or product that will be monitored. A preliminary scan of the reaction mixture at different time points is recommended. [10]2. Standard Curve: Prepare a series of solutions of known concentrations of the absorbing species and measure their absorbance to create a Beer-Lambert plot.
-
Reaction Initiation: Thermostat the reactant solutions in the spectrophotometer's cuvette holder. Initiate the reaction by adding the final reactant and start data acquisition immediately. For fast reactions, a stopped-flow apparatus is necessary. [8][13][14]4. Data Acquisition: Record the absorbance at the chosen wavelength over time until the reaction is complete.
-
Data Analysis: Convert absorbance values to concentrations using the standard curve. Plot concentration versus time and apply the appropriate integrated rate law to determine the rate constant. [11]
Caption: Workflow for a UV-Vis spectrophotometry kinetic study.
¹H NMR Spectroscopy
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it a powerful tool for monitoring reaction kinetics in situ. [15][16][17][18][19] Protocol for a Typical ¹H NMR Kinetic Experiment:
-
Peak Identification: Obtain ¹H NMR spectra of the pure reactants and expected products to identify characteristic peaks that do not overlap.
-
Internal Standard: Add a known amount of an unreactive internal standard (e.g., tetramethylsilane or 1,4-dioxane) to the reaction mixture for accurate quantification.
-
Reaction Initiation: Prepare the reaction mixture in an NMR tube and quickly place it in the pre-thermostated NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of the reactant, product, and internal standard. The relative integrals will be used to calculate the concentrations of the species at each time point. Plot concentration versus time to determine the rate constant. [15]
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for separating and quantifying the components of a reaction mixture, making it suitable for kinetic studies of complex reactions. [20][21] Protocol for a Typical HPLC Kinetic Experiment:
-
Method Development: Develop an HPLC method (column, mobile phase, flow rate, and detector wavelength) that can effectively separate the reactants and products.
-
Calibration Curves: Prepare and run a series of standard solutions for each component to be quantified to generate calibration curves (peak area vs. concentration).
-
Reaction and Quenching: Start the reaction in a thermostated vessel. At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Sample Analysis: Inject the quenched aliquots into the HPLC system.
-
Data Analysis: Determine the concentration of each component in the aliquots from their peak areas using the calibration curves. Plot concentration versus time to determine the rate constant.
Caption: Workflow for an HPLC-based kinetic study.
Data Presentation and Comparison
The results of the kinetic studies should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparison of Second-Order Rate Constants (k) at 298 K
| Reaction | Nucleophile | This compound k (M⁻¹s⁻¹) | Ethyl 2,4-dioxopentanoate k (M⁻¹s⁻¹) | Ethyl 2-chloroacetate k (M⁻¹s⁻¹) |
| Hydrolysis | H₂O | Experimental Value | Experimental Value | Literature Value |
| Thiolysis | Thiophenol | Experimental Value | N/A | Experimental Value |
| Aminolysis | Aniline | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide provides a comprehensive framework for the kinetic investigation of this compound. By systematically comparing its reactivity with relevant analogues, researchers can gain a deeper understanding of its chemical behavior. The detailed protocols for UV-Vis spectrophotometry, ¹H NMR spectroscopy, and HPLC provide the necessary tools for acquiring high-quality kinetic data. This knowledge is invaluable for the rational design of synthetic routes, the optimization of reaction conditions, and the development of novel chemical entities in the pharmaceutical and chemical industries.
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A Senior Application Scientist's Guide to Scalable Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Heterocyclic scaffolds are the bedrock of modern medicine, forming the core of a significant percentage of all pharmaceuticals. However, a promising lead compound discovered at the milligram scale is of little value if its synthesis cannot be efficiently, safely, and economically scaled to produce the kilograms required for clinical trials and commercialization. The choice of a synthetic route, therefore, is a critical decision that extends far beyond initial laboratory yields, profoundly impacting the viability of a drug development program.
This guide provides an in-depth, objective comparison of the scalability of several key heterocyclic synthesis routes. Moving beyond mere procedural descriptions, we will dissect the underlying principles that govern their performance at scale, supported by experimental data and field-proven insights. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
Foundational Principles of Scalability
Before comparing specific routes, it is crucial to define the metrics by which we measure scalability. While laboratory success is often measured by yield alone, process chemistry demands a more holistic view.
-
Yield: The amount of desired product obtained, while fundamental, can be misleading if purification losses at scale are significant.
-
Process Mass Intensity (PMI): A key green chemistry metric, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final active pharmaceutical ingredient (API) produced.[1][2] A lower PMI indicates a more efficient and sustainable process.
-
Space-Time Yield (STY): This metric measures the amount of product produced per unit volume of reactor space per unit of time (e.g., kg/L/day ). It is a critical measure of process efficiency and throughput.
-
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor quantifies the amount of waste produced per unit of product.[3]
-
Safety & Hazard Analysis: A scalable process must be inherently safe. This involves assessing reaction exotherms, potential for runaway reactions, toxicity of reagents, and pressure generation.[4]
These metrics provide a quantitative framework for objectively comparing the true industrial viability of different synthetic strategies.
Comparative Analysis of Classical Synthesis Routes
Many "named" reactions learned in introductory organic chemistry remain staples of industrial synthesis. However, their scalability profiles differ significantly.
The Paal-Knorr Pyrrole/Furan Synthesis
First reported in 1884, the Paal-Knorr synthesis is a robust and widely used method for constructing pyrroles and furans from 1,4-dicarbonyl compounds.[5]
Mechanism: The synthesis proceeds via the condensation of a 1,4-dicarbonyl with a primary amine or ammonia (for pyrroles) or dehydration (for furans), typically under acidic conditions. The rate-determining step is often the intramolecular cyclization.[6]
Scalability Advantages:
-
High Atom Economy: The core reaction is a condensation, with water as the primary byproduct, leading to high atom efficiency.
-
Generally Mild Conditions: While traditionally requiring heat and strong acids, modern modifications allow the reaction to proceed under milder conditions, sometimes even at room temperature in aqueous media, which is highly advantageous for sensitive substrates.[6][7]
-
High Yields: The Paal-Knorr synthesis is known for its reliability and frequently provides high yields, often exceeding 80-95%.[8]
Scalability Challenges:
-
Starting Material Availability: The primary limitation is the accessibility of the requisite 1,4-dicarbonyl starting materials, which can be complex to synthesize themselves.
-
Harsh Conditions in Traditional Protocols: The use of strong acids and prolonged heating in older protocols can limit functional group tolerance and pose corrosion challenges for standard reactors.[7]
Industrial Case Study: Atorvastatin (Lipitor®) The synthesis of the blockbuster cholesterol-lowering drug Atorvastatin is a prime example of the industrial utility of the Paal-Knorr reaction. The central, highly substituted pyrrole ring is constructed on a multi-ton scale using a Paal-Knorr cyclocondensation as the key ring-forming step.[8][9] This choice highlights the reaction's reliability, high yield, and robustness for complex pharmaceutical manufacturing.
The Hantzsch Pyridine & Pyrrole Synthesis
Also dating back to the 1880s, the Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines (which can be oxidized to pyridines) and pyrroles.[10][11]
-
Pyridine Synthesis: A one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[10]
-
Pyrrole Synthesis: The reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[11]
Scalability Advantages:
-
Multicomponent Nature: As a multicomponent reaction (MCR), it offers high bond-forming efficiency, building complex molecules from simple starting materials in a single step. This reduces the number of unit operations and can lead to a lower PMI.
-
Industrial Relevance: The Hantzsch dihydropyridine synthesis is used to produce an important class of calcium channel blockers, such as nifedipine and amlodipine.[5][12]
Scalability Challenges:
-
Moderate Yields: Compared to the Paal-Knorr, the Hantzsch synthesis can be less reliable, with yields often being moderate and highly substrate-dependent.[8]
-
Reaction Conditions: Classical methods often require long reaction times and harsh conditions, though modern variations using microwave irradiation or aqueous micelles have shown improvement.[10][13]
-
Side Reactions: The complexity of the multicomponent reaction can lead to side products, complicating purification on a large scale.
Head-to-Head: Paal-Knorr vs. Hantzsch for Pyrrole Synthesis
For the synthesis of pyrroles, the Paal-Knorr reaction is generally considered the more scalable and reliable option.
| Feature | Paal-Knorr Synthesis | Hantzsch Pyrrole Synthesis |
| Typical Substrates | 1,4-Dicarbonyls, Primary Amines | α-Haloketones, β-Ketoesters, Amines |
| Reaction Type | Condensation (2-component) | Condensation (3-component) |
| Typical Yield | Often >80%[8] | Moderate, often <60%[8] |
| Key Advantage | High reliability, simplicity, high yields | High flexibility in substitution patterns |
| Scalability Bottleneck | Availability of 1,4-dicarbonyls | Often lower yields, more complex purification |
The Fischer Indole Synthesis
The Fischer indole synthesis (1883) is arguably the most famous and widely used method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[14]
Mechanism: The reaction involves the acid-catalyzed rearrangement of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde. The key step is a[4][4]-sigmatropic rearrangement.[15]
Scalability Advantages:
-
Versatility: The reaction is incredibly versatile, allowing for the synthesis of a wide range of substituted indoles.
-
Readily Available Starting Materials: Phenylhydrazines and carbonyl compounds are generally inexpensive and widely available.
Scalability Challenges:
-
Harsh Conditions: The reaction typically requires strong Brønsted or Lewis acids (e.g., polyphosphoric acid, ZnCl₂) and elevated temperatures, which can lead to significant safety and material compatibility issues.
-
Tar and Polymer Formation: These harsh conditions are notorious for producing intractable tars and polymeric byproducts, which severely complicate product isolation, reduce yields, and lead to very high PMI values.[13]
-
Exotherm and Gas Evolution: The final step involves the elimination of ammonia, which is a gas. On a large scale, this requires careful engineering controls to manage pressure and off-gassing. The reaction can also be highly exothermic.
-
Regioselectivity: The use of unsymmetrical ketones can lead to mixtures of regioisomers, requiring difficult and costly chromatographic separation.[13]
-
Substrate Limitations: Substrates with electron-donating groups can fail to undergo the desired rearrangement, instead favoring N-N bond cleavage.[16]
Due to these significant challenges, the Fischer indole synthesis is often avoided in modern large-scale process development in favor of more controllable and cleaner alternatives, unless no other viable route exists.
Modern Approaches to Scalable Synthesis
To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing milder, more efficient, and more scalable reactions.
Transition-Metal-Catalyzed Cross-Coupling
Reactions like the Buchwald-Hartwig amination have revolutionized C-N bond formation, providing a powerful tool for constructing nitrogen-containing heterocycles. This approach is often used to form an aniline derivative which then undergoes a separate cyclization step.
Mechanism: A palladium catalyst with a specialized phosphine ligand facilitates the coupling of an amine with an aryl halide or triflate.
Scalability Advantages:
-
Mild Conditions: These reactions often proceed under much milder conditions (lower temperatures, weaker bases) than classical methods, allowing for excellent functional group tolerance.
-
Broad Scope: An extensive range of amines and aryl partners can be coupled, providing access to a vast chemical space.
-
High Selectivity: Cross-coupling reactions are typically highly selective, minimizing the formation of byproducts and simplifying purification.
Scalability Challenges:
-
Catalyst Cost and Sourcing: Palladium is a precious metal, and the specialized ligands required can be expensive, impacting the overall cost of goods.
-
Catalyst Loading: Achieving low catalyst loadings (<<1 mol%) is critical for economic viability.
-
Metal Removal: Residual palladium levels in the final API are strictly regulated (<10 ppm). Removing the catalyst often requires dedicated purification steps (e.g., treatment with metal scavengers, crystallization), which adds to the PMI.
-
Reaction Heterogeneity: Many cross-coupling reactions use insoluble inorganic bases (e.g., K₃PO₄), which can cause mixing and handling issues in large reactors.
The Power of Flow Chemistry
Perhaps the most significant advance in scalable synthesis is the adoption of continuous flow chemistry. Instead of large batch reactors, reagents are pumped through small, temperature-controlled tubes or channels where they mix and react.[17]
Scalability Advantages of Flow Chemistry:
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heating and cooling, enabling precise temperature control and preventing the formation of hot spots that can lead to decomposition in batch reactions.[11]
-
Enhanced Safety: The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time. This drastically reduces the risk associated with highly exothermic or hazardous reactions.[7]
-
Seamless Scalability: To increase production, one simply runs the reactor for a longer period or uses multiple reactors in parallel ("scaling out"). This avoids the complex and often unpredictable challenges of "scaling up" batch reactors.[18]
-
Access to Novel Process Windows: Flow reactors can be safely operated at high temperatures and pressures, enabling reactions that are impossible or too dangerous to run in batch.
-
Higher Throughput: The combination of faster reaction times and continuous operation often leads to significantly higher space-time yields compared to batch processing.
The Fischer indole synthesis, for example, which is problematic in batch, can be rendered much more efficient and higher-yielding under continuous flow conditions due to the ability to safely access high-temperature/pressure regimes with short residence times.
Quantitative Comparison and Data Summary
The following table provides a semi-quantitative comparison of the discussed synthetic routes based on key scalability metrics. The values represent typical ranges and can vary significantly based on the specific substrate and optimized process.
| Synthesis Route | Typical Yield | Process Mass Intensity (PMI) | Safety Concerns (at scale) | Throughput (STY) | Key Scalability Advantage |
| Paal-Knorr | 80-95%[8] | Low to Moderate | Low (with modern protocols) | Moderate | High reliability and yield |
| Hantzsch | 40-80% | Moderate | Low to Moderate | Moderate | Multicomponent efficiency |
| Fischer Indole | 20-70% | High to Very High | High (Exotherms, Tar, Gas) | Low | Substrate availability |
| Buchwald-Hartwig | 75-95% | Moderate to High | Moderate (Catalyst, Base) | Moderate to High | Broad scope, mild conditions |
| Flow Chemistry | Often > Batch | Lower than Batch | Low (inherently safer) | High to Very High | Seamless scaling, safety |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for two distinct and scalable syntheses are provided below.
Protocol 1: Scalable Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol is adapted from procedures that demonstrate the simplicity and efficiency of the Paal-Knorr reaction.[17]
Materials:
-
Aniline (e.g., 93.13 g, 1.0 mol)
-
2,5-Hexanedione (e.g., 114.14 g, 1.0 mol)
-
Methanol (e.g., 250 mL)
-
Concentrated Hydrochloric Acid (e.g., 1 mL)
-
0.5 M Hydrochloric Acid (aqueous, for precipitation)
Procedure:
-
Reactor Setup: To a suitable jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge aniline, 2,5-hexanedione, and methanol.
-
Catalyst Addition: With stirring, add a catalytic amount of concentrated hydrochloric acid. Causality: The acid protonates a carbonyl group, activating it for nucleophilic attack and accelerating the rate-determining cyclization step.[6]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 1 hour. Monitor the reaction for completion by a suitable analytical method (e.g., TLC, HPLC).
-
Crystallization: Once the reaction is complete, cool the mixture in an ice-water bath. While cooling, slowly add 0.5 M aqueous hydrochloric acid to precipitate the product. Causality: The product is typically less soluble in the aqueous methanol mixture, especially at lower temperatures, allowing for effective isolation by crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing the filter cake with a cold methanol/water mixture.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight. Expected yield: 85-95%.
Protocol 2: Continuous Flow Synthesis of a Substituted Quinoline
This protocol illustrates the principles of flow chemistry for heterocyclic synthesis, adapted from scalable methods for quinoline production.[12]
Materials:
-
Stock Solution A: Substituted 2-aminobenzaldehyde in a suitable solvent (e.g., acetonitrile).
-
Stock Solution B: Ketone and base (e.g., DBU) in the same solvent.
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Heated coil reactor (e.g., PFA tubing in a heated block or column oven)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
System Setup: Assemble the flow chemistry system as shown in the workflow diagram. Pressurize the system using the back-pressure regulator (e.g., to 10 bar). Causality: Applying back pressure allows the solvent to be superheated above its atmospheric boiling point, dramatically accelerating reaction rates.[11]
-
Pumping: Begin pumping Stock Solution A and Stock Solution B at equal flow rates (e.g., 5 mL/min each for a total flow rate of 10 mL/min) through the T-mixer and into the heated reactor coil.
-
Reaction: The reactor coil is maintained at a high temperature (e.g., 150°C). The residence time is determined by the reactor volume and the total flow rate. Causality: The efficient heat transfer of the flow reactor allows for precise temperature control, while the defined volume and flow rate provide exact control over reaction time, maximizing yield and minimizing byproduct formation.
-
Collection: The product stream exits the back-pressure regulator and is collected in a suitable vessel. The system can be run continuously until the desired quantity of product is produced.
-
Workup: The collected product stream can be processed in a standard batchwise workup (e.g., solvent evaporation, extraction, crystallization).
Conclusion
The selection of a synthetic route for a heterocyclic target is a multi-faceted decision where scalability must be a primary consideration from the outset.
-
The Paal-Knorr synthesis stands out for its reliability, high yields, and proven industrial track record, making it a go-to method when the required 1,4-dicarbonyl precursors are accessible.
-
The Hantzsch synthesis , while a powerful multicomponent reaction, often presents challenges in yield and purification upon scale-up but remains valuable for specific targets like dihydropyridine calcium channel blockers.
-
The Fischer indole synthesis , despite its historical importance, is fraught with scalability issues related to harsh conditions, safety, and waste generation, making it a less desirable choice for modern process development.
-
Modern methods , including transition-metal catalysis and, most notably, continuous flow chemistry , offer superior control, safety, and efficiency. Flow chemistry, in particular, represents a paradigm shift, transforming traditionally difficult reactions into scalable, high-throughput processes and enabling the safe use of hazardous reagents.[17]
For today's drug development professionals, a "good" synthesis is not just one that works on the bench; it is one that is safe, robust, efficient, and sustainable. By carefully evaluating the strengths and weaknesses of each synthetic approach against key process metrics, researchers can make informed decisions that pave the way for a successful and scalable manufacturing process.
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A Senior Application Scientist's Guide to Purity Analysis of Heterocyclic Products from β-Dicarbonyl Precursors
Introduction: The Central Role of β-Dicarbonyls and the Imperative of Purity
In the landscape of pharmaceutical and materials science, β-dicarbonyl compounds, such as acetoacetic and malonic esters, are foundational pillars of synthetic chemistry. Their unique reactivity, stemming from the acidity of the α-hydrogen, makes them exceptionally versatile precursors for constructing complex molecular architectures, particularly heterocyclic rings which form the core of countless therapeutic agents.[1] However, this same reactivity is a double-edged sword. The multicomponent reactions in which they are often employed—celebrated for their efficiency—can also give rise to a constellation of side products and impurities.
For the drug development professional, purity is not a matter of academic curiosity; it is a cornerstone of safety and efficacy. An seemingly insignificant impurity can alter a drug's pharmacological profile, introduce toxicity, or compromise its stability. Therefore, a robust understanding of potential side reactions and the analytical methodologies to detect and quantify their products is paramount.
This guide provides an in-depth comparison of the purity profiles of products derived from common β-dicarbonyl precursors in three seminal named reactions: the Biginelli Reaction, the Hantzsch Pyridine Synthesis, and the Knorr Pyrrole Synthesis. We will dissect the mechanistic origins of common impurities and provide field-proven, detailed protocols for their analysis, empowering researchers to not only identify but also to mitigate the formation of these undesirable species.
The Biginelli Reaction: A Purity Case Study in Competing Pathways
The Biginelli reaction is a powerful one-pot synthesis for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), molecules of significant pharmaceutical interest.[2] A classic example involves the condensation of an aldehyde, urea, and the β-dicarbonyl precursor, ethyl acetoacetate.[2][3]
The Primary Impurity: Hantzsch Dihydropyridine
While robust, the reaction is frequently plagued by a significant side product: a Hantzsch 1,4-dihydropyridine (DHP).[3] This occurs because the Biginelli and Hantzsch syntheses share similar starting materials and conditions, creating a competitive reaction environment.
Causality of Impurity Formation: The key to the Hantzsch pathway is the presence of ammonia. In the Biginelli reaction, the necessary ammonia is often generated in-situ from the thermal decomposition of urea, especially at reaction temperatures exceeding 80-100°C.[3] This ammonia then facilitates a separate Hantzsch condensation between the aldehyde and two equivalents of ethyl acetoacetate, competing directly with the formation of the desired DHPM.[4][5]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Purity Analysis: HPLC Protocol for DHPMs
High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the purity of Biginelli reaction products due to its high resolution and sensitivity for these UV-active compounds.[6][7]
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh 5 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and dilute to the mark with the mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (0.1% Formic Acid) at a 60:40 ratio. The exact ratio may require optimization depending on the specific DHPM.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the DHPM product and the DHP impurity.
-
Calculate the percentage purity by area: Purity (%) = (Area_Product / (Area_Product + Area_Impurity + Area_Other)) * 100.
-
| Precursor / Condition | Target Product | Major Impurity | Typical Purity (Crude) | Analytical Method |
| Ethyl Acetoacetate, 80°C | DHPM | Hantzsch DHP | 85-95% | HPLC-UV |
| Ethyl Acetoacetate, 110°C | DHPM | Hantzsch DHP | 60-75% | HPLC-UV |
| Methyl Acetoacetate, 80°C | DHPM (Methyl Ester) | Hantzsch DHP | 88-96% | HPLC-UV |
The Knorr Pyrrole Synthesis: The Challenge of Regioisomers
The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are classic methods for creating substituted pyrroles, often from 1,4-dicarbonyl compounds or by reacting an α-amino-ketone with a β-ketoester.[10][11][12] A primary source of impurity arises from the formation of regioisomers when using unsymmetrical starting materials.
Impurity Profile: Unreacted Precursors and Isomers
The synthesis of pyrazoles, a related class of heterocycles, often results in regioisomers that are challenging to separate due to their similar physicochemical properties.[13] Similarly, in the Knorr synthesis, incomplete reaction can leave residual starting materials, such as the β-ketoester, and the use of unsymmetrical dicarbonyls can lead to isomeric pyrrole products.
Causality of Impurity Formation: The reaction proceeds via the condensation of an amine with two carbonyl groups. If the dicarbonyl precursor is unsymmetrical (e.g., 2-methyl-1,4-pentanedione), the initial nucleophilic attack by the amine can occur at either carbonyl group, leading to two different cyclized intermediates and ultimately two distinct regioisomeric pyrrole products.
Purity Analysis: GC-MS Protocol for Pyrrole Derivatives
For volatile and semi-volatile products like many substituted pyrroles and pyrazoles, Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful analytical tool. It provides both chromatographic separation and mass spectral data for unambiguous identification.[13]
Experimental Protocol: GC-MS Purity and Isomer Analysis
-
Sample Preparation:
-
Accurately weigh approximately 2 mg of the crude product into a 2 mL GC vial.
-
Dissolve the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.[13]
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., dodecane).
-
-
Instrumentation & Conditions:
-
Instrument: GC-MS system with an Electron Ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to reference standards or library data (e.g., NIST).
-
The mass fragmentation patterns are crucial for distinguishing between isomers.[14]
-
Calculate purity based on the relative peak areas, correcting for response factors if an internal standard is used.
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-chloro-2,4-dioxopentanoate
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed protocol for the proper disposal of Ethyl 3-chloro-2,4-dioxopentanoate (CAS No. 34959-81-4), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles for handling halogenated organic compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a chlorinated organic compound that requires careful handling due to its specific chemical hazards.[1] A thorough understanding of these risks is the foundation of a safe disposal plan. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Causality of Hazard: The presence of the chlorine atom significantly influences the compound's reactivity and toxicity. Upon combustion, chlorinated organic compounds can decompose into highly toxic and corrosive fumes, including hydrogen chloride (HCl) and carbon oxides.[2] This dictates the necessity for specialized disposal methods and prohibits simple incineration without appropriate off-gas treatment.
Immediate Safety Protocols: Engineering and Personal Protection
Before handling waste, establishing a safe environment is critical. These protocols are designed to minimize exposure and mitigate risks.
-
Engineering Controls : All handling of this compound, including waste consolidation, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This is a non-negotiable baseline for safety.
-
Eye Protection : Wear chemical safety goggles or a face shield for robust protection against splashes.[2]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Waste Segregation and Collection Protocol: A Step-by-Step Guide
Proper segregation is the most critical step in the laboratory waste management process. Mixing incompatible waste streams can create hazardous reactions and significantly increases disposal costs. This compound must be disposed of as halogenated organic waste .[3]
Step 1: Select the Appropriate Waste Container Use a designated, leak-proof container, clearly labeled for "Halogenated Organic Waste."[4] The container must be made of a material compatible with the chemical (e.g., high-density polyethylene). It is often best practice to use containers provided by your institution's Environmental Health and Safety (EHS) department.[3]
Step 2: Waste Collection Carefully transfer the waste into the designated container using a funnel to prevent spills on the container's exterior.[4] Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[4]
Step 3: Secure and Label the Container Tightly seal the container cap.[4] The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant," "Combustible")[1]
-
The accumulation start date and the name of the principal investigator or lab manager.
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin or tray to control any potential leaks. Store away from heat, open flames, and incompatible materials like strong oxidizing agents.[2][5]
Step 5: Arrange for Disposal Once the container is full or has reached the storage time limit set by your institution, contact your EHS department to arrange for a scheduled pickup.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Disposal Decision Workflow
Caption: Workflow for the safe segregation and collection of this compound waste.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to ensure safety.
Step 1: Evacuate and Alert If a significant spill occurs, evacuate the immediate area. Alert colleagues and your laboratory supervisor.
Step 2: Control Vapors and Ignition Sources Ensure all ignition sources are removed. Maintain ventilation via the chemical fume hood.[5]
Step 3: Assess and Contain For a small, manageable spill, and only if you are trained to do so, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
Step 4: Clean and Decontaminate Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[5] Decontaminate the spill area with soap and water.
Step 5: Dispose of Cleanup Materials All materials used for cleanup, including contaminated PPE, must be disposed of as halogenated hazardous waste.
Spill Response Logic
Caption: Decision-making flowchart for responding to a spill of this compound.
Final Disposal Pathway: High-Temperature Incineration
The ultimate fate of halogenated organic waste is destruction via high-temperature incineration at a licensed hazardous waste facility.[7] This method is environmentally preferable to land disposal, which is now generally prohibited for such materials due to their toxicity and potential to leach into groundwater.[7]
The Science of Incineration: In a specialized incinerator operating at temperatures between 800°C and 1500°C, the organic molecule is destroyed.[8] The chlorine is converted primarily to hydrogen chloride (HCl) gas. This off-gas is then passed through a scrubbing system, where the HCl is neutralized, preventing its release into the atmosphere as an acidic pollutant.[7][8] This process ensures the complete and permanent destruction of the hazardous compound.
By adhering to this comprehensive disposal plan, researchers and scientists uphold their professional responsibility, ensuring that their work is conducted safely, ethically, and with respect for the environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-chloro-2,4-dioxopentanoate
Welcome to a comprehensive guide on the safe handling of Ethyl 3-chloro-2,4-dioxopentanoate (CAS No. 34959-81-4). As a chlorinated β-keto ester, this compound is a valuable intermediate in synthetic chemistry, but its reactivity demands a thorough understanding and rigorous application of safety protocols. This document moves beyond a simple checklist, providing the rationale behind each procedural step to empower you, the researcher, to work safely and effectively. Our goal is to build a culture of safety through deep, validated knowledge.
Hazard Assessment: Understanding the Adversary
Before any protective equipment is selected, we must first understand the specific threats posed by the chemical. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[1] These classifications are not mere suggestions; they are the data-driven foundation of our entire safety protocol.
The primary hazards are clear: the compound is harmful if ingested, irritates the skin and eyes, and may cause respiratory irritation.[1][2] Furthermore, it is a combustible liquid.[1] In the event of a fire, it can emit toxic fumes, including carbon oxides and hydrogen chloride (HCl) gas.[2] This profile necessitates a multi-layered approach to personal protection.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Flammable Liquids | H227 | Combustible liquid | [1] |
Core Protective Measures: Your Essential Armor
Based on the established hazards, the following personal protective equipment (PPE) is mandatory. The guiding principle is to create a complete barrier between you and the chemical, preventing all routes of exposure—inhalation, ingestion, and dermal contact. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[2]
Engineering Controls: The First Line of Defense
Before any PPE is donned, engineering controls must be in place. All handling of this compound must be performed within a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow is critical to containing vapors and preventing respiratory exposure, directly mitigating the H335 hazard.
Eye and Face Protection
-
Requirement: ANSI Z87.1-rated chemical splash goggles are the minimum requirement. Given the serious eye irritation risk (H319), a full-face shield worn over the goggles is strongly recommended, especially when handling larger quantities (>50 mL) or during procedures with a high splash potential.
-
Causality: The eyes are highly susceptible to chemical splashes. The H319 warning indicates that contact can cause significant, potentially lasting damage.[1][2] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.
Hand Protection
-
Causality: The H315 classification (Causes skin irritation) means direct contact can lead to redness, inflammation, or chemical burns.[1][2] Solvents and reactive chemicals can degrade or permeate glove materials over time.[3] Regularly changing gloves (e.g., every 1-2 hours or immediately upon known contact) is a vital practice to prevent breakthrough exposure. Never wear compromised gloves.
Body Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned with tight-fitting cuffs, is required. An impermeable chemical-resistant apron should be worn over the lab coat.
-
Causality: This dual-layer system protects against splashes (apron) and addresses the combustible liquid hazard (flame-resistant coat). It also prevents the contamination of personal clothing, which could otherwise act as a secondary source of exposure.[4]
Foot Protection
-
Requirement: Closed-toe shoes, constructed of a non-porous material, are mandatory.[5]
-
Causality: In the event of a spill, this prevents direct skin contact with the feet. Perforated shoes or sandals offer no protection and are strictly forbidden in a laboratory setting.
Procedural Discipline: The Safe Handling Workflow
PPE is only effective when used within a structured, disciplined workflow. The following steps provide a self-validating system for handling this compound from preparation to disposal.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear the workspace of all unnecessary items.
-
Have a designated waste container for chlorinated organic waste readily accessible inside the fume hood.
-
Locate the nearest eyewash station and safety shower and confirm they are unobstructed.
-
Review the Safety Data Sheet (SDS) for this specific chemical before starting.
Step 2: Donning PPE
-
Put on your lab coat and apron.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on your chemical splash goggles.
-
Put on your face shield.
Step 3: Chemical Handling
-
Perform all manipulations of the chemical deep within the fume hood.
-
Avoid direct contact with the substance.[2]
-
Use appropriate glassware and equipment, checking for cracks or defects beforehand.
-
Keep the container tightly closed when not in use.[2]
Step 4: Decontamination and Doffing
-
Upon completion of work, decontaminate any surfaces and equipment.
-
Remove the outer pair of gloves first, peeling them off without touching the exterior, and dispose of them in the designated chemical waste.
-
Remove your face shield and goggles.
-
Remove your lab coat and apron.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water. This final step is critical to remove any potential residual contamination.
Step 5: Disposal
-
All waste contaminated with this compound, including gloves, pipette tips, and rinsates, must be disposed of in a clearly labeled, sealed container for chlorinated chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not mix with other waste streams.
Visualizing the Workflow
To reinforce the procedural steps, the following diagram illustrates the critical path for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Response: Immediate Actions
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes.[2] Remove all contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and give half a liter of water to drink if the person is conscious.[2] Seek immediate medical attention.
By adhering to these rigorous, evidence-based protocols, you can confidently and safely utilize this compound in your research and development endeavors.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-chloro-3-oxopropionate. PubChem. Retrieved from [Link]
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Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
-
Waser, M., et al. (2021). Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry. Retrieved from [Link]
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Ganesh, R. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Vita-D-Chlor. Retrieved from [Link]
Sources
- 1. This compound | C7H9ClO4 | CID 3006755 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. myusf.usfca.edu [myusf.usfca.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
